molecular formula C5H8FNO2 B555197 (4R)-4-Fluoro-L-proline CAS No. 2507-61-1

(4R)-4-Fluoro-L-proline

Número de catálogo: B555197
Número CAS: 2507-61-1
Peso molecular: 133.12 g/mol
Clave InChI: ZIWHMENIDGOELV-DMTCNVIQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(4R)-4-Fluoro-L-proline, also known as this compound, is a useful research compound. Its molecular formula is C5H8FNO2 and its molecular weight is 133.12 g/mol. The purity is usually 95%.
The exact mass of the compound (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWHMENIDGOELV-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313977
Record name (4R)-4-Fluoro-L-proline
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Molecular Weight

133.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2507-61-1, 21156-44-5
Record name (4R)-4-Fluoro-L-proline
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Record name (4R)-4-Fluoro-L-proline
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Record name (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid
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Foundational & Exploratory

(4R)-4-Fluoro-L-proline: A Technical Guide to its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4R)-4-Fluoro-L-proline, a fluorinated analog of the naturally occurring amino acid (2S,4R)-4-hydroxy-L-proline, has emerged as a valuable tool in chemical biology, medicinal chemistry, and drug discovery. Its unique stereoelectronic properties, arising from the strategic placement of a fluorine atom, allow for the fine-tuning of peptide and protein conformation, stability, and biological activity. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, offering a detailed examination of the seminal synthetic methodologies and their evolution. Experimental protocols for key historical syntheses are provided, alongside a comparative analysis of their quantitative data, to offer researchers a comprehensive understanding of this important molecule's origins.

Discovery and Early Significance

The first synthesis and biological investigation of 4-fluoroprolines were reported in 1965 by Gottlieb, Fujita, Udenfriend, and Witkop.[1] Their work was initially aimed at understanding the mechanism of collagen hydroxylation, a critical post-translational modification. They successfully demonstrated that both cis- and trans-4-fluoro-L-proline could be incorporated into proteins.[1] This pioneering research laid the groundwork for the use of fluorinated proline analogs as probes to study protein structure and function.

Historical Synthetic Routes

The synthesis of this compound and its diastereomers has evolved significantly since its initial discovery. Early methods relied on nucleophilic substitution of activated hydroxyproline derivatives with inorganic fluoride sources. Subsequent advancements introduced more efficient and selective fluorinating agents, improving yields and stereochemical control.

The Seminal 1965 Synthesis by Gottlieb, Fujita, Udenfriend, and Witkop

The first reported synthesis of cis- and trans-4-fluoro-L-proline utilized commercially available L-hydroxyproline and L-allo-hydroxyproline as starting materials. The core of this methodology involved the activation of the hydroxyl group as a tosylate, followed by nucleophilic displacement with potassium bifluoride in ethylene glycol.

Logical Workflow of the 1965 Synthesis:

cluster_trans Synthesis of trans-4-Fluoro-L-proline cluster_cis Synthesis of cis-4-Fluoro-L-proline L-Hydroxyproline L-Hydroxyproline N-Tosyl-L-hydroxyproline_methyl_ester N-Tosyl-L-hydroxyproline_methyl_ester L-Hydroxyproline->N-Tosyl-L-hydroxyproline_methyl_ester 1. Tosylation 2. Esterification trans-4-Fluoro-L-proline trans-4-Fluoro-L-proline N-Tosyl-L-hydroxyproline_methyl_ester->trans-4-Fluoro-L-proline KHF2, Ethylene Glycol L-allo-Hydroxyproline L-allo-Hydroxyproline N-Tosyl-L-allo-hydroxyproline_methyl_ester N-Tosyl-L-allo-hydroxyproline_methyl_ester L-allo-Hydroxyproline->N-Tosyl-L-allo-hydroxyproline_methyl_ester 1. Tosylation 2. Esterification cis-4-Fluoro-L-proline cis-4-Fluoro-L-proline N-Tosyl-L-allo-hydroxyproline_methyl_ester->cis-4-Fluoro-L-proline KHF2, Ethylene Glycol

Figure 1: Synthetic strategy for cis- and trans-4-fluoro-L-proline (Gottlieb et al., 1965).

Synthesis of N-Tosyl-L-hydroxyproline methyl ester and N-Tosyl-L-allo-hydroxyproline methyl ester: The starting hydroxyproline isomers were first converted to their corresponding N-tosylated methyl esters. This was achieved by tosylation of the amino group followed by esterification of the carboxylic acid.

General Procedure for Fluorination: A mixture of the N-tosylated hydroxyproline methyl ester and potassium bifluoride in ethylene glycol was heated. The reaction mixture was then cooled, diluted with water, and extracted. The crude product was purified to yield the corresponding N-tosyl-4-fluoro-L-proline methyl ester. Subsequent hydrolysis of the ester and removal of the tosyl group afforded the final 4-fluoro-L-proline isomer.

Evolution of Fluorination Techniques

While the original synthesis was groundbreaking, the use of potassium bifluoride required harsh reaction conditions and often resulted in modest yields. Later developments focused on the use of milder and more efficient fluorinating agents.

Deoxyfluorination with Diethylaminosulfur Trifluoride (DAST): In the late 1990s, the use of diethylaminosulfur trifluoride (DAST) became a popular method for the deoxyfluorination of alcohols. This reagent allowed for the direct conversion of N-protected hydroxyproline derivatives to their corresponding fluorinated analogs under milder conditions, generally leading to improved yields and stereoselectivity.

Modern Approaches with Morpholinosulfur Trifluoride: More recent advancements have seen the use of reagents like morpholinosulfur trifluoride, which offers a safer and often more efficient alternative to DAST for the synthesis of 4-fluoroprolines. These modern methods typically start with readily available (2S,4R)-N-Boc-4-hydroxy-L-proline.

Workflow for Modern Deoxyfluorination:

N-Protected_Hydroxyproline N-Protected_Hydroxyproline N-Protected_4-Fluoroproline N-Protected_4-Fluoroproline N-Protected_Hydroxyproline->N-Protected_4-Fluoroproline Deoxyfluorinating Agent (e.g., DAST, Morph-DAST) 4-Fluoroproline 4-Fluoroproline N-Protected_4-Fluoroproline->4-Fluoroproline Deprotection

Figure 2: General workflow for the synthesis of 4-fluoroproline using modern deoxyfluorinating agents.

Synthesis of N-Boc-cis-4-fluoro-L-proline methyl ester from N-Boc-trans-4-hydroxy-L-proline methyl ester using DAST: To a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester in dichloromethane at low temperature (e.g., -78 °C) is slowly added a solution of diethylaminosulfur trifluoride (DAST) in dichloromethane. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched, and the organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography to yield N-Boc-cis-4-fluoro-L-proline methyl ester.

Comparative Data of Historical Syntheses

The following table summarizes key quantitative data from the seminal 1965 synthesis and a representative modern approach, highlighting the advancements in yield and efficiency.

ParameterGottlieb et al. (1965) - this compoundModern Deoxyfluorination (Illustrative)
Starting Material N-Tosyl-L-hydroxyproline methyl esterN-Boc-trans-4-hydroxy-L-proline methyl ester
Fluorinating Agent Potassium bifluoride (KHF₂)Diethylaminosulfur trifluoride (DAST)
Solvent Ethylene glycolDichloromethane
Reaction Temperature High temperatureLow to ambient temperature
Overall Yield ModestGenerally high
Stereochemical Outcome Inversion of configurationInversion of configuration

Conclusion

The journey from the initial discovery of this compound to its current widespread use is a testament to the advancements in synthetic organic chemistry. The original synthesis by Gottlieb and his team was a landmark achievement that opened the door to the field of fluorinated amino acids. Subsequent developments in fluorination chemistry have made this valuable molecule more accessible, enabling its use in a broad range of research and development activities. This guide provides a historical and technical foundation for researchers working with or interested in the synthesis and application of this compound.

References

fundamental biochemical properties of (4R)-4-Fluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Biochemical Properties of (4R)-4-Fluoro-L-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-4-Fluoro-L-proline (also known as trans-4-Fluoro-L-proline, herein referred to as (4R)-Flp) is a synthetic derivative of the proteinogenic amino acid L-proline. The strategic placement of a highly electronegative fluorine atom at the 4R position of the pyrrolidine ring imparts profound and predictable stereoelectronic effects. These effects govern the ring's conformational pucker and the isomeric preference of the preceding peptide bond. Consequently, (4R)-Flp has emerged as an invaluable tool in chemical biology and drug design for rationally engineering the stability of peptides and proteins, most notably collagen. This guide provides a comprehensive overview of the core biochemical properties of (4R)-Flp, including its conformational biases, its dramatic impact on protein and collagen stability, interactions with key enzymes, and detailed experimental methodologies for its characterization.

Physicochemical Properties

(4R)-Flp is a solid compound at room temperature with the following key properties:

PropertyValueReference
Molecular Formula C₅H₈FNO₂[1][2]
Molecular Weight 133.12 g/mol [1][2]
Appearance Solid[1]
Purity Typically ≥97%[1]
XLogP3 -2.3[2]

The Stereoelectronic Basis of (4R)-Flp's Conformational Control

The unique properties of (4R)-Flp stem from the strong inductive effect of the fluorine atom, which dictates the conformation of the pyrrolidine ring and the adjacent peptide bond.

Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring of proline is not planar and exists in two rapidly interconverting "puckered" conformations: Cγ-exo and Cγ-endo.[3] The substitution of a hydrogen with a fluorine atom at the 4R position creates a strong conformational bias due to a stereoelectronic phenomenon known as the gauche effect. This effect stabilizes the orientation where the C-F bond is antiperiplanar to an adjacent C-H bond.[3] For (4R)-Flp, this stabilization locks the ring preferentially in the Cγ-exo pucker.[4][5][6] This pre-organization of the ring structure is a cornerstone of its biochemical utility.

Prolyl Peptide Bond Isomerism

The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a trans or cis conformation. The Cγ-exo pucker favored by (4R)-Flp preorganizes the main-chain dihedral angles in a way that sterically and electronically favors the trans conformation .[5][7] This is further stabilized by an n→π* interaction between adjacent carbonyl groups, which is only possible in the trans state.[3][8]

Furthermore, the electron-withdrawing nature of the fluorine atom reduces the double-bond character of the prolyl peptide bond, thereby lowering the rotational energy barrier and accelerating the rate of cis/trans isomerization .[3][5][9]

G cluster_cause Initial Property cluster_effect Conformational Consequences A (4R)-Fluoro Substituent B Gauche Effect (Stereoelectronic) A->B Induces E Accelerated cis/trans Isomerization A->E Inductive effect on amide bond C Favored Cγ-exo Ring Pucker B->C Stabilizes D Favored trans Peptide Bond C->D Preorganizes for

Figure 1. Logical flow of (4R)-Flp's conformational effects.

Impact on Stability of Collagen and Proteins

The ability of (4R)-Flp to pre-organize peptide backbones has its most dramatic application in the stabilization of the collagen triple helix.

Collagen Hyperstabilization

Natural collagen is a triple helix composed of repeating Xaa-Yaa-Gly sequences. Stability is conferred by (2S,4R)-4-hydroxyproline (Hyp) residues, which are most commonly found in the Yaa position.[10] Hyp stabilizes the triple helix by favoring the Cγ-exo pucker required for the Yaa position.[11]

(4R)-Flp exerts a similar, but much stronger, stabilizing effect when placed in the Yaa position .[12] Because fluorine is more electronegative than the hydroxyl group of Hyp, it enforces the Cγ-exo pucker more strongly, leading to "hyperstable" collagen.[7][11] Conversely, placing (4R)-Flp in the Xaa position is highly destabilizing because the Xaa position requires a Cγ-endo pucker.[12][13]

The thermodynamic basis for this stabilization differs from that of Hyp. While Hyp's stability is primarily enthalpic due to structured water networks, the stability from (4R)-Flp is largely entropic .[14][15] The hydrophobic fluorine substitution leads to a decrease in the ordered structure of surrounding water molecules upon folding, providing a favorable entropic contribution.[14]

Peptide SequencePosition of SubstitutionMelting Temperature (Tₘ)Change in Tₘ vs (Pro-Pro-Gly)₁₀Reference
(Pro-Pro-Gly)₁₀-~41 °C-[10]
(Pro-Hyp-Gly)₁₀Yaa~60-71 °C+19-30 °C[10]
(Pro-Flp-Gly)₁₀Yaa~91 °C+50 °C[10]
(flp-Pro-Gly)₁₀Xaa~28 °C-13 °C[12]
(Flp-Pro-Gly)₁₀XaaDoes not form triple helixN/A[16]

Note: Tₘ values can vary slightly based on experimental conditions (e.g., buffer, concentration).

G A Incorporate (4R)-Flp into Yaa position of (Xaa-Yaa-Gly)n peptide B Strong preference for Cγ-exo ring pucker A->B C Peptide backbone is pre-organized for polyproline II helix B->C D Reduced entropic penalty for folding C->D E Formation of hyperstable collagen triple helix D->E

Figure 2. Workflow for collagen hyperstabilization by (4R)-Flp.
General Protein Stabilization

The stabilization strategy is not limited to collagen. It can be applied to any protein where proline residues naturally adopt a Cγ-exo pucker.[4] A prominent example is human ubiquitin, which contains three proline residues, all in the Cγ-exo conformation in the native structure.[4] Replacing these prolines with (4R)-Flp results in a significant increase in thermodynamic stability.

ProteinProline AnalogChange in Stability (ΔΔG)Reference
Human Ubiquitin(4R)-Flp+4.71 kJ·mol⁻¹[4][17]

Attempts to incorporate the diastereomer, (2S,4S)-4-fluoroproline ((4S)-flp), which favors the Cγ-endo pucker, into ubiquitin failed, underscoring the importance of matching the analog's conformational preference to the native structure of the target protein.[4][17]

Biological Activity and Enzyme Interactions

The rigid conformational preferences of (4R)-Flp influence its interactions with enzymes that process proline.

Prolyl 4-Hydroxylase (P4H)

P4H is the essential enzyme that synthesizes Hyp in collagen by hydroxylating proline residues in the Yaa position of protocollagen strands.[10][18] The enzyme specifically recognizes substrates that can adopt a Cγ-endo pucker.[3] Consequently:

  • (4R)-Flp , which strongly prefers the Cγ-exo pucker, is not a substrate for P4H and does not bind effectively to the enzyme.[3]

  • (4S)-flp , which prefers the Cγ-endo pucker, is a substrate for P4H. The enzyme hydroxylates it to form a fluorohydrin intermediate, which then decomposes to (2S)-4-ketoproline and a fluoride ion.[18][19]

This differential recognition highlights the critical role of substrate conformation in P4H activity.

Applications in Antimicrobial Peptides

Substitution of proline residues in the proline-rich antimicrobial peptide Api137 with (4R)-Flp has been used to probe and modulate its mechanism of action.[20] Because (4R)-Flp stabilizes the trans-amide bond, its incorporation can alter the peptide's conformation, affecting its ability to bind to the bacterial ribosome and inhibit protein synthesis. Such studies demonstrate the utility of (4R)-Flp as a tool to dissect structure-function relationships in bioactive peptides.[20]

Synthesis and Experimental Protocols

Chemical Synthesis Overview

The synthesis of (4R)-Flp almost universally begins with a derivative of 4-hydroxyproline. A common modern approach involves the inversion of the hydroxyl group of readily available (2S,4R)-N-Boc-4-hydroxy-l-proline to give the (2S,4S) alcohol, followed by a deoxyfluorination reaction that proceeds with inversion of stereochemistry.[3][21] Reagents like diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride are used for the fluorination step.[3][21][22] Careful control of protecting groups and reaction conditions is necessary to achieve high diastereoselectivity.

Experimental Protocol: Assessing Collagen Stability by Differential Scanning Calorimetry (DSC)

This protocol determines the melting temperature (Tₘ), a measure of the thermal stability of a collagen triple helix.[14]

  • Sample Preparation: Synthesize and purify the collagen-mimetic peptide (e.g., (Pro-Flp-Gly)₁₀). Dissolve the peptide in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1.0 mg/mL. Allow the solution to anneal at 4°C for at least 24 hours to ensure complete triple helix formation.

  • DSC Analysis: Load the peptide solution and a matching buffer reference into the cells of a differential scanning calorimeter.

  • Thermal Scan: Heat the samples from a temperature well below the expected transition (e.g., 20°C) to a temperature well above it (e.g., 110°C) at a constant scan rate (e.g., 1.0 °C/min).

  • Data Analysis: The instrument records the differential power required to heat the sample versus the reference. The thermal denaturation of the triple helix results in an endothermic peak. The apex of this peak is defined as the melting temperature (Tₘ). The area under the peak can be integrated to determine the enthalpy of unfolding (ΔH).

Experimental Protocol: Protein Stability via Chemical Denaturation

This protocol measures the change in Gibbs free energy of unfolding (ΔG) for a protein like ubiquitin upon incorporation of (4R)-Flp.[4]

  • Protein Expression and Purification: Express wild-type and (4R)-Flp-containing ubiquitin in an auxotrophic E. coli strain and purify to homogeneity.

  • Sample Preparation: Prepare a series of samples containing a fixed concentration of the protein (e.g., 5 µM) in a standard buffer (e.g., 50 mM sodium phosphate, pH 7.0) with increasing concentrations of a chemical denaturant (e.g., 0 to 8 M guanidinium chloride). Allow samples to equilibrate for several hours at a constant temperature (e.g., 25°C).

  • Fluorescence Spectroscopy: Measure the intrinsic tryptophan fluorescence of each sample. Excite at 295 nm and record the emission spectrum (e.g., from 310 to 400 nm). The wavelength of maximum emission (λₘₐₓ) will shift to higher wavelengths (a red shift) as the protein unfolds.

  • Data Analysis: Plot the λₘₐₓ as a function of denaturant concentration. The resulting data will form a sigmoidal unfolding curve.

  • Thermodynamic Calculation: Fit the curve to a two-state unfolding model (N ⇌ U). This fitting allows for the calculation of the free energy of unfolding in the absence of denaturant, ΔG(H₂O), and the m-value, which reflects the change in solvent-accessible surface area upon unfolding. A more positive ΔG(H₂O) for the (4R)-Flp variant compared to the wild-type indicates increased stability.

Conclusion

This compound is a powerful molecular tool whose properties are a direct consequence of fundamental stereoelectronic principles. Its ability to rigidly enforce a Cγ-exo ring pucker and a trans preceding peptide bond allows for the rational and potent stabilization of proteins, particularly the collagen triple helix. This pre-organizational strategy, combined with its distinct interactions with enzymes like P4H, makes (4R)-Flp an indispensable asset for protein engineering, peptide-based drug design, and the fundamental study of protein structure and function.

References

physical and chemical characteristics of (4R)-4-Fluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4R)-4-Fluoro-L-proline is a fluorinated derivative of the proteinogenic amino acid L-proline. The strategic placement of a fluorine atom at the 4R position of the pyrrolidine ring endows this molecule with unique stereoelectronic properties that significantly influence its conformation and reactivity. These characteristics make it a valuable tool in medicinal chemistry, chemical biology, and drug development for modulating peptide and protein structure, stability, and biological activity.

Core Physical and Chemical Characteristics

This compound is typically an off-white solid. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₅H₈FNO₂[1][2]
Molecular Weight 133.12 g/mol [2][3]
Appearance Off-white solid[2]
Melting Point 229.2 °C (decomposes)[2]
Optical Rotation [α]D27 = -78 ± 2º (c=1.3 in H₂O)[2]
Purity ≥ 97% (HPLC)[2]
CAS Number 2507-61-1[1][2]
Synonyms

Common synonyms for this compound include:

  • trans-4-Fluoro-L-proline[1][2]

  • (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid[1][2]

  • (2S, 4R)-4-Fluoroproline[1]

Conformational and Stereoelectronic Effects

The introduction of the highly electronegative fluorine atom at the C4 position has profound and predictable consequences on the structure of the proline ring and the adjacent peptide bonds.[4][5]

  • Ring Pucker: this compound strongly favors a Cγ-exo pucker of the pyrrolidine ring.[5][6][7] This contrasts with the Cγ-endo pucker preference of its (4S) diastereomer.[5][6] This conformational bias is attributed to stereoelectronic effects, specifically the gauche effect.[4][8]

  • Peptide Bond Isomerization: The Cγ-exo pucker induced by the 4R-fluoro substitution stabilizes the trans conformation of the preceding peptide bond (Xaa-Pro).[5][6] This is a critical feature for designing peptides and proteins with specific secondary structures, as the cis/trans isomerization of prolyl bonds is often a rate-limiting step in protein folding.[4] The inductive effect of the fluorine atom also accelerates the rate of cis-trans isomerization.[4][5]

conformational_effects cluster_proline Unmodified Proline cluster_4R_FPro This compound Pro_endo Cγ-endo Pro_exo Cγ-exo Pro_endo->Pro_exo ~2:1 equilibrium FPro_exo Cγ-exo (Strongly Favored) Pro_cis cis-amide Pro_trans trans-amide Pro_cis->Pro_trans Equilibrium FPro_trans trans-amide (Favored) FPro_exo->FPro_trans Stabilizes

Conformational preferences of this compound vs. unmodified proline.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from the readily available (2S,4R)-N-Boc-4-hydroxy-L-proline. The synthesis involves the inversion of the stereocenter at the C4 position, followed by fluorination. A representative workflow is described below.[8][9]

Step 1: Inversion of Hydroxyl Group Stereochemistry

The inversion of the 4R-hydroxyl group of an N-protected (2S,4R)-4-hydroxy-L-proline derivative is typically achieved via a Mitsunobu reaction.[8] This reaction inverts the stereochemistry to yield the corresponding (2S,4S)-4-hydroxy-L-proline derivative.

Step 2: Fluorination

The resulting (2S,4S)-4-hydroxy-L-proline derivative is then subjected to fluorination. Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride can be employed.[8][10] This reaction proceeds with an inversion of configuration, yielding the desired (2S,4R)-4-fluoro-L-proline derivative.

Step 3: Deprotection

The protecting groups (e.g., Boc and ester groups) are removed under acidic conditions to yield the final product, this compound.[8][9]

synthesis_workflow start N-Boc-(2S,4R)-4-hydroxy-L-proline step1 Mitsunobu Reaction (Inversion of Stereochemistry) start->step1 intermediate N-Boc-(2S,4S)-4-hydroxy-L-proline derivative step1->intermediate step2 Deoxyfluorination (e.g., DAST) (Inversion of Stereochemistry) intermediate->step2 protected_product Protected (2S,4R)-4-fluoro-L-proline step2->protected_product step3 Deprotection (Acidic Conditions) protected_product->step3 end_product This compound step3->end_product

General synthetic workflow for this compound.
Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure and stereochemistry of this compound and its derivatives.[11][12] The coupling constants between protons and the fluorine atom are particularly informative for determining the relative stereochemistry.[13]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to establish the stereochemical purity of the final product.[8][10] Reversed-phase HPLC is employed for purification and purity assessment of intermediates and the final compound.[14][15]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration and detailed conformational information of the molecule in the solid state.[7][8][10]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable building block in several areas:

  • Peptide and Protein Engineering: Incorporation of this compound can enhance the stability of peptides and proteins by pre-organizing the backbone conformation and favoring the trans prolyl amide bond.[2][5] This is particularly useful in stabilizing secondary structures like the polyproline II helix.

  • Medicinal Chemistry: It is used as a building block in the synthesis of peptidomimetics and small molecule inhibitors.[2] The fluorine atom can improve metabolic stability and binding affinity through favorable interactions with biological targets.

  • Probing Biological Interactions: this compound has been incorporated into peptides to study protein-protein interactions, such as the binding of proline-rich motifs to SH3 domains.[16] It has also been used in the development of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in targeted protein degradation.[13][14][15]

Signaling Pathways and Biological Interactions

This compound itself does not have a specific signaling pathway. Instead, its utility lies in its incorporation into larger bioactive molecules to probe or modulate existing biological pathways.

For example, when incorporated into a peptide that binds to the VHL E3 ligase, the conformational constraints imposed by the (4R)-fluoro group can influence the binding affinity and subsequent ubiquitination and degradation of a target protein.

vhl_interaction cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery VHL_ligand VHL Ligand (containing 4R-F-Pro) Linker Linker VHL_ligand->Linker VHL VHL E3 Ligase VHL_ligand->VHL Binds Target_ligand Target Protein Ligand Linker->Target_ligand Target Target Protein Target_ligand->Target Binds Ubiquitin Ubiquitin VHL->Ubiquitin Recruits Proteasome Proteasome Target->Proteasome Degradation Ubiquitin->Target Ubiquitination

References

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of (4R)-4-Fluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4-Fluoro-L-proline, also denoted as (2S,4R)-4-fluoroproline (Flp), is a synthetic derivative of the proteinogenic amino acid L-proline. The strategic placement of a highly electronegative fluorine atom at the C4 position of the pyrrolidine ring profoundly influences its stereochemistry and conformational preferences. This, in turn, has significant implications for the structure, stability, and function of peptides and proteins into which it is incorporated. This technical guide provides a comprehensive overview of the stereochemical and conformational properties of this compound, detailed experimental protocols for its synthesis and analysis, and its applications in research and drug development.

The unique properties of this compound stem from the gauche effect, a stereoelectronic interaction that dictates the puckering of the pyrrolidine ring. This "pre-organization" of the amino acid's conformation can be harnessed to stabilize specific secondary structures, most notably the collagen triple helix, and to modulate protein folding and stability. Its utility extends to protein engineering and the development of novel therapeutics where precise control over molecular conformation is paramount.[1][2][3][4][5]

Stereochemistry and Conformational Landscape

The defining feature of this compound is its strong preference for a specific pyrrolidine ring pucker and its influence on the preceding peptide bond.

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring of proline is not planar and exists in two primary envelope conformations: Cγ-exo and Cγ-endo. In the Cγ-exo pucker, the Cγ atom is displaced on the opposite side of the ring from the carboxyl group, whereas in the Cγ-endo pucker, it is on the same side.

Due to the gauche effect, the electron-withdrawing fluorine atom at the 4R position thermodynamically favors a Cγ-exo pucker.[1][3][5][6] This preference is significant, with computational studies on N-acetyl-(4R)-4-fluoro-L-proline methyl ester (Ac-(4R)-Flp-OMe) indicating a Cγ-exo to Cγ-endo population ratio of approximately 93:7.[7] For proline itself, the energy difference between the two puckers is only about 0.5 kcal/mol.[1][3]

In contrast, its diastereomer, (4S)-4-Fluoro-L-proline (flp), exhibits a strong preference for the Cγ-endo pucker.[2][8]

dot graph { layout=neato; node [shape=plaintext]; edge [arrowhead=none];

// Define nodes for the pyrrolidine ring N [pos="0,1!", label="N"]; Ca [pos="-0.95,0.31!", label=]; Cb [pos="-0.59,-0.81!", label=]; Cg [pos="0.59,-0.81!", label=]; Cd [pos="0.95,0.31!", label=];

// Draw the ring N -- Ca -- Cb -- Cg -- Cd -- N;

// Add substituents H_N [pos="-0.3,1.5!", label="H"]; COOH [pos="-1.8,0.8!", label="COOH"]; H_Ca [pos="-1.5,-0.1!", label="H"]; H1_Cb [pos="-1.2,-1.3!", label="H"]; H2_Cb [pos="-0.2,-1.5!", label="H"]; F_Cg [pos="0.8,-1.5!", label="F", fontcolor="#EA4335"]; H_Cg [pos="1.2,-0.3!", label="H"]; H1_Cd [pos="1.5,-0.1!", label="H"]; H2_Cd [pos="1.2,1.0!", label="H"];

// Connect substituents N -- H_N; Ca -- COOH; Ca -- H_Ca; Cb -- H1_Cb; Cb -- H2_Cb; Cg -- F_Cg; Cg -- H_Cg; Cd -- H1_Cd; Cd -- H2_Cd;

// Label for the pucker label [pos="0,-2.5!", label="this compound\n(Cγ-exo pucker favored)"]; } caption: this compound with Cγ-exo pucker.

Peptide Bond Isomerization

The puckering of the proline ring directly influences the cis/trans isomerization of the preceding peptide bond (the Xaa-Pro bond). The Cγ-exo pucker of this compound stabilizes the trans conformation of this bond.[2] This effect is solvent-dependent, with more polar solvents generally favoring the trans isomer to a greater extent.[9]

Conversely, the Cγ-endo pucker favored by (4S)-4-Fluoro-L-proline promotes the cis conformation of the preceding peptide bond.[2]

G cluster_4R This compound cluster_4S (4S)-4-Fluoro-L-proline 4R_F Fluorine at 4R Exo_Pucker Cγ-exo Pucker 4R_F->Exo_Pucker Gauche Effect Trans_Bond Trans Peptide Bond Exo_Pucker->Trans_Bond Favors 4S_F Fluorine at 4S Endo_Pucker Cγ-endo Pucker 4S_F->Endo_Pucker Gauche Effect Cis_Bond Cis Peptide Bond Endo_Pucker->Cis_Bond Favors

Main-Chain Dihedral Angles

The constrained Cγ-exo pucker of this compound restricts the accessible values of the backbone dihedral angles φ (phi) and ψ (psi). The φ angle is largely fixed by the cyclic nature of proline at approximately -60°. The ψ angle, however, is influenced by the ring pucker. The Cγ-exo conformation of this compound favors a ψ angle of around 140°, which is consistent with a polyproline type II (PPII) helix and is crucial for the stability of the collagen triple helix.[1][3]

Quantitative Conformational Data

The following tables summarize key quantitative data regarding the conformational preferences of this compound.

ParameterValueReference
Pyrrolidine Ring Pucker Population (Ac-(4R)-Flp-OMe)
Cγ-exo93%[10]
Cγ-endo7%[10]
Main-Chain Dihedral Angles (Calculated for Ac-(4R)-Flp-OMe)
φ (phi)~ -60°[11]
ψ (psi) for Cγ-exo pucker~ 140°[1][3]
trans/cis Ratio of the Preceding Peptide Bond (Ac-(4R)-Flp-OMe)
in D₂O5.5[9]
in CDCl₃Varies, but higher than the (4S) isomer[9]

Impact on Collagen Stability

One of the most significant applications of this compound is in the study and stabilization of collagen. Natural collagen consists of a triple helix of polypeptide chains with a repeating Gly-Xaa-Yaa sequence, where Xaa is often proline and Yaa is frequently (2S,4R)-4-hydroxyproline (Hyp).

The Cγ-exo pucker of Hyp is crucial for collagen stability. This compound, with its even stronger preference for the Cγ-exo pucker due to the greater electronegativity of fluorine, is a "super-stabilizer" of the collagen triple helix when substituted in the Yaa position.[3] This hyperstability is primarily an entropic effect, arising from the pre-organization of the polypeptide backbone into the required conformation for triple helix formation.[12]

Conversely, when this compound is placed in the Xaa position, it is destabilizing to the collagen triple helix. The opposite is true for its (4S) diastereomer, which is stabilizing in the Xaa position and destabilizing in the Yaa position.

The thermal stability of collagen and collagen-mimetic peptides is often assessed using Differential Scanning Calorimetry (DSC), which measures the heat absorption associated with the denaturation of the triple helix.[12]

Experimental Protocols

Synthesis of Fmoc-(2S,4R)-4-fluoro-L-proline

This protocol describes a representative synthesis starting from (2S,4R)-4-hydroxy-L-proline.

SynthesisWorkflow Start Start: (2S,4R)-4-hydroxy-L-proline Protection Protection of amine and carboxylic acid groups (e.g., Boc and methyl ester) Start->Protection Fluorination Nucleophilic Fluorination (e.g., with DAST or Morpholinosulfur trifluoride) Inversion of stereochemistry at C4 Protection->Fluorination Deprotection Removal of protecting groups Fluorination->Deprotection Fmoc_Protection Fmoc protection of the amine group Deprotection->Fmoc_Protection End End: Fmoc-(2S,4R)-4-fluoro-L-proline Fmoc_Protection->End

Materials:

  • (2S,4R)-N-Boc-4-hydroxy-L-proline

  • O-tert-butyl-N,N'-diisopropylisourea

  • Tosyl chloride

  • Pyridine

  • Morpholinosulfur trifluoride

  • Hydrochloric acid (4 M)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

  • Sodium carbonate or potassium carbonate

  • Organic solvents (e.g., dichloromethane, 1,4-dioxane, ethyl acetate, diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • Esterification: Commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline is esterified, for example, using O-tert-butyl-N,N'-diisopropylisourea to protect the carboxylic acid.[13]

  • Activation of the hydroxyl group: The hydroxyl group is activated for nucleophilic substitution, for instance, by tosylation using tosyl chloride in pyridine.[13]

  • Fluorination: The activated hydroxyl group is displaced with fluoride with inversion of configuration. A common method involves treating the tosylated intermediate with a fluorinating agent like morpholinosulfur trifluoride. This step is crucial and yields the (4R)-fluoro derivative from the (4R)-hydroxy starting material due to the SN2-like mechanism.[13]

  • Deprotection: The Boc and ester protecting groups are removed under acidic conditions, for example, with hydrochloric acid.[13]

  • Fmoc Protection: The free amino group of this compound is then protected with an Fmoc group. This is typically achieved by reacting the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium carbonate or potassium carbonate in a solvent mixture such as 1,4-dioxane and water.[12] The product is then isolated by extraction and purified.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is the primary method for determining the conformational preferences of this compound in solution.

Sample Preparation:

  • Dissolve the peptide containing this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃) to a concentration of approximately 0.5-1 mM.

  • For experiments requiring observation of amide protons, a 9:1 H₂O/D₂O mixture can be used.

  • Add a chemical shift reference standard (e.g., DSS or TSP).

NMR Experiments: A suite of 2D NMR experiments is typically employed:

  • TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within a spin system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides information on the overall peptide conformation.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (requires ¹³C/¹⁵N labeling for high sensitivity).

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons.

  • Specialized experiments for coupling constants: Techniques like SERF (Selective Refocusing) or analysis of E.COSY (Exclusive Correlation Spectroscopy) cross-peak patterns can be used to accurately measure homonuclear (³JHα-Hβ) and heteronuclear (³JF-Hβ, ³JF-Hδ) coupling constants, which are diagnostic of the ring pucker.[10]

Data Analysis:

  • Resonance Assignment: Use TOCSY and HSQC spectra to assign all proton and heteronuclear chemical shifts.

  • Ring Pucker Analysis: The magnitudes of the vicinal coupling constants are indicative of the dihedral angles and thus the ring pucker. For a Cγ-exo pucker in this compound, specific patterns of ³JHα-Hβ, ³JF-Hβ, and ³JF-Hδ values are expected.[10]

  • Cis/Trans Isomer Ratio: The presence of cis and trans isomers results in two distinct sets of resonances in the NMR spectra. The ratio of these isomers can be quantified by integrating the corresponding peaks.

  • Structure Calculation: The collected NOE distance restraints and dihedral angle restraints from coupling constants can be used as input for molecular modeling programs (e.g., CYANA, Xplor-NIH) to calculate an ensemble of 3D structures.

X-ray Crystallography

X-ray crystallography provides an atomic-resolution structure of the peptide in the solid state.

Protocol Outline:

  • Peptide Synthesis and Purification: The peptide containing this compound must be synthesized and purified to >95% purity, typically by HPLC.

  • Crystallization Screening: The purified peptide is subjected to a wide range of crystallization conditions using commercial screening kits. The hanging drop or sitting drop vapor diffusion method is commonly used. This involves mixing the peptide solution with a precipitant solution and allowing vapor to equilibrate, slowly increasing the concentration to induce crystallization.

  • Crystal Optimization: Once initial crystals are obtained, the conditions (e.g., precipitant concentration, pH, temperature, peptide concentration) are optimized to grow larger, single crystals suitable for diffraction. Peptide crystals are often fragile and may require special handling.

  • Data Collection: A suitable crystal is mounted and cryo-cooled in a stream of liquid nitrogen. X-ray diffraction data are collected using a synchrotron or an in-house X-ray source.

  • Structure Determination and Refinement: The diffraction data are processed to obtain electron density maps. A molecular model is built into the electron density and refined to best fit the experimental data.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal stability of collagen-mimetic peptides.

Protocol Outline:

  • Sample Preparation: The collagen-mimetic peptide is dissolved in a buffered solution (e.g., phosphate-buffered saline) at a known concentration.

  • DSC Measurement: The peptide solution is placed in the sample cell of the DSC instrument, and the same buffer is placed in the reference cell. The samples are scanned over a defined temperature range (e.g., 20-100 °C) at a constant scan rate (e.g., 1 °C/min).[14]

  • Data Analysis: The resulting thermogram shows an endothermic peak corresponding to the denaturation of the triple helix. The melting temperature (Tm) is the temperature at the peak maximum, and the enthalpy of denaturation (ΔH) is calculated from the area under the peak. These parameters provide a quantitative measure of the triple helix stability.

Applications in Drug Development and Research

The unique conformational properties of this compound make it a valuable tool for:

  • Stabilizing Peptides and Proteins: By pre-organizing the peptide backbone, it can enhance the thermal and proteolytic stability of therapeutic peptides and proteins.[4]

  • Probing Structure-Activity Relationships: It can be used to investigate the importance of specific proline puckers and peptide bond conformations for biological activity.

  • Collagen-Related Research: It is instrumental in understanding the forces that stabilize the collagen triple helix and in developing materials based on collagen-mimetic peptides.

  • ¹⁹F NMR Probes: The fluorine atom serves as a sensitive probe for ¹⁹F NMR studies, allowing for the investigation of protein folding, dynamics, and interactions without the background signal present in ¹H NMR.[7][15]

While this compound has not been directly implicated in modulating specific signaling pathways, its ability to stabilize protein structures can indirectly influence biological outcomes by enhancing the activity or lifetime of a protein involved in a particular pathway.

Conclusion

This compound is a powerful tool in chemical biology and drug discovery. Its well-defined stereochemistry and the resulting conformational rigidity, characterized by a strong preference for a Cγ-exo pucker and a trans preceding peptide bond, allow for the rational design and stabilization of peptide and protein structures. The detailed experimental protocols provided in this guide offer a starting point for researchers to synthesize, analyze, and utilize this unique synthetic amino acid to advance their research and development efforts.

References

An In-depth Technical Guide: The Gauche Effect and Pyrrolidine Ring Pucker in (4R)-4-Fluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the stereoelectronic principles governing the conformational preferences of (4R)-4-Fluoro-L-proline (Flp). It elucidates the role of the gauche effect in dictating the pucker of the pyrrolidine ring and the subsequent impact on peptide and protein structure.

Introduction: Proline's Unique Conformational Landscape

Proline is unique among the proteinogenic amino acids due to its secondary amine being constrained within a five-membered pyrrolidine ring.[1][2] This cyclic structure restricts the main-chain dihedral angle φ, making proline a critical determinant of protein conformational stability and a frequent component of turns in secondary structures.[2] The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary non-planar envelope conformations, termed Cγ-endo and Cγ-exo, which interconvert rapidly at room temperature.[2][3]

The introduction of a highly electronegative fluorine atom at the C4 position profoundly influences this equilibrium.[1][2] This modification, particularly in the (4R) configuration, leverages a powerful stereoelectronic interaction known as the gauche effect to enforce a specific ring pucker.[1][2][4] Understanding this effect is crucial for the rational design of peptides and proteins with enhanced stability or specific conformational properties.[1][4]

The Gauche Effect: A Stabilizing Hyperconjugative Interaction

The gauche effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents reside at a 60° dihedral angle (gauche) rather than the sterically favored 180° (anti) arrangement.[5][6] This counterintuitive preference is not due to steric attraction but is a result of a stabilizing hyperconjugative interaction.[3][5][6]

In the case of this compound, the key interaction occurs between the bonding orbital of an adjacent C-H bond (a σ orbital) and the antibonding orbital of the C-F bond (a σ* orbital).[2][7][8] The high electronegativity of fluorine lowers the energy of the C-F σ* orbital, making it an excellent electron acceptor.[2] When a neighboring C-H bond is oriented anti-periplanar to the C-F bond, electron density from the σ(C-H) orbital can delocalize into the low-energy σ*(C-F) orbital.[2][3] This orbital overlap is stabilizing.

For the (4R) stereoisomer, this stabilizing gauche interaction is maximized when the pyrrolidine ring adopts a Cγ-exo pucker.[2][7][9] In this conformation, the fluorine atom is positioned gauche to the ring nitrogen, allowing for optimal anti-periplanar alignment between the C-F bond and C-H bonds on adjacent carbons, thereby locking in a specific ring conformation.[2][8]

cluster_gauche Gauche Effect in this compound node_EN Electronegative Fluorine Atom node_Orbital Low-Energy σ*(C-F) Orbital node_EN->node_Orbital creates node_Hyper Hyperconjugation (σC-H → σ*C-F) node_Orbital->node_Hyper enables node_Pucker Stabilization of Cγ-exo Pucker node_Hyper->node_Pucker results in

Caption: The gauche effect pathway in this compound.

Pyrrolidine Ring Pucker: Cγ-exo vs. Cγ-endo

The puckering of the proline ring is defined by which atom deviates most from the plane formed by the other four. In the context of 4-substituted prolines, the discussion is simplified to two dominant "envelope" conformations where the Cγ atom is out of the plane.

  • Cγ-endo: The Cγ atom is displaced on the same side as the carboxyl group.[3]

  • Cγ-exo: The Cγ atom is displaced on the opposite side of the carboxyl group.[3]

While unsubstituted proline shows a slight preference for the Cγ-endo pucker, fluorination at the C4 position creates a much stronger bias.[2][5] The gauche effect in this compound strongly favors the Cγ-exo pucker, whereas in the (4S) diastereomer, the same effect leads to a pronounced preference for the Cγ-endo pucker.[4][7][10][11] This stereospecific control over conformation is a key feature exploited in peptide engineering.[4]

node_4R This compound node_Exo Cγ-exo Pucker (Highly Favored) node_4R->node_Exo Gauche Effect Stabilizes node_Endo Cγ-endo Pucker (Disfavored) node_4R->node_Endo Destabilizes node_Exo->node_Endo Equilibrium

Caption: Conformational equilibrium of this compound.

Structural Consequences of the Cγ-exo Pucker

The enforced Cγ-exo pucker in this compound has significant downstream consequences for the local peptide backbone structure.

  • Peptide Bond Conformation: The Cγ-exo pucker preorganizes the backbone in a way that favors the trans conformation of the preceding (Xaa-Pro) peptide bond.[1][12]

  • n→π Interaction:* This preference for the trans isomer is further stabilized by an n→π* interaction, where a lone pair (n) from the oxygen of the preceding carbonyl group donates electron density into the antibonding orbital (π*) of the proline carbonyl group.[2][5][8] The Cγ-exo pucker optimizes the geometry for this interaction.[2][5]

  • Dihedral Angles: The exo pucker influences the main-chain ψ dihedral angle, often shifting it towards values consistent with a polyproline type II (PPII) helix.[2]

Experimental and Computational Analysis

The conformational preferences of this compound are determined through a combination of spectroscopic, crystallographic, and computational methods.

Data Presentation

The following table summarizes key quantitative data from computational and experimental studies on acetylated fluoroproline methyl esters, which serve as common model systems.

CompoundDominant PuckerPucker Population Ratio (exo:endo)Key Stabilizing Influence
Ac-(4R)-FPro-OMe Cγ-exo93 : 7 [11][13]Gauche Effect (σC-H → σC-F)
Ac-(4S)-FPro-OMe Cγ-endo1 : 99 [11][13]Gauche Effect (σC-H → σC-F)
Ac-Pro-OMe Cγ-endo~33 : 67 (2:1 endo:exo)[2]Lower intrinsic energy
Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the solution-state conformation and the ratio of different puckers.

  • Methodology:

    • Sample Preparation: The N-acetyl, C-methyl ester derivative of this compound (e.g., Ac-(4R)-FPro-OMe) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

    • Data Acquisition: A suite of 1D (¹H, ¹⁹F) and 2D (¹H-¹H COSY, TOCSY; ¹H-¹³C HSQC) NMR experiments are performed on a high-field spectrometer (e.g., 500 MHz or higher).

    • Coupling Constant Extraction: Vicinal proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants are meticulously measured from high-resolution 1D or 2D spectra.[5] Advanced techniques like PSYCHEDELIC can be used for precise measurement in cases of strong coupling.[5]

    • Conformational Analysis: The extracted coupling constants are used in generalized Karplus equations, which relate the magnitude of the coupling to the dihedral angle between the coupled nuclei. By fitting the experimental data to the theoretical values for different ring conformations, the dominant pucker and its population can be determined.[14] NOESY experiments can provide through-space distance constraints to further refine the model.

Quantum Mechanical (QM) Calculations:

  • Objective: To calculate the potential energy surface of the pyrrolidine ring and determine the relative energies of the endo and exo puckers.

  • Methodology:

    • Model System: A dipeptide model of this compound (e.g., Ac-(4R)-FPro-OMe) is constructed in silico.

    • Method Selection: High-level quantum mechanical methods are employed. A common approach involves geometry optimization using Density Functional Theory (DFT) (e.g., M06 functional) or Møller-Plesset perturbation theory (MP2).[11][15][16]

    • Basis Set: A suitable basis set, such as 6-31G(d,p) for optimization and a larger one like 6-31++G(d,p) for single-point energy calculations, is chosen.[15][16]

    • Solvation Model: To mimic experimental conditions, calculations are often performed in both the gas phase and with an implicit solvent model (e.g., SMD or PCM) to account for the effect of the solvent on conformational preferences.[7][15]

    • Potential Energy Scan (PES): A relaxed PES is generated by systematically constraining one or two puckering coordinates (dihedral angles) and allowing all other geometric parameters to relax at each point. This maps the energy landscape and clearly identifies the low-energy minima corresponding to the Cγ-exo and Cγ-endo states, providing their relative energy difference.[15][16]

Visualization of Experimental Workflow

cluster_exp Experimental & Computational Workflow cluster_methods cluster_data node_start Sample of This compound node_nmr NMR Spectroscopy node_start->node_nmr node_qm Quantum Mechanics (DFT/MP2) node_start->node_qm node_xray X-ray Crystallography node_start->node_xray node_j Coupling Constants (³JHH, ³JHF) node_nmr->node_j node_pes Potential Energy Surface (PES) node_qm->node_pes node_struct Solid-State Structure node_xray->node_struct node_model Conformational Model: Dominant Cγ-exo Pucker node_j->node_model node_pes->node_model node_struct->node_model

Caption: Workflow for determining pyrrolidine ring conformation.

Conclusion

The conformational behavior of this compound is a clear and powerful example of stereoelectronic control in molecular architecture. The gauche effect, driven by hyperconjugation involving the electronegative fluorine atom, decisively biases the pyrrolidine ring towards a Cγ-exo pucker.[2][4] This specific conformation has profound implications for the local peptide backbone, promoting a trans amide bond and stabilizing secondary structures like the polyproline II helix. For researchers in drug development and protein engineering, a thorough understanding of this principle allows for the rational use of this compound and its diastereomer to rigidify peptides, enhance protein stability, and probe structure-function relationships with single-atom precision.[1][2]

References

An In-depth Technical Guide to the Synthesis of (4R)-4-Fluoro-L-proline from (2S,4R)-4-hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for converting (2S,4R)-4-hydroxyproline, a readily available and inexpensive starting material, into (4R)-4-Fluoro-L-proline. The incorporation of fluorine into proline residues can significantly influence the conformational properties of peptides and proteins, making fluorinated prolines valuable tools in medicinal chemistry and drug development.[1][2] This document details various synthetic strategies, provides in-depth experimental protocols, and presents key quantitative data in a structured format to aid researchers in the practical application of these methodologies.

Introduction

Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone.[1] Chemical modification of the proline ring, particularly at the 4-position, offers a powerful strategy to modulate these constraints and thereby influence the structure, stability, and biological activity of peptides and proteins.[1][2] Fluorine, with its small size, high electronegativity, and ability to form strong C-F bonds, is an ideal element for such modifications. The synthesis of stereochemically pure 4-fluoroproline diastereomers from a single 4-hydroxyproline diastereomer is a key challenge that has been addressed through various synthetic approaches.[1] This guide focuses on the synthesis of this compound, a trans-isomer, from the naturally occurring (2S,4R)-4-hydroxyproline.

Synthetic Strategies

The synthesis of this compound from (2S,4R)-4-hydroxyproline necessitates an inversion of stereochemistry at the C4 position. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group is first converted into a good leaving group. The choice of protecting groups for the amine and carboxylic acid functionalities is crucial to prevent side reactions and ensure compatibility with the reaction conditions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and a methyl or tert-butyl ester for the carboxylic acid.[1][3]

Two primary strategies for the fluorination step have been extensively reported:

  • Direct Deoxyfluorination with Retention of Stereochemistry: This approach is not suitable for the direct conversion of (2S,4R)-4-hydroxyproline to this compound as it proceeds with retention of stereochemistry. However, it is a key step in multi-step syntheses where the stereochemistry at C4 is first inverted.

  • Activation and Nucleophilic Substitution with Inversion of Stereochemistry: This is the most common and direct approach. The hydroxyl group of a suitably protected (2S,4R)-4-hydroxyproline derivative is activated to create a good leaving group, which is then displaced by a fluoride ion in an SN2 reaction, resulting in the desired inversion of stereochemistry.

    • Activation using Sulfonyl Chlorides: The hydroxyl group can be converted to a mesylate or tosylate. However, subsequent fluorination with fluoride sources like tetrabutylammonium fluoride (TBAF) can lead to elimination side products.[3]

    • Deoxyfluorinating Reagents: Reagents like diethylaminosulfur trifluoride (DAST) and morpholinosulfur trifluoride are effective for direct deoxyfluorination with inversion of configuration.[1][3] These reagents have proven to be efficient, providing the desired product in good yields.[1]

A scalable synthesis has been developed to produce N-Boc-4-Fluoro-L-Proline on a kilogram scale, highlighting the industrial relevance of this transformation.[4]

Experimental Workflow

The overall synthetic workflow involves three main stages: protection of the starting material, fluorination with inversion of stereochemistry, and final deprotection to yield the target amino acid.

G cluster_protection Protection cluster_fluorination Fluorination (Inversion) cluster_deprotection Deprotection Start (2S,4R)-4-hydroxyproline Protected_Hyp N-Boc-(2S,4R)-4-hydroxyproline -O-tert-butyl ester Start->Protected_Hyp Boc2O, O-tert-butyl-N,N- diisopropylisourea Fluorination N-Boc-(2S,4S)-4-fluoro-L-proline -O-tert-butyl ester Protected_Hyp->Fluorination Morpholinosulfur trifluoride Final_Product This compound Fluorination->Final_Product Acidic hydrolysis

Figure 1. A generalized experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature and provide a step-by-step guide for the synthesis.

Protocol 1: Synthesis of N-Boc-(2S,4R)-4-hydroxy-L-proline tert-butyl ester [3]

  • Esterification: To a solution of commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline (1.0 eq) in a suitable solvent, add O-tert-butyl-N,N'-diisopropylisourea (1.2 eq).

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by standard aqueous extraction procedures. The crude product is then purified by column chromatography to yield the desired tert-butyl ester.

Protocol 2: Fluorination with Morpholinosulfur Trifluoride [3]

  • Reaction Setup: In a fume hood, dissolve N-Boc-(2S,4R)-4-hydroxy-L-proline tert-butyl ester (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagent: Cool the solution to 0 °C and add morpholinosulfur trifluoride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quenching and Work-up: Carefully quench the reaction with ice-cold saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford N-Boc-(2S,4S)-4-fluoro-L-proline tert-butyl ester.

Protocol 3: Deprotection to this compound [3]

  • Acidic Hydrolysis: Dissolve the protected fluoroproline derivative in a solution of hydrochloric acid (e.g., 2N HCl).

  • Reaction: Heat the mixture at reflux for several hours until the deprotection is complete (monitored by TLC or NMR).

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure to obtain the hydrochloride salt of this compound. The free amino acid can be obtained by neutralization.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

StepStarting MaterialReagent(s)SolventTemp. (°C)Time (h)Yield (%)Ref.
Protection (2S,4R)-N-Boc-4-hydroxy-L-prolineO-tert-butyl-N,N-diisopropylisoureaDichloromethaneRT1268[3]
Fluorination N-Boc-(2S,4R)-4-hydroxy-L-proline tert-butyl esterMorpholinosulfur trifluorideDichloromethane0 to RT463[3]
Deprotection N-Boc-(2S,4S)-4-fluoro-L-proline tert-butyl ester2N HCl-Reflux4High[1]

Table 2: Spectroscopic and Physical Data for Key Compounds

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Optical Rotation [α]D1H NMR (δ, ppm)Ref.
This compound C5H8FNO2133.12229.2 (dec)-78° (c=1.3 in H2O)Data not fully specified in search results.[5]
N-Boc-(2S,4S)-4-fluoro-L-proline tert-butyl ester C14H24FNO4289.34--8.8° (c=0.2 in CHCl3)Mixture of rotamers observed.[3]

Conclusion

The synthesis of this compound from (2S,4R)-4-hydroxyproline is a well-established process that is crucial for the development of novel peptides and proteins with tailored properties. The use of deoxyfluorinating agents like morpholinosulfur trifluoride provides an efficient method for achieving the necessary stereochemical inversion at the C4 position. The detailed protocols and compiled data in this guide are intended to facilitate the practical implementation of this important synthetic transformation in a research and development setting. Further optimization of reaction conditions and purification procedures may be necessary depending on the specific application and scale of the synthesis.

References

The Thermodynamic Landscape of (4R)-4-Fluoro-L-proline in Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified amino acids is a cornerstone of modern peptide and protein engineering. Among these, (4R)-4-Fluoro-L-proline (Flp) has emerged as a powerful tool for modulating the thermodynamic stability of peptides. This technical guide provides a comprehensive overview of the core principles governing the stabilizing effects of Flp, detailed experimental protocols for assessing these effects, and a summary of key quantitative data.

Core Principles: The Stereoelectronic Basis of Stability

The enhanced stability of peptides containing this compound is primarily attributed to stereoelectronic effects, which dictate the conformational preferences of the proline ring and the preceding peptide bond.[1][2] The strong inductive effect of the fluorine atom has three major consequences:

  • Pyrrolidine Ring Pucker: The gauche effect, an interaction between adjacent electron-withdrawing groups, strongly favors a Cγ-exo pucker in the pyrrolidine ring of (4R)-Flp.[1][3] This pre-organizes the peptide backbone into a conformation that is often favorable for specific secondary structures, such as the collagen triple helix.[1][4]

  • Peptide Bond Conformation: The Cγ-exo pucker of (4R)-Flp promotes a trans conformation of the preceding peptide bond.[5][6] This is a crucial factor in the stability of many structured peptides where a trans geometry is required.

  • Accelerated cis/trans Isomerization: The electron-withdrawing nature of the fluorine atom can also accelerate the rate of cis/trans isomerization of the prolyl peptide bond, which can be a rate-limiting step in protein folding.[1][2]

In contrast, the diastereomer (4S)-4-fluoro-L-proline (flp) favors a Cγ-endo ring pucker and a cis peptide bond, often leading to a destabilizing effect in contexts where the trans conformation is preferred.[1][4]

Quantitative Thermodynamic Data

The incorporation of this compound has a demonstrable impact on the thermodynamic parameters of peptides, particularly collagen-like peptides (CLPs). The following tables summarize key findings from the literature.

Table 1: Melting Temperatures (Tm) of Collagen-Like Peptides

Peptide SequenceTm (°C)Reference
(Pro-Pro-Gly)1041[7]
(Pro-Hyp-Gly)1058[7]
(Pro-Flp-Gly)1091[7]
(flp-Pro-Gly)1058[2]
(Flp-Pro-Gly)10No triple helix[2]

Note: Hyp refers to (2S, 4R)-4-hydroxy-L-proline. Flp refers to (2S, 4R)-4-fluoro-L-proline. flp refers to (2S, 4S)-4-fluoro-L-proline.

Table 2: Thermodynamic Parameters of Collagen-Like Peptides from Differential Scanning Calorimetry (DSC)

PeptideTm (°C)ΔH (kcal/mol)ΔS (kcal/mol·K)Reference
(Pro-Pro-Gly)1041.241.30.131[7]
(Pro-Hyp-Gly)1058.353.00.160[7]
(Pro-Flp-Gly)1091.045.10.124[7]

These data clearly indicate that the substitution of proline with (4R)-Flp in the Yaa position of the (Xaa-Yaa-Gly)n repeating unit of collagen model peptides leads to a significant increase in thermal stability. Interestingly, the stabilization by Flp is primarily entropic, whereas the stabilization by hydroxyproline (Hyp) is enthalpic in nature.[7] This is attributed to differences in hydration, with the less hydrated Flp-containing peptide having a smaller entropic cost for folding.[7]

Experimental Protocols

Accurate assessment of the thermodynamic stability of peptides containing this compound requires robust experimental methodologies. The following sections provide detailed protocols for key techniques.

Solid-Phase Peptide Synthesis (SPPS) of (4R)-Flp-Containing Peptides

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide containing a this compound residue.

Materials and Reagents:

  • Fmoc-(4R)-Flp-OH

  • Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

  • Rink Amide resin (or other suitable resin for peptide amides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a fritted syringe reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling activator such as OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • For Fmoc-(4R)-Flp-OH, a standard coupling time of 2 hours is generally sufficient.[8]

    • Wash the resin with DMF and DCM.

    • Confirm complete coupling using a Kaiser test. If the test is positive, repeat the coupling step.[8]

  • Repeat Cycles: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the cleavage solution from the resin beads.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[8]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Thermal Stability Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of peptides and to determine their thermal stability by monitoring the change in structure as a function of temperature.

Materials and Equipment:

  • Purified peptide

  • Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD spectropolarimeter equipped with a temperature controller

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide in the desired buffer to a final concentration of approximately 0.1-0.2 mg/mL.

    • Prepare a buffer blank with the same buffer used for the peptide solution.

    • Filter or centrifuge the sample to remove any aggregates.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up and purge for at least 30 minutes.

  • Wavelength Scan:

    • Record a baseline spectrum of the buffer blank in the far-UV region (e.g., 190-260 nm).

    • Record the CD spectrum of the peptide sample under the same conditions.

    • Subtract the buffer baseline from the peptide spectrum.

  • Thermal Denaturation:

    • Monitor the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helical peptides or the maximum for collagen-like peptides).

    • Increase the temperature at a controlled rate (e.g., 1°C/minute) over a desired range.

    • Record the CD signal as a function of temperature.

  • Data Analysis:

    • The raw CD data (in millidegrees) can be converted to mean residue ellipticity ([θ]).

    • The melting temperature (Tm) is determined as the midpoint of the thermal transition curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.

Materials and Equipment:

  • Purified peptide

  • NMR buffer (e.g., phosphate buffer in 90% H2O/10% D2O or 100% D2O)

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in the NMR buffer to a concentration of 0.5-5 mM.

    • Adjust the pH of the sample as needed.

  • Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

    • 1D 1H NMR: Provides a general overview of the peptide's folding state.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies coupled spin systems within each amino acid residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the 3D structure.

  • Data Analysis:

    • Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.

    • Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.

    • Structure Calculation: Use computational methods to generate a family of 3D structures consistent with the experimental restraints.

Differential Scanning Calorimetry (DSC) for Thermodynamic Analysis

DSC directly measures the heat changes that occur in a sample as it is heated or cooled, providing a detailed thermodynamic profile of peptide unfolding.

Materials and Equipment:

  • Purified peptide

  • Dialysis buffer

  • Differential scanning calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the peptide sample extensively against the buffer that will be used as the reference in the DSC experiment.

    • Determine the accurate concentration of the peptide solution.

    • Degas both the sample and the reference buffer immediately before the experiment.

  • Data Acquisition:

    • Load the reference buffer into the reference cell and the peptide solution into the sample cell of the calorimeter.

    • Perform a baseline scan with buffer in both cells.

    • Perform a scan with the peptide sample, heating at a constant rate (e.g., 1°C/minute) over the desired temperature range.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve of the peptide.

    • The melting temperature (Tm) is the temperature at the peak of the transition.

    • The calorimetric enthalpy (ΔH) is determined by integrating the area under the transition peak.

    • The entropy change (ΔS) can be calculated from ΔH and Tm.

Visualizing Workflows and Principles

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and the fundamental principles of (4R)-Flp-induced stability.

Experimental_Workflow_for_Peptide_Stability_Analysis Experimental Workflow for Peptide Stability Analysis cluster_synthesis Peptide Synthesis cluster_analysis Biophysical Analysis cluster_data Data Interpretation SPPS Solid-Phase Peptide Synthesis (incorporating (4R)-Flp) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification CD Circular Dichroism (CD) - Secondary Structure - Thermal Stability (Tm) Purification->CD Characterize Structure & Stability NMR NMR Spectroscopy - 3D Conformation - Ring Pucker Analysis Purification->NMR Detailed Conformational Analysis DSC Differential Scanning Calorimetry (DSC) - Thermodynamic Parameters (ΔH, ΔS, Tm) Purification->DSC Quantify Thermodynamic Stability Data_Analysis Data Analysis & Interpretation - Correlate structure with stability - Understand stabilizing effects CD->Data_Analysis NMR->Data_Analysis DSC->Data_Analysis

Caption: A flowchart outlining the key stages in the synthesis and biophysical characterization of peptides containing this compound.

Stereoelectronic_Effects_of_4R_Fluoroproline Stereoelectronic Effects of this compound cluster_effects Primary Stereoelectronic Effects cluster_consequences Conformational Consequences cluster_outcome Thermodynamic Outcome Flp This compound (Flp) Gauche Gauche Effect (F and N antiperiplanar) Flp->Gauche Inductive Inductive Effect (Electron-withdrawing F) Flp->Inductive Pucker Favors Cγ-exo Pyrrolidine Ring Pucker Gauche->Pucker PeptideBond Promotes trans Preceding Peptide Bond Pucker->PeptideBond influences Stability Increased Thermodynamic Stability of the Peptide Pucker->Stability Pre-organization of backbone PeptideBond->Stability Favorable conformation

Caption: A diagram illustrating the cascade of stereoelectronic effects originating from the fluorine atom in this compound, leading to enhanced peptide stability.

Conclusion

This compound is a valuable tool for enhancing the thermodynamic stability of peptides. A thorough understanding of the underlying stereoelectronic principles, coupled with rigorous experimental characterization using techniques such as CD, NMR, and DSC, is essential for the rational design of stabilized peptides for therapeutic and biotechnological applications. This guide provides the foundational knowledge and practical protocols to aid researchers in this endeavor.

References

A Technical Guide to the Biological Incorporation of (4R)-4-Fluoro-L-proline into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into proteins represents a powerful tool in chemical biology and drug development. Among these, (4R)-4-Fluoro-L-proline ((4R)-FPro) has emerged as a valuable proline analogue for modulating protein stability and conformation. This technical guide provides an in-depth overview of the biological incorporation of (4R)-FPro, its effects on protein structure and function, and detailed experimental protocols for its application.

Introduction to this compound

This compound is a synthetic derivative of the proteinogenic amino acid L-proline, where a hydrogen atom at the 4R position of the pyrrolidine ring is substituted with a fluorine atom. This seemingly subtle modification has profound stereoelectronic consequences that can be harnessed to rationally design proteins with enhanced properties. The strong inductive effect of the fluorine atom enforces a specific pucker upon the pyrrolidine ring, biases the conformation of the preceding peptide bond, and can accelerate the cis/trans isomerization of the prolyl peptide bond.[1][2]

The incorporation of (4R)-FPro is particularly useful for stabilizing protein structures.[3][4] The fluorinated pyrrolidine ring of (4R)-FPro preferentially stabilizes a Cγ-exo ring pucker, a conformation often found in native protein structures.[3][4][5] By pre-organizing the protein backbone into its desired conformation, (4R)-FPro can confer significant thermodynamic stability without disrupting the overall protein fold.[3][4]

Data Presentation: Quantitative Effects of (4R)-FPro Incorporation

The incorporation of (4R)-FPro has been shown to have a quantifiable impact on protein stability. The following tables summarize key data from studies on the effects of this modification.

Table 1: Enhanced Thermal Stability of Ubiquitin Containing (4R)-FPro
ProteinCondition (pH)Melting Temperature (°C) of Wild-Type UbiquitinMelting Temperature (°C) of (4R)-FPro-UbiquitinIncrease in Melting Temperature (°C)
Ubiquitin2.063.570.57.0
Ubiquitin2.673.080.07.0
Ubiquitin3.2581.588.57.0

Data extracted from a study on human ubiquitin where all three proline residues were replaced with (4R)-FPro. The increased melting temperature indicates a significant stabilization of the protein structure.[3][4]

Table 2: Guanidinium Chloride-Induced Denaturation of Ubiquitin
ProteinCondition (pH)ΔG° (kJ·mol⁻¹) of Wild-Type UbiquitinΔG° (kJ·mol⁻¹) of (4R)-FPro-UbiquitinChange in Stability (kJ·mol⁻¹)
Ubiquitin2.0---4.71

This data further confirms the stabilizing effect of (4R)-FPro incorporation, showing a significant increase in the free energy of unfolding.[3]

Experimental Protocols

In Vivo Incorporation of this compound using a Proline-Auxotrophic E. coli Strain

This protocol describes the residue-specific global incorporation of (4R)-FPro into a target protein expressed in a proline-auxotrophic E. coli strain. This method relies on the depletion of natural L-proline from the growth medium, forcing the cellular machinery to utilize the supplied (4R)-FPro.

Materials:

  • Proline-auxotrophic E. coli strain (e.g., JM83)

  • Expression vector containing the gene of interest

  • M9 minimal medium supplemented with:

    • Glucose (0.4%)

    • Thiamine (1 µg/mL)

    • Trace elements

    • MgSO₄ (1 mM)

    • CaCl₂ (0.1 mM)

    • All 20 natural amino acids (40 µg/mL each), except for L-proline

  • L-proline (for initial culture growth)

  • This compound

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Appropriate antibiotic for plasmid selection

Procedure:

  • Prepare Pre-culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Inoculate M9 Minimal Medium: The next day, inoculate 1 L of M9 minimal medium (supplemented as described above, including a limiting amount of L-proline, e.g., 20 µg/mL) with the overnight pre-culture to an initial OD₆₀₀ of ~0.05.

  • Monitor Cell Growth: Grow the culture at 37°C with vigorous shaking. Monitor the cell density (OD₆₀₀) periodically. The growth rate will decrease and eventually plateau as the limiting L-proline is depleted.

  • Induce Protein Expression: Once the cell growth has stalled due to proline starvation (typically after a noticeable decrease in the growth rate), add this compound to the culture to a final concentration of 40-50 µg/mL. Immediately after, induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Incubation and Harvest: Continue to incubate the culture at a reduced temperature (e.g., 25-30°C) for several hours (e.g., 4-6 hours) to allow for protein expression and incorporation of (4R)-FPro. Harvest the cells by centrifugation.

  • Protein Purification: Resuspend the cell pellet and proceed with your standard protein purification protocol (e.g., lysis, affinity chromatography, size-exclusion chromatography).

  • Verify Incorporation: Confirm the incorporation of (4R)-FPro using techniques such as mass spectrometry (observing the expected mass shift) or ¹⁹F NMR spectroscopy.

Analysis of Protein Stability by Thermal Denaturation

This protocol outlines the use of circular dichroism (CD) spectroscopy to determine the melting temperature (Tₘ) of a protein, providing a measure of its thermal stability.

Materials:

  • Purified protein (both wild-type and (4R)-FPro-containing variants)

  • Appropriate buffer (e.g., phosphate buffer at a specific pH)

  • Circular dichroism (CD) spectrophotometer with a temperature control unit

  • Quartz cuvette with a defined path length (e.g., 1 mm)

Procedure:

  • Sample Preparation: Prepare protein samples in the desired buffer at a concentration suitable for CD analysis (typically 0.1-0.2 mg/mL). Ensure the buffer does not have a high absorbance in the far-UV region.

  • Instrument Setup: Set up the CD spectrophotometer to monitor the CD signal at a wavelength where the protein's secondary structure exhibits a significant signal (e.g., 222 nm for α-helical proteins or 200 nm for others).[3]

  • Thermal Scan:

    • Equilibrate the sample at a starting temperature (e.g., 20°C).

    • Increase the temperature at a constant rate (e.g., 1°C/min) up to a final temperature where the protein is expected to be fully denatured (e.g., 95°C).

    • Record the CD signal at regular temperature intervals.

  • Data Analysis:

    • Plot the CD signal as a function of temperature. The resulting curve will show a sigmoidal transition from the folded to the unfolded state.

    • The melting temperature (Tₘ) is the temperature at the midpoint of this transition. This can be determined by finding the peak of the first derivative of the melting curve.

    • Compare the Tₘ of the wild-type protein with that of the (4R)-FPro-containing variant to quantify the change in thermal stability.[3][4]

Visualizations

The following diagrams illustrate key concepts and workflows related to the biological incorporation of this compound.

experimental_workflow cluster_ecoli In Vivo Incorporation in E. coli cluster_analysis Protein Analysis Transformation Transformation Pre-culture Pre-culture Transformation->Pre-culture Select transformants M9 Growth Growth in M9 (Proline-limiting) Pre-culture->M9 Growth Inoculate Induction Add (4R)-FPro & IPTG M9 Growth->Induction Proline depletion Expression Expression Induction->Expression Protein synthesis Purification Purification Expression->Purification Harvest cells Mass_Spec Mass Spectrometry (Verification) Purification->Mass_Spec CD_Spec CD Spectroscopy (Stability) Purification->CD_Spec NMR_Spec 19F NMR (Conformation) Purification->NMR_Spec

Caption: Experimental workflow for in vivo incorporation and analysis.

conformational_effect cluster_proline L-Proline cluster_4R_FPro This compound cluster_consequence Conformational Consequence Pro Proline Pro_exo Cγ-exo Pro->Pro_exo ~Equilibrium Pro_endo Cγ-endo Pro->Pro_endo ~Equilibrium FPro (4R)-FPro FPro_exo Cγ-exo FPro->FPro_exo Strongly Favored FPro_endo Cγ-endo FPro->FPro_endo Trans trans-peptide bond FPro_exo->Trans Pre-organizes Stability Increased Protein Stability Trans->Stability Leads to

Caption: Conformational effect of (4R)-FPro on the pyrrolidine ring.

drug_development_pathway Target_Protein Target Protein (e.g., enzyme, antibody) Incorporate_FPro Incorporate (4R)-FPro Target_Protein->Incorporate_FPro Enhanced_Stability Enhanced Stability (Thermodynamic, Proteolytic) Incorporate_FPro->Enhanced_Stability Improved_PK Improved Pharmacokinetics (Longer half-life) Enhanced_Stability->Improved_PK Better_Therapeutic Better Therapeutic Candidate Improved_PK->Better_Therapeutic

Caption: Conceptual pathway for using (4R)-FPro in drug development.

Role of Prolyl-tRNA Synthetase

The biological incorporation of (4R)-FPro is mediated by the cell's own translational machinery, specifically the prolyl-tRNA synthetase (ProRS).[6][7] This enzyme is responsible for recognizing and attaching proline to its cognate tRNA (tRNAPro), a crucial step in protein synthesis.[8] The E. coli ProRS has been shown to accommodate various proline analogs, including (4R)-FPro.[5]

Applications in Research and Drug Development

The ability to enhance protein stability through the incorporation of (4R)-FPro has significant implications for both basic research and therapeutic development.

  • Protein Engineering and Structural Biology: Stabilizing proteins with (4R)-FPro can facilitate their crystallization for X-ray diffraction studies and improve their behavior in other biophysical analyses.

  • Enzyme Optimization: Increased stability can lead to enzymes with longer shelf-lives and greater tolerance to harsh industrial process conditions.

  • Therapeutic Proteins: For protein-based drugs such as monoclonal antibodies and therapeutic enzymes, enhanced stability can translate to longer in vivo half-lives, reduced immunogenicity, and improved efficacy.[11] The use of fluorinated amino acids is a recognized strategy for fine-tuning the conformational and physicochemical properties of biologically active molecules.[11]

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of (4R)-4-Fluoro-L-proline Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4-Fluoro-L-proline (Flp) is a synthetic amino acid analog of proline that has garnered significant interest in peptide and protein chemistry. The incorporation of Flp into peptides can induce specific conformational constraints, enhance thermal stability, and modulate biological activity. The strong stereoelectronic effect of the fluorine atom at the C4-position biases the pyrrolidine ring pucker towards an exo conformation, which can stabilize polyproline II (PPII) helices and collagen triple helices.[1][2][3] These properties make Flp a valuable tool for designing peptides with improved structural integrity and function for therapeutic and research applications.[2][4][5]

These application notes provide detailed protocols for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc/tBu chemistry. Two primary strategies are outlined: the direct coupling of Fmoc-(4R)-4-Fluoro-L-proline and an on-resin "proline editing" approach.

Key Applications

  • Stabilization of Peptide Secondary Structures: The incorporation of this compound can enhance the stability of secondary structures such as polyproline II helices and collagen triple helices.[1][2]

  • Modulation of Protein-Protein Interactions: Peptides containing Flp can be used to probe and modulate protein-protein interactions where proline-rich motifs are involved.

  • Development of Therapeutic Peptides: The improved conformational stability and proteolytic resistance conferred by Flp can lead to the development of more potent and stable peptide-based drugs.

  • 19F NMR Probes: The fluorine atom serves as a sensitive reporter for 19F NMR studies, allowing for the investigation of peptide and protein structure and dynamics.[6]

Experimental Protocols

Two primary methods for incorporating this compound into peptides via Fmoc-based SPPS are detailed below.

Protocol 1: Direct Coupling of Fmoc-(4R)-4-Fluoro-L-proline

This protocol describes the standard procedure for incorporating Fmoc-(4R)-4-Fluoro-L-proline into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-(4R)-4-Fluoro-L-proline

  • Rink Amide resin (or other suitable resin depending on C-terminal modification)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[7]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[8][9]

  • Coupling of Fmoc-(4R)-4-Fluoro-L-proline:

    • Dissolve Fmoc-(4R)-4-Fluoro-L-proline (3-5 equivalents relative to resin loading), HCTU or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a qualitative ninhydrin test.[8] If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the peptide-resin with the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Fluorination via "Proline Editing"

Materials:

  • Fmoc-(4R)-hydroxy-L-proline (Fmoc-Hyp)

  • Other Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide)

  • DMF, DCM, Piperidine, DIPEA, HCTU/HATU (as in Protocol 1)

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

  • Anhydrous DCM

  • Cleavage and purification reagents (as in Protocol 1)

Procedure:

  • Peptide Synthesis with Fmoc-Hyp: Synthesize the peptide sequence up to the point of proline incorporation using standard Fmoc-SPPS as described in Protocol 1. Incorporate Fmoc-Hyp at the desired position. Complete the synthesis of the remaining peptide sequence.

  • On-Resin Fluorination:

    • Swell the peptide-resin in anhydrous DCM.

    • In a separate flask, prepare a solution of DAST (or Deoxo-Fluor®) (5-10 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add the DAST solution to the resin and react for 2-4 hours at room temperature.

    • Caution: DAST is toxic and moisture-sensitive. Handle with appropriate safety precautions in a fume hood.

    • Wash the resin thoroughly with DCM, DMF, and then DCM again.

  • Cleavage, Deprotection, and Purification: Proceed with the cleavage, deprotection, and purification steps as described in Protocol 1 (steps 7 and 8).

Data Presentation

ParameterDirect CouplingProline Editing (On-Resin Fluorination)Reference
Starting Material Fmoc-(4R)-4-Fluoro-L-prolineFmoc-(4R)-hydroxy-L-proline[1][2]
Coupling Efficiency Generally high, may require longer coupling times or double coupling in difficult sequences.Standard efficiency for Fmoc-Hyp.[8][10]
Fluorination Yield N/AVariable, dependent on reaction conditions and peptide sequence.[2]
Overall Crude Purity Typically 70-95%, sequence-dependent.Can be lower due to potential side reactions during fluorination.[8]
Overall Yield Generally 30-60%, highly dependent on sequence length and coupling efficiencies.Typically lower than direct coupling due to the additional on-resin reaction step.[8]

Visualization of Experimental Workflows

Standard SPPS Cycle for Direct Coupling

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU/HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat n-1 cycles FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Final cycle Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Standard Fmoc-SPPS workflow for peptide synthesis.

"Proline Editing" Workflow for On-Resin Fluorination

Proline_Editing_Workflow SPPS_Hyp SPPS with Fmoc-Hyp Wash_PreFluor Wash & Dry Resin (DCM) SPPS_Hyp->Wash_PreFluor Fluorination On-Resin Fluorination (DAST in DCM) Wash_PreFluor->Fluorination Wash_PostFluor Wash (DCM, DMF) Fluorination->Wash_PostFluor Cleavage Cleavage from Resin (TFA Cocktail) Wash_PostFluor->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for on-resin fluorination of hydroxyproline.

Troubleshooting and Considerations

  • Slow Coupling: The coupling of Fmoc-(4R)-4-Fluoro-L-proline may be slower than standard amino acids due to steric hindrance.[10] Consider using a more potent coupling reagent like HATU, increasing the coupling time, or performing a double coupling.

  • Incomplete Fluorination: In the "proline editing" method, incomplete fluorination can lead to a mixture of hydroxyproline and fluoroproline-containing peptides. Optimize the reaction time and excess of the fluorinating agent. The efficiency can be sequence-dependent.

  • Side Reactions: During Fmoc deprotection, aspartimide formation can occur if an aspartic acid residue is present. The use of DBU for deprotection should be avoided with Asp-containing peptides.[11]

  • Racemization: While less common with proline derivatives, the risk of racemization exists for other amino acids, especially during activation. This is a particular concern for cysteine. Using reagents like HOBt or Oxyma Pure with carbodiimides can minimize this risk.

  • Cleavage: Ensure the complete removal of the trityl group if used for side-chain protection of other residues, as the trityl cation can be scavenged by the thiol group of cysteine. The use of TIS in the cleavage cocktail is recommended.

By following these protocols and considering the outlined factors, researchers can successfully synthesize peptides containing this compound for a wide range of applications in chemical biology and drug discovery.

References

Application Notes and Protocols: Fmoc- and Boc-protected (4R)-4-Fluoro-L-proline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc- and Boc-protected (4R)-4-Fluoro-L-proline in peptide synthesis. The introduction of a fluorine atom at the 4R position of the proline ring offers a powerful tool to modulate peptide conformation, stability, and biological activity. This document details the unique properties of this modified amino acid, provides protocols for its incorporation into peptides, and presents data on its effects.

Introduction

This compound is a synthetic analog of proline where a hydrogen atom at the Cγ position is replaced by fluorine. This single-atom substitution has profound stereoelectronic effects on the pyrrolidine ring, primarily influencing its pucker and the cis-trans isomerization of the preceding peptide bond.[1][2] The high electronegativity of the fluorine atom stabilizes the Cγ-exo ring pucker, which in turn favors a trans conformation of the Xaa-Pro peptide bond.[2] This conformational control is a key advantage in peptide design, allowing for the stabilization of specific secondary structures and potentially enhancing binding affinity to biological targets.[3][4]

The incorporation of this compound has been shown to enhance the thermal stability of collagen triple helices and to influence the biological activity of antimicrobial peptides.[1][5][6] Its use is particularly valuable in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.[7][8]

Data Presentation

Synthesis and Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation [α]DCAS Number
Fmoc-(4R)-4-Fluoro-L-prolineC₂₀H₁₈FNO₄355.36Not specifiedNot specified203866-20-0
Boc-(4R)-4-Fluoro-L-prolineC₁₀H₁₆FNO₄Not specified115-119-65.0±5°, c=1 in chloroform203866-14-2
This compoundC₅H₈FNO₂133.12Not specifiedNot specifiedNot specified

Data compiled from various sources.[9][10]

Effects on Peptide Properties
Peptide SystemEffect of this compoundQuantitative DataReference
Collagen Mimetic PeptidesEnhanced triple helix stabilityIncreased melting temperature (Tm)[1]
Proline-Rich Antimicrobial Peptide (Api137)Modulated antibacterial activity and ribosome bindingMIC values ranging from 2-4 µg/mL; Ki values for ribosome binding varied with substitution position.[5][6]
Model Tetrapeptide (Ac-TYPN-NH₂)Favored trans amide bond conformationtrans:cis ratio of 6:1 for Flp vs. 2:1 for Pro[4]
Thioredoxin (Trx1P)No significant change in refolding kinetics when substituting a cis-proline-[11]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(4R)-4-Fluoro-L-proline

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Fmoc-(4R)-4-Fluoro-L-proline using a standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(4R)-4-Fluoro-L-proline)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HCTU (or HATU, PyBOP)

  • Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test gives a deep blue color).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HCTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. For Fmoc-(4R)-4-Fluoro-L-proline, a standard coupling time is generally sufficient.

    • Drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm complete coupling (a negative test remains colorless or yellowish).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptidyl-resin with DCM (3x) and dry under vacuum.

    • Add the cleavage cocktail to the dry resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the cleavage solution from the resin beads.

    • Precipitate the crude peptide by adding the TFA solution dropwise to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: "Proline Editing" - On-Resin Synthesis of a this compound containing Peptide from a Hydroxyproline Precursor

This protocol describes the synthesis of a peptide containing this compound by modifying a resin-bound peptide containing Fmoc-4R-Hyp(Trt)-OH.[1][4][12]

Materials:

  • Solid-phase peptide synthesis resin

  • Fmoc-4R-Hyp(Trt)-OH

  • Standard Fmoc-protected amino acids

  • Trifluoroacetic acid (TFA), 2% in DCM

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous DCM

Procedure:

  • Peptide Synthesis: Synthesize the peptide sequence on a suitable resin using standard Fmoc-SPPS, incorporating Fmoc-4R-Hyp(Trt)-OH at the desired position.

  • Trityl Deprotection: After completion of the peptide chain elongation, selectively remove the trityl protecting group from the hydroxyproline residue by treating the resin with 2% TFA in DCM.

  • On-Resin Fluorination:

    • Wash the resin thoroughly with DCM.

    • Swell the resin in anhydrous DCM.

    • Add a solution of DAST in anhydrous DCM to the resin.

    • Allow the reaction to proceed with agitation. The reaction time and temperature may need to be optimized.

    • Drain the reaction mixture and wash the resin extensively with DCM.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail as described in Protocol 1.

  • Purification: Purify the crude peptide by RP-HPLC.

Visualizations

Experimental Workflows

SPPS_Workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Positive (Recouple) complete Coupling Complete? kaiser_test->complete Negative repeat_cycle Couple Next Amino Acid complete->repeat_cycle No final_deprotection Final Fmoc Deprotection complete->final_deprotection Yes (Final AA) repeat_cycle->deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification end End: Purified Peptide purification->end

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Proline_Editing_Workflow start Start: Synthesize Peptide with Fmoc-4R-Hyp(Trt)-OH trityl_deprotection Selective Trityl Deprotection (2% TFA in DCM) start->trityl_deprotection wash1 Wash (DCM) trityl_deprotection->wash1 fluorination On-Resin Fluorination (DAST in anhydrous DCM) wash1->fluorination wash2 Wash (DCM) fluorination->wash2 cleavage Cleavage and Global Deprotection (TFA Cocktail) wash2->cleavage purification RP-HPLC Purification cleavage->purification end End: this compound Peptide purification->end

Caption: "Proline Editing" Workflow for On-Resin Synthesis.

Conformational Effects

Conformational_Effects cluster_4R_Flp This compound cluster_Pro Proline Flp This compound Exo Cγ-exo Ring Pucker Flp->Exo Favors Trans Trans Xaa-Pro Bond Exo->Trans Stabilizes Pro Proline Endo Cγ-endo Ring Pucker Pro->Endo Slightly Favors CisTrans Cis/Trans Mixture Endo->CisTrans

Caption: Conformational Preferences of this compound vs. Proline.

References

Application Notes & Protocols: (4R)-4-Fluoro-L-proline in ¹⁹F NMR Spectroscopy of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Application Notes

(4R)-4-Fluoro-L-proline ((4R)-FPro) is a powerful tool in protein science, offering a unique combination of conformational control and a sensitive spectroscopic reporter for ¹⁹F Nuclear Magnetic Resonance (NMR). Its incorporation into proteins provides high-resolution insights into structure, stability, dynamics, and interactions.

Core Principles and Advantages

The utility of (4R)-FPro stems from the unique properties of both the fluorine atom and the proline ring.

  • ¹⁹F as an NMR Probe : The ¹⁹F nucleus is ideal for biomolecular NMR studies due to its 100% natural abundance, high gyromagnetic ratio (83% of the sensitivity of ¹H), and a large chemical shift range (~400 ppm). Crucially, the absence of endogenous fluorine in biological systems means that ¹⁹F NMR spectra are free from background signals, allowing for the clear detection of the labeled protein even in complex environments.[1]

  • Conformational Bias of (4R)-FPro : Proline's pyrrolidine ring can adopt two primary puckered conformations: Cγ-exo and Cγ-endo. The stereochemistry of the electron-withdrawing fluorine atom at the C4 position biases this equilibrium. Due to a stereoelectronic gauche effect, (4R)-FPro strongly favors the Cγ-exo ring pucker.[2][3] This pre-organization, in turn, stabilizes the trans conformation of the preceding peptide bond, which is the dominant conformation for most proline residues in folded proteins.[2][4]

This inherent conformational preference makes (4R)-FPro a valuable tool for both stabilizing native protein structures and reporting on local environmental changes via ¹⁹F NMR.

Key Applications

Incorporating (4R)-FPro at native proline sites that adopt a trans-exo conformation can significantly enhance protein stability. The fluorine substitution acts to "pre-organize" the proline residue into its native conformation, reducing the entropic cost of folding.

  • Case Study: Ubiquitin : Human ubiquitin contains three proline residues, all in the trans-exo conformation. When all three were replaced with (4R)-FPro via expression in a proline auxotrophic E. coli strain, the resulting fluorinated ubiquitin ((4R)-FPro-ub) showed a remarkable increase in stability.[5][6] This was quantified by a 7°C increase in melting temperature (Tm) and a stabilization free energy (ΔΔG) of 4.71 kJ·mol⁻¹.[5][6] Kinetic studies revealed that this stability increase was primarily due to a 2.6-fold slower unfolding rate, demonstrating how conformational locking at proline sites can fortify the folded state.[6][7] The ¹⁹F NMR signals from these sites would serve as sensitive reporters of the unfolding process.

Proline-rich motifs are central to many protein-protein interactions, such as those mediated by Src homology 3 (SH3) domains. Incorporating (4R)-FPro into proline-rich peptides allows for detailed investigation of binding events using ¹⁹F NMR.

  • Monitoring Binding Events : Upon binding to a target protein, the chemical environment of the (4R)-FPro residue changes, leading to a shift in its ¹⁹F NMR resonance. This provides a direct and sensitive handle to monitor binding, determine binding affinity (KD), and map the interaction site.[8]

  • Elucidating Binding Kinetics : ¹⁹F NMR relaxation measurements (R₁ and R₂) provide information on the dynamics of the proline residue. Changes in these relaxation rates upon binding can be used to characterize the kinetics of the interaction (kon and koff).[1][8] In studies of model proline-rich peptides binding to an SH3 domain, the ¹⁹F transverse relaxation rates (R₂) of (4R)-FPro were shown to be highly sensitive to the binding event, enabling the elucidation of the binding mechanism.[1][9]

The ¹⁹F chemical shift of (4R)-FPro is exquisitely sensitive to its local environment, including solvent exposure, van der Waals contacts, and nearby electrostatic fields.[10] This makes it an effective reporter for:

  • Conformational Changes : Allosteric transitions, domain movements, or local unfolding events will alter the environment of the fluorine nucleus, resulting in a change in the ¹⁹F chemical shift.

  • Detecting Post-Translational Modifications : Modifications near a (4R)-FPro residue, such as phosphorylation, can be detected by the resulting perturbation of the ¹⁹F signal.[11]

  • Probing Enzyme Mechanisms : A (4R)-FPro residue placed near an active site can report on conformational changes that occur during the catalytic cycle.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies utilizing (4R)-FPro.

Table 1: Thermodynamic and Kinetic Stability Data for Ubiquitin. [5][6][7]

ProteinTm at pH 2.5 (°C)ΔTm (°C)ΔGU (kJ·mol⁻¹)ΔΔGU (kJ·mol⁻¹)kni (s⁻¹)kui (s⁻¹)
Wild-Type Ubiquitin64.2-19.34-0.0181.15
(4R)-FPro-Ubiquitin71.2+7.024.054.710.0071.30

Data obtained from thermal and chemical denaturation studies. kni is the unfolding rate constant; kui is the refolding rate constant.

Table 2: ¹⁹F NMR Relaxation Data for (4R)-FPro in a Model Peptide Free and Bound to Vinexin β SH3 Domain. [1][8]

Peptide StatePosition of (4R)-FPro¹⁹F Chemical Shift (ppm)R₁ (s⁻¹)R₂ (s⁻¹)
Free Peptide (MpSR)8-173.301.3 ± 0.15.3 ± 0.1
Bound to SH3 Domain8-173.151.5 ± 0.116.0 ± 0.4
Free Peptide (MpRS)4-173.251.3 ± 0.15.5 ± 0.1
Bound to SH3 Domain4-173.231.4 ± 0.111.8 ± 0.4

R₁ is the longitudinal relaxation rate; R₂ is the transverse relaxation rate. A significant increase in R₂ upon binding indicates a decrease in local mobility as the peptide engages the SH3 domain.

Experimental Protocols

Protocol: Biosynthetic Incorporation of (4R)-FPro into Proteins

This protocol describes the global substitution of proline residues with (4R)-FPro using a proline auxotrophic E. coli strain, which cannot synthesize its own proline.

Logical Workflow Diagram

G cluster_prep Preparation cluster_expression Expression & Labeling cluster_harvest Harvesting & Verification A Transform Proline Auxotroph Strain (e.g., E. coli JM83) with Expression Plasmid B Grow Overnight Culture in Rich Medium (e.g., LB) + Antibiotic A->B C Inoculate M9 Minimal Medium + Antibiotic, Glucose, Trace Metals B->C Inoculate 1:100 D Add Limiting L-Proline (e.g., 20 mg/L) C->D E Grow Cells at 37°C until OD600 ≈ 0.8-1.0 D->E F Induce Proline Starvation (Depletion of L-Proline) E->F Proline is consumed G Add this compound (e.g., 200 mg/L) F->G H Induce Protein Expression (e.g., with IPTG) G->H I Express Protein at Reduced Temp (e.g., 25°C for 12-16h) H->I J Harvest Cells by Centrifugation I->J K Purify Protein using Standard Protocol (e.g., Ni-NTA) J->K L Verify Incorporation by Mass Spectrometry (ESI-MS) K->L

Caption: Workflow for biosynthetic incorporation of (4R)-FPro.

Methodology:

  • Host Strain and Plasmid: Transform a proline auxotrophic E. coli strain (e.g., JM83) with the expression plasmid for the protein of interest.

  • Starter Culture: Grow a 5-10 mL starter culture overnight at 37°C in a rich medium (e.g., LB) containing the appropriate antibiotic.

  • Main Culture Growth:

    • Inoculate 1 L of M9 minimal medium (supplemented with glucose, MgSO₄, CaCl₂, trace metals, and antibiotic) with the overnight culture.

    • Add a limiting amount of L-proline (e.g., 20 mg/L) to allow for initial cell growth.

    • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.8–1.0. At this point, the natural proline will be depleted, effectively starving the cells of proline.

  • Labeling and Induction:

    • Add this compound to a final concentration of ~200 mg/L.

    • Allow the cells to incorporate the analog for 30 minutes.

    • Induce protein expression with IPTG (e.g., to a final concentration of 0.5 mM).

  • Expression and Harvest:

    • Reduce the temperature to 25°C and continue expression for 12-16 hours.

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Purification and Verification:

    • Resuspend the cell pellet and purify the target protein using an established protocol (e.g., affinity chromatography).

    • Verify the successful incorporation of (4R)-FPro and determine the labeling efficiency using ESI-Mass Spectrometry. The mass of the protein should increase by 18 Da for each proline residue replaced by (4R)-FPro (Fluorine mass ≈ 19 Da, Hydrogen mass ≈ 1 Da).

Protocol: ¹⁹F NMR Analysis of Protein-Ligand Binding

This protocol outlines the use of 1D ¹⁹F NMR to monitor the binding of a ligand to a (4R)-FPro-labeled protein.

Experimental Workflow Diagram

G cluster_setup Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis A Prepare Stock of Labeled Protein (e.g., 50 µM in NMR Buffer) C Add D2O (10%) for Lock and Reference Compound (e.g., TFA) A->C B Prepare Concentrated Stock of Ligand in same Buffer E Add Incremental Amounts of Ligand (0.2, 0.5, 1.0, ... 5.0 eq.) B->E D Acquire 1D ¹⁹F NMR Spectrum of Protein Alone (0 eq. Ligand) C->D D->E F Acquire 1D ¹⁹F Spectrum after each Addition E->F Loop G Process Spectra (Fourier Transform, Phasing) F->G H Monitor Changes in ¹⁹F Signal: Chemical Shift, Linewidth, Intensity G->H I Plot Chemical Shift Perturbation vs. Ligand Concentration H->I J Fit Data to a Binding Isotherm to Calculate KD I->J

Caption: Workflow for a ¹⁹F NMR protein-ligand titration experiment.

Methodology:

  • Sample Preparation:

    • Prepare a sample of the (4R)-FPro-labeled protein (typically 20-100 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.0).

    • Add 10% D₂O for the spectrometer lock. A fluorine-containing reference compound (e.g., trifluoroacetic acid, TFA) can be added for chemical shift referencing.

    • Prepare a concentrated stock solution of the ligand in the identical buffer to minimize dilution effects during titration.

  • NMR Acquisition:

    • Set the spectrometer to the appropriate ¹⁹F frequency. Record a 1D ¹⁹F NMR spectrum of the protein in the absence of the ligand. This is the 'apo' or 'free' state spectrum.

    • Use a simple pulse-acquire sequence. Proton decoupling is often applied during acquisition to sharpen the ¹⁹F signals.

  • Titration:

    • Add small aliquots of the concentrated ligand stock solution directly to the NMR tube to achieve the desired protein:ligand molar ratios (e.g., 1:0.2, 1:0.5, 1:1, 1:2, 1:5, etc.).

    • Acquire a 1D ¹⁹F NMR spectrum after each addition, ensuring the sample has reached equilibrium.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phasing, and baseline correction).

    • Analyze the changes in the ¹⁹F resonance(s) as a function of ligand concentration. Depending on the exchange rate, you may observe:

      • Fast Exchange: A gradual shift of a single peak from its 'free' position to its 'bound' position.

      • Slow Exchange: The disappearance of the 'free' peak and the simultaneous appearance of a new 'bound' peak.

      • Intermediate Exchange: Significant line broadening of the resonance.

    • Plot the chemical shift perturbation (CSP) against the ligand concentration and fit the data to a suitable binding equation (e.g., one-site binding model) to determine the dissociation constant (KD).

References

Unlocking Protein Landscapes: Application Notes and Protocols for Utilizing (4R)-4-Fluoro-L-proline in Protein Folding and Dynamics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4-Fluoro-L-proline (4R-FPro) has emerged as a powerful tool in chemical biology and protein engineering for dissecting the intricate processes of protein folding, stability, and dynamics. This fluorinated analog of proline introduces unique stereoelectronic effects that can be exploited to modulate protein conformation and function in a predictable manner. The substitution of a hydrogen atom with fluorine at the C4 position of the proline ring in the R configuration favors the Cγ-exo ring pucker, which in turn pre-organizes the preceding peptide bond into a trans conformation.[1] This "pre-organization" can lead to enhanced protein stability and provides a subtle, yet powerful, perturbation for studying folding pathways and dynamics without significantly altering the overall protein structure.[2] These application notes provide a comprehensive guide for researchers on the use of 4R-FPro, from its incorporation into recombinant proteins to its application in various biophysical techniques.

Core Applications

The unique properties of this compound allow for its application in a variety of studies, including:

  • Enhancing Protein Stability: The preference of 4R-FPro for the Cγ-exo pucker can stabilize the native conformation of proteins where proline residues naturally adopt this pucker.[2] This is particularly useful for increasing the thermostability and resistance to chemical denaturation of therapeutic proteins and enzymes.

  • Investigating Protein Folding Pathways: By modulating the rate of proline cis/trans isomerization, a rate-limiting step in the folding of many proteins, 4R-FPro can be used to probe the importance of this process in the overall folding mechanism.[3]

  • Probing Protein Dynamics with ¹⁹F NMR: The fluorine atom serves as a sensitive NMR probe, allowing for the study of local conformational changes and dynamics at the site of incorporation. The large chemical shift dispersion of ¹⁹F NMR provides high-resolution information on protein structure and interactions.[4][5]

  • Validating Protein Structures with X-ray Crystallography: The incorporation of 4R-FPro can aid in the crystallization of proteins by promoting a more homogenous conformational state. The resulting crystal structures provide atomic-level insights into the effects of fluorination.

  • Computational Modeling of Protein Behavior: The well-defined stereoelectronic effects of 4R-FPro make it an excellent tool for computational studies, allowing for the accurate prediction of its impact on protein stability and dynamics.[2]

Data Presentation: Quantitative Effects of this compound

The incorporation of this compound has been shown to have a significant impact on the thermodynamic stability and folding kinetics of proteins. The following tables summarize key quantitative data from studies on ubiquitin, a model protein for folding studies.

Protein VariantMelting Temperature (Tₘ) at pH 2.0 (°C)Change in Tₘ (°C)Reference
Wild-type Ubiquitin78.5 ± 0.2-[2]
(4R)-FPro-Ubiquitin85.6 ± 0.3+7.1[2]

Table 1. Thermal stability of wild-type and (4R)-FPro-substituted ubiquitin.

Protein VariantΔG° (kJ·mol⁻¹) at pH 5.0Change in ΔG° (kJ·mol⁻¹)Unfolding Rate Constant (kₙᵢ) at pH 2.0 (s⁻¹)Refolding Rate Constant (kᵤᵢ) at pH 2.0 (s⁻¹)Reference
Wild-type Ubiquitin32.7 ± 0.8-0.018 ± 0.0011.3 ± 0.1[2]
(4R)-FPro-Ubiquitin37.4 ± 0.9+4.70.007 ± 0.0011.5 ± 0.1[2]

Table 2. Thermodynamic stability and folding kinetics of wild-type and (4R)-FPro-substituted ubiquitin.

Mandatory Visualizations

experimental_workflow cluster_incorporation Protein Expression & Purification incorp Global Incorporation of (4R)-FPro in E. coli Proline Auxotroph purify Protein Purification (e.g., Ni-NTA Chromatography) incorp->purify stability Stability Analysis (CD, Fluorescence) purify->stability kinetics Folding Kinetics (Stopped-Flow) purify->kinetics structure Structural Analysis (NMR, X-ray) purify->structure computation Computational Modeling purify->computation

Caption: Experimental workflow for studying proteins with (4R)-FPro.

proline_pucker cluster_pro Proline cluster_4R_FPro This compound Pro_exo Cγ-exo Pro_endo Cγ-endo Pro_exo->Pro_endo ~0.5 kcal/mol FPro_exo Cγ-exo (Favored) FPro_endo Cγ-endo FPro_exo->FPro_endo >0.5 kcal/mol

Caption: Conformational preference of Proline vs. This compound.

Experimental Protocols

Protocol 1: Global Incorporation of this compound in E. coli

This protocol describes the global replacement of proline with 4R-FPro in a target protein using a proline-auxotrophic E. coli strain.

Materials:

  • Proline-auxotrophic E. coli strain (e.g., JM83 or other suitable strain)

  • Expression vector containing the gene of interest

  • M9 minimal medium supplemented with all 20 canonical amino acids (including proline)

  • M9 minimal medium lacking proline (19 amino acid mix)

  • This compound (4R-FPro)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Antibiotics corresponding to the expression vector

Procedure:

  • Transformation: Transform the proline-auxotrophic E. coli strain with the expression vector containing the gene of interest. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of M9 minimal medium supplemented with all 20 amino acids and the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate 1 L of M9 minimal medium (with all 20 amino acids) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Proline Starvation and Analog Incorporation:

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with pre-warmed M9 minimal medium lacking proline to remove any residual proline.

    • Resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium lacking proline but supplemented with 4R-FPro at a final concentration of 0.5-1.0 mM.

  • Induction: Incubate the culture for 30 minutes at 37°C with shaking to allow for the uptake of 4R-FPro. Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Expression: Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-25°C.

  • Harvesting and Analysis: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C. Successful incorporation can be verified by mass spectrometry.

Protocol 2: Guanidinium Chloride-Induced Denaturation Monitored by Circular Dichroism

This protocol outlines the determination of protein stability by monitoring the change in circular dichroism (CD) signal upon titration with guanidinium chloride (GdmCl).[6][7]

Materials:

  • Purified protein sample (wild-type and 4R-FPro-substituted) at a known concentration (typically 0.1-0.2 mg/mL).

  • Buffer (e.g., 25 mM sodium acetate, pH 5.0).[2]

  • 8 M Guanidinium chloride (GdmCl) stock solution in the same buffer.

  • Circular dichroism (CD) spectropolarimeter.

  • Quartz cuvette with a 1 mm or 10 mm path length.

Procedure:

  • Sample Preparation: Prepare a series of protein samples with increasing concentrations of GdmCl. This can be done by mixing appropriate volumes of the protein stock and the 8 M GdmCl stock to achieve final GdmCl concentrations ranging from 0 to 6 M. Ensure the final protein concentration is constant across all samples.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up for at least 30 minutes.

    • Set the measurement parameters: wavelength range (e.g., 200-250 nm for far-UV CD), bandwidth (e.g., 1 nm), data pitch (e.g., 0.5 nm), and scanning speed (e.g., 50 nm/min).

  • Data Acquisition:

    • Record a baseline spectrum using the buffer containing the highest concentration of GdmCl.

    • Measure the CD spectrum for each protein sample, starting from the lowest to the highest GdmCl concentration.

    • Typically, an average of 3-5 scans is taken for each sample to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from each of the sample spectra.

    • Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as a function of GdmCl concentration.

    • Plot the mean residue ellipticity at the chosen wavelength against the GdmCl concentration.

    • Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cₘ) and the free energy of unfolding in the absence of denaturant (ΔG°).

Protocol 3: Protein Folding Kinetics using Stopped-Flow Fluorescence

This protocol describes how to measure the kinetics of protein folding and unfolding using a stopped-flow instrument to monitor changes in intrinsic tryptophan fluorescence.[8][9]

Materials:

  • Purified protein sample (containing at least one tryptophan residue).

  • Folding buffer (e.g., 25 mM sodium acetate, pH 5.0).[2]

  • Unfolding buffer (e.g., 6 M GdmCl in folding buffer).

  • Stopped-flow instrument equipped with a fluorescence detector.

Procedure:

  • Instrument Setup:

    • Turn on the stopped-flow instrument and allow the lamp to warm up.

    • Set the excitation wavelength (typically 280 nm for tryptophan) and emission wavelength (typically 320-360 nm, determined from a fluorescence emission scan).

    • Set the data acquisition parameters, including the total acquisition time and the number of data points.

  • Unfolding Kinetics:

    • Load one syringe with the folded protein in folding buffer and the other syringe with the unfolding buffer.

    • Rapidly mix the two solutions in the stopped-flow device. The final GdmCl concentration should be high enough to induce complete unfolding.

    • Record the decrease in fluorescence intensity over time.

    • Collect multiple traces (shots) and average them to improve the signal-to-noise ratio.

  • Refolding Kinetics:

    • Load one syringe with the unfolded protein in unfolding buffer and the other syringe with the folding buffer.

    • Rapidly mix the two solutions. The final GdmCl concentration should be low enough to allow for refolding.

    • Record the increase in fluorescence intensity over time.

    • Collect and average multiple traces.

  • Data Analysis:

    • Fit the kinetic traces to single or double exponential equations to obtain the observed rate constants (k_obs) for unfolding and refolding.

    • Plot the logarithm of the observed rate constants against the final GdmCl concentration to generate a chevron plot.

    • Extrapolate the linear arms of the chevron plot to 0 M denaturant to determine the unfolding (kₙᵢ) and refolding (kᵤᵢ) rate constants in the absence of denaturant.[2]

Protocol 4: ¹⁹F NMR Spectroscopy for Studying Protein Dynamics

This protocol provides a general guideline for acquiring and analyzing ¹⁹F NMR spectra of proteins containing 4R-FPro.

Materials:

  • Purified ¹⁹F-labeled protein sample (0.1-0.5 mM).

  • NMR buffer (e.g., 25 mM sodium acetate, pH 5.0, with 10% D₂O).

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Prepare the protein sample in the NMR buffer. It is crucial to ensure the sample is free of any particulate matter by centrifugation or filtration.

  • Instrument Setup:

    • Tune and match the fluorine probe to the ¹⁹F frequency.

    • Set the acquisition parameters, including the spectral width, number of scans, and relaxation delay. The chemical shift range for fluoroprolines is relatively narrow, so a spectral width of 20-30 ppm is usually sufficient.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹⁹F NMR spectrum. Due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F, spectra can often be acquired relatively quickly.[5]

    • For more detailed studies, two-dimensional (2D) experiments such as ¹⁹F-¹H HOESY can be performed to probe through-space interactions between the fluorine atom and nearby protons.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). This typically involves Fourier transformation, phasing, and baseline correction.

    • The chemical shift of the ¹⁹F signal is highly sensitive to the local environment. Changes in chemical shift upon ligand binding, temperature variation, or mutagenesis can provide insights into conformational changes.[5]

    • Linewidth analysis can provide information about the dynamics of the proline ring and the surrounding protein structure.

Protocol 5: X-ray Crystallography of (4R)-FPro-containing Proteins

This protocol provides a general framework for the crystallization and structure determination of proteins containing 4R-FPro.

Materials:

  • Highly purified (4R)-FPro-substituted protein (>95% purity) at a high concentration (5-20 mg/mL).

  • Crystallization screens (various commercially available screens).

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).

  • Cryoprotectant solutions.

  • X-ray diffraction equipment (in-house or synchrotron source).

Procedure:

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the protein solution with the reservoir solution from the crystallization screen in a 1:1 or 2:1 ratio.

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

    • The incorporation of 4R-FPro may alter the solubility of the protein, so it is advisable to screen a wide range of conditions.

  • Crystal Optimization:

    • Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and additives to obtain larger, diffraction-quality crystals.

  • Cryo-protection and Data Collection:

    • Soak the crystals in a cryoprotectant solution (e.g., the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during data collection at cryogenic temperatures. Proline itself can also be used as a cryoprotectant.[10][11]

    • Mount the crystal in a cryo-loop and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data using a suitable X-ray source.[12][13][14]

  • Data Processing and Structure Determination:

    • Process the diffraction data using software such as XDS or MOSFLM to integrate the reflection intensities.[15][16]

    • If a structure of the wild-type protein is available, the structure of the 4R-FPro variant can be determined by molecular replacement.

    • Refine the structural model against the diffraction data, paying close attention to the electron density of the fluoroproline residue to confirm its incorporation and conformation.

Protocol 6: Computational Modeling of Proteins with this compound

This protocol outlines a general workflow for performing molecular dynamics (MD) simulations of proteins containing 4R-FPro.

Software:

  • Molecular modeling software (e.g., Amber, GROMACS, CHARMM).

  • Force field that supports non-natural amino acids (e.g., by parameterization).

Procedure:

  • Parameterization of this compound:

    • If parameters for 4R-FPro are not available in the chosen force field, they need to be developed. This typically involves quantum mechanical (QM) calculations to derive partial charges, bond lengths, bond angles, and dihedral angles for the fluorinated proline residue.[17][18]

    • These parameters are then incorporated into the force field library.

  • System Setup:

    • Start with the crystal structure or a homology model of the protein.

    • Use molecular modeling software to replace the desired proline residues with 4R-FPro.

    • Solvate the protein in a box of water molecules (e.g., TIP3P) and add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Minimization: Perform energy minimization to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the protein.

    • Production Run: Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to sample the conformational space of the protein.

  • Analysis:

    • Analyze the MD trajectory to study the effects of the 4R-FPro substitution on protein structure, dynamics, and stability.

    • Calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess overall structural stability and local flexibility.

    • Analyze the pucker of the fluoroproline ring and the cis/trans isomerization of the preceding peptide bond.

    • Calculate thermodynamic properties such as the free energy of folding to compare the stability of the wild-type and fluorinated proteins.

Conclusion

This compound is a versatile and powerful tool for probing the complex interplay of forces that govern protein folding, stability, and dynamics. By providing a subtle yet specific perturbation to the protein backbone, this fluorinated amino acid allows researchers to gain deeper insights into fundamental biological processes. The detailed protocols and application notes provided here serve as a comprehensive resource for scientists and drug development professionals seeking to leverage the unique properties of this compound in their research.

References

(4R)-4-Fluoro-L-proline as a tool in drug design and medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: (4R)-4-Fluoro-L-proline in Drug Design

Topic: this compound as a Tool in Drug Design and Medicinal Chemistry

Abstract

(2S,4R)-4-Fluoro-L-proline (Flp), a synthetic derivative of proline, has emerged as a powerful tool in medicinal chemistry and drug design. Its unique stereoelectronic properties, stemming from the high electronegativity of the fluorine atom at the 4R position, allow for precise control over peptide and protein conformation. This fluorinated amino acid preferentially stabilizes a Cγ-exo ring pucker and the trans conformation of the preceding peptide bond.[1][2][3] These conformational constraints can be leveraged to enhance protein stability, modulate binding affinity, and probe structure-function relationships. Applications range from stabilizing collagen triple helices and globular proteins like ubiquitin to designing potent enzyme inhibitors and novel antimicrobial peptides.[1][4][5][6] This document provides an overview of its applications, quantitative data on its effects, and detailed protocols for its synthesis and incorporation into peptides.

Introduction: Conformational Control through Fluorination

Proline's unique cyclic structure restricts the peptide backbone, making it a critical determinant of protein architecture.[7] The introduction of a highly electronegative fluorine atom at the C4 position further constrains the pyrrolidine ring's conformation through stereoelectronic effects, primarily the gauche effect.[2][8]

In this compound (Flp), this effect strongly favors a Cγ-exo ring pucker. This pre-organization of the backbone stabilizes the trans conformation of the preceding amide bond, an effect that can be exploited to enforce a desired secondary structure.[1][3] Conversely, the (4S) diastereomer favors a Cγ-endo pucker and the cis amide bond.[3] This predictable, stereospecific control makes 4-fluoroprolines valuable tools for rational drug design.[7]

cluster_4R This compound (Flp) cluster_4S (4S)-4-Fluoro-L-proline (flp) a Favors exo Cγ-exo Pucker a->exo b Favors trans Trans Amide Bond b->trans c Favors endo Cγ-endo Pucker c->endo d Favors cis Cis Amide Bond d->cis

Caption: Conformational preferences of 4-fluoroproline diastereomers.

Applications and Quantitative Data

The ability of (4R)-FPro to enforce specific conformations has been applied to several areas of drug development.

Enhancing Peptide and Protein Stability

Incorporating (4R)-FPro at positions where a Cγ-exo pucker is native can significantly enhance the thermal and conformational stability of a peptide or protein. This "pre-organization" effect reduces the entropic cost of folding.[1] A notable example is the stabilization of collagen mimetic peptides (CMPs), where replacing 4-hydroxyproline (Hyp) with (4R)-FPro at the Yaa position of a Gly-Xaa-Yaa repeat leads to a dramatic increase in the triple helix melting temperature (Tm).[6][8] Similarly, global substitution of proline with (4R)-FPro in human ubiquitin increased its stability against chemical denaturation.[1][9]

MoleculeModificationMetricValueReference
Collagen Mimetic (Pro-Pro-Gly)₁₀Tm41 °C[6]
(Pro-Hyp-Gly)₁₀Tm69 °C[6]
(Pro-Flp-Gly)₁₀Tm91 °C[6]
Human Ubiquitin Wild-Type (3 Pro residues)ΔG (unfolding)-[1][9]
Global Pro → (4R)-FProΔΔG (unfolding)-4.71 kJ·mol⁻¹[1][9]
Modulating Biological Activity

Conformational control can also fine-tune the binding affinity and activity of bioactive peptides. In a study of the proline-rich antimicrobial peptide Api137, which targets the bacterial ribosome, substitution of specific proline residues with (4R)-FPro had significant effects on its mechanism. Replacing Proline-16 with (4R)-FPro resulted in the most potent inhibition of 50S ribosome subunit assembly and the strongest competition for the ribosomal binding site.[10]

Api137 AnalogTargetMetricValue (nmol/L)Reference
Api137 (Wild-Type) 70S RibosomeKᵢ2.51 ± 0.20[10]
Pro14 → (4R)-FPro 70S RibosomeKᵢ1.64 ± 0.14[10]
Pro16 → (4R)-FPro 70S RibosomeKᵢ0.78 ± 0.22[10]
Use as a Mechanistic Probe

The well-defined conformational bias of (4R)-FPro makes it an excellent probe for studying biological processes where proline conformation is critical, such as protein folding and protein-protein interactions.[2] Because fluorine has a spin-1/2 nucleus and 100% natural abundance, 19F NMR spectroscopy can be used to monitor the local environment and binding events of (4R)-FPro-containing peptides with high sensitivity and no background signal.[11][12][13]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-(2S,4R)-4-Fluoro-L-proline

This protocol describes the synthesis of the Fmoc-protected (4R)-FPro building block for solid-phase peptide synthesis, starting from commercially available Boc-(2S,4R)-4-hydroxy-L-proline methyl ester. The key steps involve inverting the stereochemistry at the C4 position via a Mitsunobu reaction, followed by fluorination.[2][14][15]

start Boc-(2S,4R)-Hyp-OMe step1 Mitsunobu Reaction (Benzoic Acid, DIAD, PPh₃) start->step1 intermediate1 Boc-(2S,4S)-Bz-Pro-OMe step1->intermediate1 step2 Saponification (LiOH) intermediate1->step2 intermediate2 Boc-(2S,4S)-Hyp-OH step2->intermediate2 step3 Fluorination (DAST or Morph-DAST) intermediate2->step3 intermediate3 Boc-(2S,4R)-FPro-OH step3->intermediate3 step4 Boc Deprotection (TFA) intermediate3->step4 intermediate4 (2S,4R)-FPro step4->intermediate4 step5 Fmoc Protection (Fmoc-OSu) intermediate4->step5 end Fmoc-(2S,4R)-FPro-OH step5->end

Caption: General workflow for the synthesis of Fmoc-(4R)-FPro.

Materials:

  • Boc-(2S,4R)-4-hydroxyproline methyl ester

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Benzoic acid

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH), Water

  • Diethylaminosulfur trifluoride (DAST) or Morpholinosulfur trifluoride

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate, Hexanes, Diethyl ether

  • Saturated aqueous solutions: NaHCO₃, NaCl

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Stereochemical Inversion (Mitsunobu): Dissolve Boc-(2S,4R)-Hyp-OMe, PPh₃, and benzoic acid in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C. Add DIAD dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Work-up & Purification: Remove THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain Boc-(2S,4S)-4-benzoyloxy-L-proline methyl ester.

  • Saponification: Dissolve the purified ester in a mixture of MeOH and H₂O. Add LiOH and stir at room temperature until hydrolysis is complete (monitor by TLC). Neutralize with 1M HCl and extract with ethyl acetate. Dry and concentrate to yield Boc-(2S,4S)-Hyp-OH.

  • Deoxyfluorination: Dissolve Boc-(2S,4S)-Hyp-OH in anhydrous DCM under an inert atmosphere and cool to -78 °C. Add DAST or a similar fluorinating agent (e.g., morpholinosulfur trifluoride) dropwise.[2][14] Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature and stir overnight.

  • Work-up & Purification: Carefully quench the reaction by slow addition of saturated NaHCO₃ at 0 °C. Extract the product with DCM, dry the combined organic layers, and concentrate. Purify by silica gel chromatography to yield Boc-(2S,4R)-FPro-OH.

  • Boc Deprotection: Dissolve the Boc-protected amino acid in a solution of TFA in DCM (e.g., 25-50% v/v) and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

  • Fmoc Protection: Dissolve the resulting crude amino acid in an aqueous solution of NaHCO₃. Add a solution of Fmoc-OSu in dioxane or acetone. Stir vigorously overnight. Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Dry, concentrate, and purify by chromatography or recrystallization to obtain the final product, Fmoc-(2S,4R)-FPro-OH.

Protocol 2: Incorporation of (4R)-FPro into Peptides via SPPS

This protocol outlines the incorporation of Fmoc-(2S,4R)-FPro-OH into a peptide sequence using standard automated or manual Fmoc-based solid-phase peptide synthesis (SPPS).

start Resin Swelling (DMF) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, HOBt, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection final Final Deprotection & Cleavage repeat->final  Final Residue

Caption: Standard Fmoc-SPPS cycle for peptide synthesis.

Materials:

  • Fmoc-Rink Amide or Wang resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-(2S,4R)-4-Fluoro-L-proline (Fmoc-Flp-OH)

  • Coupling reagents: HBTU, HOBt, or HATU

  • Activation base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Diethyl ether

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF (3-5 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the amino acid by dissolving Fmoc-AA-OH (3-5 eq.), HBTU/HOBt (3-5 eq.), and DIPEA (6-10 eq.) in DMF. For Fmoc-Flp-OH, use the same procedure.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature. Monitor coupling completion with a ninhydrin test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2) and wash (Step 3).

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide using reverse-phase HPLC. Confirm identity with mass spectrometry.

Protocol 3: Thermal Stability Analysis by Circular Dichroism

This protocol describes the use of Circular Dichroism (CD) spectroscopy to determine the melting temperature (Tm) of a peptide containing (4R)-FPro, which is a measure of its conformational stability.

Materials:

  • Purified, lyophilized peptide

  • Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.0)

  • CD Spectropolarimeter with a temperature controller (Peltier)

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide in the buffer at a known concentration (typically 0.1-0.2 mg/mL). Ensure the buffer has low absorbance in the far-UV region.

  • Instrument Setup: Turn on the CD spectropolarimeter and nitrogen flush. Allow the lamp to warm up for at least 30 minutes. Set the measurement parameters (e.g., wavelength range 190-260 nm, data pitch 1 nm, scan speed 50 nm/min, 3 accumulations).

  • Baseline Correction: Record a baseline spectrum of the buffer alone in the cuvette.

  • Initial Spectrum: Record a CD spectrum of the peptide sample at a low temperature (e.g., 5 °C) to confirm the presence of the desired secondary structure (e.g., a minimum at ~225 nm for collagen triple helix or minima at ~208 and ~222 nm for an α-helix).

  • Thermal Denaturation:

    • Set the instrument to monitor the CD signal at a single wavelength characteristic of the folded state (e.g., 225 nm).

    • Program a temperature ramp from a low temperature (e.g., 5 °C) to a high temperature where the peptide is fully unfolded (e.g., 95 °C). Set a suitable heating rate (e.g., 1 °C/min).

    • Record the CD signal as a function of temperature.

  • Data Analysis:

    • Plot the CD signal (mdeg) versus temperature (°C). The resulting curve should be sigmoidal.

    • The melting temperature (Tm) is the temperature at the midpoint of the transition, which can be determined by finding the maximum of the first derivative of the melting curve.

Conclusion

This compound is a versatile and powerful building block for medicinal chemistry. Its ability to enforce a Cγ-exo pucker and trans amide bond provides a rational strategy for stabilizing desired peptide conformations, enhancing biological stability, and modulating activity. The straightforward protocols for its synthesis and incorporation, combined with its utility as a 19F NMR probe, ensure its continued and expanding role in the development of next-generation peptide and protein therapeutics.

References

Application Notes and Protocols: Incorporation of (4R)-4-Fluoro-L-proline into Bioactive Peptides and Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4-Fluoro-L-proline (Flp) is a synthetic amino acid that serves as a valuable tool in peptide and protein engineering. Its unique stereoelectronic properties, stemming from the presence of a fluorine atom at the 4R position of the proline ring, allow for precise control over peptide conformation and stability. The strong inductive effect of the fluorine atom enforces a Cγ-exo ring pucker, which in turn favors a trans conformation of the preceding peptide bond.[1][2][3] This conformational biasing can lead to enhanced biological activity, increased proteolytic stability, and improved pharmacokinetic properties of bioactive peptides. These application notes provide an overview of the utility of this compound and detailed protocols for its incorporation and analysis.

The incorporation of this compound has been shown to stabilize the polyproline II (PPII) helix and increase the thermal stability of collagen triple helices when substituted at the Yaa position in Pro-Yaa-Gly repeats.[1][4] Conversely, its diastereomer, (4S)-4-fluoro-L-proline (flp), favors a Cγ-endo pucker and a cis-amide bond, often leading to destabilization where a trans bond is required.[1][2][5] The electron-withdrawing nature of the fluorine atom also accelerates the slow cis/trans isomerization of the prolyl amide bond, which can be a rate-limiting step in protein folding.[2][3][5]

Applications in Bioactive Peptides

The unique conformational effects of this compound have been exploited in various bioactive peptides:

  • Collagen Mimetics: Incorporation of Flp in place of hydroxyproline at the Yaa position in collagen mimetic peptides enhances the stability of the collagen triple helix due to the strong preference for the Cγ-exo conformation.[6]

  • Antimicrobial Peptides: In the proline-rich antimicrobial peptide Api137, substitution of proline residues with Flp has been shown to modulate its mechanism of action, including ribosome binding and inhibition of protein translation.[7][8] For instance, the 4R-Fpr16 analog of Api137 demonstrated a potent ability to inhibit ribosome assembly.[7]

  • Enzyme Inhibitors: Fluorinated prolines have been incorporated into inhibitors of enzymes like fibroblast activation protein (FAP) and thrombin to fine-tune their conformational and physicochemical properties.[9]

  • Protein Folding Studies: The acceleration of cis/trans isomerization by 4-fluoroprolines has been utilized to study protein folding kinetics.[1][2]

Data Presentation

Table 1: Effect of this compound on the Thermal Stability of Collagen Mimetic Peptides
Peptide SequenceTm (°C)ΔTm relative to Proline (°C)Reference
(Pro-Pro-Gly)1024-[1]
(Pro-Flp-Gly)1041+17[1]

Tm: Melting temperature, a measure of the thermal stability of the collagen triple helix.

Table 2: Biological Activity of Api137 Analogs with this compound Substitution
PeptidePosition of SubstitutionMIC (µg/mL) vs. E. coliKi (nmol/L) for Ribosome BindingReference
Api137 (Wild-Type)-0.52.62 ± 0.23[7]
4R-Fpr11110.52.53 ± 0.22[7]
4R-Fpr13130.516.91 ± 1.20[7]
4R-Fpr14140.51.64 ± 0.14[7]
4R-Fpr16160.5Not specified, but showed strongest competition with Api137[7]

MIC: Minimum Inhibitory Concentration. Ki: Inhibition constant.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-(4R)-4-Fluoro-L-proline

This protocol is based on the fluorination of a protected 4-hydroxyproline derivative.

Materials:

  • Boc-(4S)-Hydroxy-L-proline methyl ester

  • Morpholinosulfur trifluoride or Deoxofluor

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Trifluoroacetic acid (TFA)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate

  • Dioxane

  • Water

Procedure:

  • Fluorination:

    • Dissolve Boc-(4S)-Hydroxy-L-proline methyl ester in anhydrous DCM in a fume hood.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add morpholinosulfur trifluoride (1.2 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-(4R)-4-Fluoro-L-proline methyl ester.

    • Purify the crude product by silica gel chromatography.

  • Deprotection:

    • Dissolve the purified Boc-(4R)-4-Fluoro-L-proline methyl ester in a solution of TFA in DCM (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure. Co-evaporate with DCM several times to remove residual TFA.

    • The resulting product is the deprotected this compound methyl ester.

  • Fmoc Protection:

    • Dissolve the deprotected amino acid ester in a mixture of dioxane and water.

    • Add sodium bicarbonate to adjust the pH to ~8-9.

    • Add Fmoc-OSu (1.1 equivalents) and stir the reaction at room temperature overnight.

    • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude Fmoc-(4R)-4-Fluoro-L-proline methyl ester.

    • Purify by silica gel chromatography.

  • Saponification:

    • Dissolve the purified Fmoc-ester in a mixture of methanol and water.

    • Add LiOH (1.2 equivalents) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the final product, Fmoc-(4R)-4-Fluoro-L-proline.

Synthesis_of_Fmoc_Flp cluster_synthesis Synthesis of Fmoc-(4R)-4-Fluoro-L-proline Boc_Hyp_OMe Boc-(4S)-Hyp-OMe Boc_Flp_OMe Boc-(4R)-Flp-OMe Boc_Hyp_OMe->Boc_Flp_OMe Fluorination (e.g., DAST) Flp_OMe (4R)-Flp-OMe Boc_Flp_OMe->Flp_OMe Boc Deprotection (TFA) Fmoc_Flp_OMe Fmoc-(4R)-Flp-OMe Flp_OMe->Fmoc_Flp_OMe Fmoc Protection (Fmoc-OSu) Fmoc_Flp_OH Fmoc-(4R)-Flp-OH Fmoc_Flp_OMe->Fmoc_Flp_OH Saponification (LiOH)

Caption: Synthetic scheme for Fmoc-(4R)-4-Fluoro-L-proline.

Protocol 2: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard Fmoc-based solid-phase peptide synthesis for incorporating Fmoc-(4R)-4-Fluoro-L-proline.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids, including Fmoc-(4R)-4-Fluoro-L-proline

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF (v/v)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain and repeat the piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours. For coupling of Fmoc-(4R)-4-Fluoro-L-proline, a standard coupling time is generally sufficient.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

SPPS_Workflow cluster_workflow Solid-Phase Peptide Synthesis Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Fmoc-AA (including Fmoc-Flp) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleave from Resin (TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze by MS Purification->Analysis End Pure Peptide Analysis->End Conformational_Effects cluster_effects Conformational Effects of this compound Flp_Incorporation Incorporation of This compound Stereoelectronic_Effect Strong Stereoelectronic Effect of Fluorine Flp_Incorporation->Stereoelectronic_Effect Ring_Pucker Favors Cγ-exo Ring Pucker Stereoelectronic_Effect->Ring_Pucker Amide_Bond Favors trans Amide Bond Ring_Pucker->Amide_Bond Peptide_Conformation Altered Peptide Backbone Conformation Amide_Bond->Peptide_Conformation Biological_Activity Modulated Biological Activity & Stability Peptide_Conformation->Biological_Activity

References

(4R)-4-Fluoro-L-proline: A Versatile Tool in Antiviral and Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(4R)-4-Fluoro-L-proline, a synthetic derivative of the amino acid L-proline, has emerged as a valuable building block and pharmacological probe in the development of novel antiviral and anticancer agents. Its unique stereochemistry and the electron-withdrawing properties of the fluorine atom confer distinct conformational constraints and metabolic stability to molecules into which it is incorporated. While not typically employed as a standalone therapeutic, its primary mechanism of action involves the inhibition of collagen prolyl 4-hydroxylase (CP4H), an enzyme crucial for collagen biosynthesis. This inhibition has significant downstream effects on tumor growth, metastasis, and potentially viral replication processes that rely on the host's extracellular matrix.

Mechanism of Action: Inhibition of Collagen Prolyl 4-Hydroxylase

The principal molecular target of this compound is collagen prolyl 4-hydroxylase (CP4H). This enzyme is essential for the post-translational hydroxylation of proline residues within procollagen chains. This hydroxylation is a critical step for the formation of a stable collagen triple helix. By acting as a competitive inhibitor of CP4H, this compound disrupts the normal synthesis of collagen.[1][2] This disruption can have profound effects on the integrity of the extracellular matrix (ECM), which is integral to the structure and function of tissues and is often exploited by both tumors and viruses.

Anticancer Applications

The anticancer potential of targeting collagen synthesis with this compound derivatives stems from the critical role of the ECM in tumor progression. A dense and remodeled ECM, rich in collagen, is a hallmark of many solid tumors. This collagenous matrix provides structural support for tumor growth, facilitates cancer cell migration and invasion, and contributes to a hypoxic tumor microenvironment.

By inhibiting CP4H, this compound and its derivatives can decrease collagen deposition, thereby altering the tumor microenvironment to be less conducive to cancer progression.[3] Furthermore, the inhibition of prolyl hydroxylases can affect the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cancer.

The HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In a hypoxic environment, such as that found in solid tumors, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[4][5]

Inhibitors of prolyl hydroxylases, including those based on this compound, can mimic a hypoxic response by stabilizing HIF-1α. This can have context-dependent effects, either promoting or inhibiting tumor growth. Therefore, the development of specific inhibitors is crucial.

HIF1a_Pathway HIF-1α Signaling Pathway Normoxia Normoxia PHDs Prolyl Hydroxylase Domain Enzymes (PHDs) Normoxia->PHDs Activates Hypoxia Hypoxia Hypoxia->PHDs Inhibits HIF1a_p HIF-1α (Proline) HIF1a_oh HIF-1α (Hydroxyproline) HIF1a_p->HIF1a_oh Hydroxylation VHL VHL E3 Ubiquitin Ligase Complex HIF1a_oh->VHL Recognition Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome HIF1a_stable Stable HIF-1α Nucleus Nucleus HIF1a_stable->Nucleus Translocation HRE Hypoxia Response Element (HRE) HIF1a_stable->HRE Binds with HIF-1β HIF1b HIF-1β Gene_Expression Gene Expression (Angiogenesis, Metabolism, Survival) HRE->Gene_Expression Activates Transcription Inhibitor This compound Derivatives Inhibitor->PHDs Inhibits

Caption: The HIF-1α signaling pathway and the role of prolyl hydroxylase inhibitors.

Antiviral Applications

The application of this compound in antiviral research is less direct and primarily focuses on its incorporation into peptide-based drugs to enhance their properties. The rigid structure of the fluorinated proline can stabilize specific peptide conformations, increasing their binding affinity to viral targets and improving their resistance to proteolytic degradation.[6]

For viruses that rely on host cell's collagen or ECM for attachment, entry, or replication, inhibitors of collagen synthesis could present an indirect antiviral strategy. However, direct antiviral activity of this compound as a standalone agent has not been extensively reported.

Quantitative Data

Compound/DerivativeTargetAssayActivityReference
Poly (L-proline)Vertebrate type I prolyl 4-hydroxylaseEnzyme InhibitionKi = 0.02 µM[7]
Benzyloxycarbonyl-Phe-oxaproline-Gly-benzylesterType I prolyl 4-hydroxylaseEnzyme Inactivation50% inactivation at 0.8 µM (1h)[7]
Pyridine 2,5-dicarboxylateProlyl 4-hydroxylaseEnzyme InhibitionKi = 0.8 µM[7]
Pyridine 2,4-dicarboxylateProlyl 4-hydroxylaseEnzyme InhibitionKi = 2 µM[7]
N-oxalylglycineProlyl 4-hydroxylaseEnzyme InhibitionKi = 0.5-8 µM[7]
3,4-Dihydroxybenzoate (EDHB)Prolyl 4-hydroxylaseEnzyme InhibitionKi = 5 µM[7]

Experimental Protocols

The following are generalized protocols for assessing the potential anticancer and antiviral activities of compounds derived from this compound.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Serial Dilutions) Incubate_24h->Add_Compound Incubate_Treatment Incubate 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Antiviral Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock with a known titer (Plaque Forming Units/mL)

  • Complete growth medium and maintenance medium (lower serum concentration)

  • This compound derivative (test compound)

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Compound and Virus Addition: Prepare serial dilutions of the test compound. Remove the growth medium from the cells and wash with PBS. Add the virus at a specific Multiplicity of Infection (MOI) along with the compound dilutions.

  • Adsorption: Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the virus/compound inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose and the test compound) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces plaque formation by 50%).

Plaque_Assay_Workflow Plaque Reduction Assay Workflow Start Start Seed_Cells Seed Host Cells in 6-well Plate Start->Seed_Cells Infect_Treat Infect with Virus & Add Test Compound Seed_Cells->Infect_Treat Adsorption Incubate for Adsorption (1-2h) Infect_Treat->Adsorption Add_Overlay Add Semi-Solid Overlay Adsorption->Add_Overlay Incubate_Plaques Incubate for Plaque Formation Add_Overlay->Incubate_Plaques Fix_Stain Fix and Stain with Crystal Violet Incubate_Plaques->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Analyze_Data Calculate EC50 Count_Plaques->Analyze_Data

Caption: Workflow for the antiviral plaque reduction assay.

Conclusion

This compound is a powerful tool for medicinal chemists and drug discovery scientists. Its primary utility lies in its ability to modulate the structure and function of peptides and to inhibit collagen synthesis through the targeting of prolyl 4-hydroxylases. While direct application as an antiviral or anticancer drug is not its main role, its incorporation into more complex molecules holds significant promise for the development of novel therapeutics that can overcome challenges of stability and target affinity. The provided protocols offer a starting point for researchers to explore the potential of this compound-containing compounds in their own drug discovery programs.

References

Application Notes & Protocols: Studying Protein-Protein Interactions with (4R)-4-Fluoro-L-proline Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. A powerful technique for elucidating the dynamics, kinetics, and thermodynamics of these interactions is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the fluorine-19 (¹⁹F) nucleus. Incorporating fluorinated amino acids, such as (4R)-4-Fluoro-L-proline (Flp), into a protein of interest provides a sensitive and specific probe for monitoring conformational changes and binding events.

This compound is a synthetic analog of proline where a hydrogen atom at the 4-position is replaced by fluorine. The strong inductive effect of the fluorine atom has significant stereoelectronic consequences: it enforces a Cγ-exo ring pucker and favors the trans conformation of the preceding peptide bond.[1][2][3] This preorganization can enhance the stability of certain protein structures, like the collagen triple helix.[4][5] For PPI studies, the key advantage lies in the properties of the ¹⁹F nucleus. It is 100% naturally abundant, possesses a high gyromagnetic ratio (83% of ¹H), and has a large chemical shift range, making it highly sensitive to its local chemical environment.[6][7] Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of labeled proteins are free from background signals, providing a clear window into molecular recognition events.[7][8]

This document provides detailed protocols for incorporating this compound into proteins and using ¹⁹F NMR to quantitatively analyze protein-protein interactions.

Principle of the Method

The core of this technique involves introducing a ¹⁹F NMR-active probe, this compound, into one of the interacting proteins. The ¹⁹F chemical shift of the fluoroproline residue is exquisitely sensitive to its local environment. When a binding partner interacts with the labeled protein, the local environment around the fluoroproline probe changes, resulting in a measurable change in the ¹⁹F NMR signal. This can manifest as a chemical shift perturbation (CSP), line broadening, or changes in signal intensity. By titrating a ligand or binding partner and monitoring these spectral changes, one can determine binding affinities (KD), kinetics (kon and koff rates), and identify the location of the binding interface.[6][9]

Caption: Principle of ¹⁹F NMR for detecting protein-protein interactions.

Quantitative Data from Interaction Studies

Incorporating this compound allows for precise quantification of binding events. The tables below summarize representative data from studies using fluoroproline labeling to investigate protein stability and interactions.

Table 1: Thermodynamic Parameters of Collagen Model Peptides This table illustrates how (4R)- and (4S)-fluoroproline diastereomers differentially affect the stability of the collagen triple helix, showcasing the impact of stereochemistry.

Peptide SequenceTm (°C)ΔH (kcal/mol)ΔS (cal/mol·K)Source(s)
(Pro-Pro-Gly)₁₀24.0-59.8-198[10]
(Pro-Hyp(R)-Gly)₁₀41.0-76.4-239[10]
(Pro-fPro(R)-Gly)₁₀47.0-68.9-212[10]

Tm: Melting Temperature; ΔH: Enthalpy Change; ΔS: Entropy Change. Hyp(R) is (2S,4R)-4-hydroxyproline; fPro(R) is (2S,4R)-4-fluoroproline.

Table 2: Kinetic and Affinity Data for SH3 Domain-Peptide Interactions via ¹⁹F NMR This table presents kinetic and thermodynamic data for the binding of a fluorine-labeled Src homology 3 (SH3) protein domain to various proline-rich peptides, demonstrating the utility of ¹⁹F NMR lineshape analysis.[6]

Binding PeptideKD (μM)kon (10⁷ M⁻¹s⁻¹)koff (s⁻¹)Source(s)
Peptide 1120 ± 104.8 ± 0.45800 ± 100[6]
Peptide 2270 ± 202.1 ± 0.25700 ± 100[6]
Peptide 3410 ± 301.5 ± 0.16000 ± 100[6]
Peptide 4530 ± 401.1 ± 0.15600 ± 100[6]

KD: Dissociation Constant; kon: Association Rate Constant; koff: Dissociation Rate Constant.

Experimental Workflow

The overall process for studying PPIs using this method follows a structured path from protein production to final data analysis.

workflow start Start expression 1. Protein Expression with (4R)-F-Pro Labeling start->expression purification 2. Protein Purification (e.g., Affinity, SEC) expression->purification validation 3. Protein Validation (SDS-PAGE, Mass Spec) purification->validation nmr_prep 4. NMR Sample Preparation validation->nmr_prep nmr_acq 5. ¹⁹F NMR Titration Experiment nmr_prep->nmr_acq analysis 6. Data Analysis (CSP, Lineshape) nmr_acq->analysis results 7. Determine K_D, k_on, k_off analysis->results end End results->end

Caption: General experimental workflow for PPI analysis using ¹⁹F NMR.

Detailed Experimental Protocols

Protocol 1: Biosynthetic Labeling of Proteins in E. coli

This protocol describes the expression and labeling of a target protein with this compound using a proline auxotrophic E. coli strain.

Materials:

  • Proline auxotrophic E. coli strain (e.g., BL21(DE3) proB8::kan) transformed with the expression plasmid for the protein of interest.

  • Minimal medium (e.g., M9) supplemented with glucose, MgSO₄, CaCl₂, trace metals, and necessary antibiotics.

  • L-proline and this compound (Flp).

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP).

  • Purification resins (e.g., Ni-NTA agarose for His-tagged proteins).

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium (supplemented with 200 µg/mL L-proline and antibiotics) with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

  • Main Culture Growth: The next day, pellet the starter culture by centrifugation (4000 x g, 10 min, 4°C). Wash the pellet twice with 25 mL of sterile M9 salts to remove any residual LB medium and L-proline.

  • Resuspend the pellet in 1 L of M9 minimal medium supplemented with all necessary components and 50 mg/L of L-proline. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.5-0.6.

  • Proline Starvation & Labeling: Pellet the cells (4000 x g, 15 min, 4°C). Wash the cells twice with pre-warmed M9 salts. Resuspend the cell pellet in 1 L of fresh, pre-warmed M9 minimal medium lacking L-proline.

  • Incubate for 1 hour at 37°C to deplete endogenous proline pools.

  • Add this compound to a final concentration of 200 mg/L.

  • Induction: Immediately after adding the label, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

  • Harvesting and Lysis: Harvest the cells by centrifugation (6000 x g, 20 min, 4°C). Resuspend the pellet in lysis buffer and lyse the cells using sonication or a microfluidizer.

  • Purification: Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C). Purify the protein using standard chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).

  • Validation: Confirm protein identity, purity, and incorporation of the label using SDS-PAGE and mass spectrometry.

Protocol 2: Metabolic Labeling in Mammalian Cells

This protocol is a general guideline for labeling proteins in mammalian cells, which requires optimization for specific cell lines and proteins. It is adapted from general metabolic labeling principles.[11][12]

Materials:

  • Mammalian cell line of interest (e.g., HEK293) cultured in appropriate medium (e.g., DMEM).

  • Proline-free DMEM.

  • Dialyzed Fetal Bovine Serum (dFBS).

  • This compound (Flp).

  • Transfection reagents and expression plasmid for the protein of interest.

  • PBS (Phosphate-Buffered Saline).

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

Procedure:

  • Cell Plating: Plate cells to reach 70-80% confluency on the day of labeling.

  • Media Exchange & Starvation: Twenty-four hours post-transfection (if applicable), gently aspirate the growth medium. Wash the cells twice with sterile, pre-warmed PBS.

  • Add pre-warmed, proline-free DMEM supplemented with dFBS and other necessary components (e.g., glutamine). Incubate for 4-6 hours to deplete intracellular proline pools.

  • Labeling: Prepare the labeling medium by supplementing the proline-free DMEM with this compound. A typical starting concentration is 1-2 mM, but this must be optimized to minimize toxicity.

  • Remove the starvation medium and add the labeling medium to the cells.

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the label.

  • Harvesting: Wash the cells twice with ice-cold PBS. Lyse the cells directly on the plate using ice-cold lysis buffer.

  • Protein Purification: Scrape the cells, collect the lysate, and clarify by centrifugation. Proceed with protein purification as required for downstream applications.

Protocol 3: ¹⁹F NMR for Protein-Protein Interaction Analysis

This protocol outlines the setup and execution of a ¹⁹F NMR titration experiment to measure binding affinity.

Materials:

  • Purified, (4R)-F-Pro-labeled protein.

  • Purified, unlabeled binding partner (ligand).

  • NMR buffer (e.g., 25 mM Phosphate, 100 mM NaCl, 1 mM DTT, pH 7.0 in 90% H₂O/10% D₂O).

  • NMR tubes.

Procedure:

  • Sample Preparation: Prepare a stock solution of the ¹⁹F-labeled protein at a concentration of 25-100 µM in NMR buffer. Prepare a concentrated stock solution (e.g., 20-50x the protein concentration) of the unlabeled ligand in the same NMR buffer.

  • Initial Spectrum: Transfer the labeled protein solution to an NMR tube. Record a 1D ¹⁹F NMR spectrum. This serves as the reference (unbound) state. Typical acquisition for a 50 µM sample might require 1024-4096 scans.

  • Titration: Add a small aliquot of the concentrated ligand stock solution to the NMR tube to achieve the first desired ligand:protein molar ratio (e.g., 0.2:1). Mix gently by inverting the tube.

  • Acquire Spectrum: Equilibrate the sample for a few minutes inside the spectrometer and acquire another 1D ¹⁹F NMR spectrum.

  • Repeat Titration: Continue adding aliquots of the ligand to incrementally increase the molar ratio (e.g., 0.5:1, 1:1, 2:1, 5:1, 10:1, etc.), acquiring a spectrum at each step until the ¹⁹F signal shows no further changes (saturation).

  • Data Analysis:

    • Process all spectra uniformly (e.g., Fourier transformation, phasing, and baseline correction).

    • Chemical Shift Perturbation (CSP): For interactions in the fast exchange regime, plot the change in chemical shift (Δδ) against the total ligand concentration. Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to calculate the dissociation constant (KD).

    • Lineshape Analysis: For interactions in the intermediate exchange regime, the NMR signal will broaden and shift simultaneously. Analyze the lineshapes at each titration point using specialized software to extract both the dissociation constant (KD) and the kinetic rate constants (kon and koff).[6]

Conclusion

Labeling proteins with this compound offers a robust and sensitive method for investigating protein-protein interactions. The unique properties of the ¹⁹F nucleus provide a clean spectroscopic window to monitor binding events in real-time. By following the detailed protocols for biosynthetic labeling and ¹⁹F NMR analysis, researchers can obtain high-resolution quantitative data on binding affinities and kinetics, providing invaluable insights for basic research and the development of novel therapeutics.

References

Application Notes and Protocols: Catalytic Asymmetric Synthesis of (4R)-4-Fluoro-L-proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4R)-4-Fluoro-L-proline is a valuable fluorinated amino acid analogue that has garnered significant interest in medicinal chemistry, chemical biology, and drug discovery. The introduction of a fluorine atom at the C4 position of the proline ring can profoundly influence the molecule's conformational preferences, pucker, and metabolic stability. These modifications can lead to enhanced binding affinity, improved pharmacokinetic properties, and novel biological activities of peptides and small molecule therapeutics. This document provides detailed application notes and experimental protocols for the catalytic asymmetric synthesis of this compound derivatives, primarily focusing on methodologies starting from the readily available (2S,4R)-4-hydroxy-L-proline.

Synthetic Strategies Overview

The primary and most practical approach for synthesizing this compound derivatives involves the nucleophilic fluorination of a protected (2S,4S)-4-hydroxy-L-proline precursor. Since the natural and inexpensive starting material is (2S,4R)-4-hydroxy-L-proline, a key step in the synthesis is the inversion of the stereochemistry at the C4 position. This is typically achieved through a Mitsunobu reaction. Subsequently, a deoxyfluorination reaction is employed to introduce the fluorine atom with inversion of configuration, yielding the desired (4R)-fluoro product.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of this compound Derivatives A Start: (2S,4R)-4-hydroxy-L-proline B Protection (N- and O-) A->B C Stereochemical Inversion at C4 (e.g., Mitsunobu Reaction) B->C Key Step 1 D (2S,4S)-4-hydroxy-L-proline derivative C->D E Nucleophilic Fluorination (e.g., DAST, Morph-DAST) D->E Key Step 2 F Protected this compound derivative E->F G Deprotection F->G H Final Product: this compound G->H

Caption: General workflow for the synthesis of this compound.

Key Experimental Protocols

Protocol 1: Synthesis of N-Boc-(2S,4S)-4-hydroxy-L-proline Methyl Ester via Mitsunobu Reaction

This protocol describes the inversion of the hydroxyl group stereochemistry of commercially available N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester.

Materials:

  • N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester

  • Triphenylphosphine (PPh₃)

  • Benzoic acid

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Dissolve N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add benzoic acid (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the benzoate-protected intermediate.

  • Dissolve the purified intermediate in methanol.

  • Add a catalytic amount of potassium carbonate and stir at room temperature for 2-4 hours to achieve saponification.

  • Neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-(2S,4S)-4-hydroxy-L-proline methyl ester.

Protocol 2: Nucleophilic Deoxyfluorination to Synthesize N-Boc-(2S,4R)-4-fluoro-L-proline Methyl Ester

This protocol details the fluorination of the inverted alcohol using a deoxyfluorinating agent.

Materials:

  • N-Boc-(2S,4S)-4-hydroxy-L-proline methyl ester

  • Diethylaminosulfur trifluoride (DAST) or Morpholinosulfur trifluoride (Morph-DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Dissolve N-Boc-(2S,4S)-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST or Morph-DAST (1.2-1.5 eq) dropwise to the solution.

  • Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-(2S,4R)-4-fluoro-L-proline methyl ester.

Data Presentation

The following table summarizes representative yields and stereoselectivities for the key synthetic steps.

StepStarting MaterialReagentsProductYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
Stereochemical Inversion N-Boc-(2S,4R)-Hyp-OMePPh₃, Benzoic Acid, DIADN-Boc-(2S,4S)-Hyp-OBz~80-90>95:5 dr[1]
Saponification N-Boc-(2S,4S)-Hyp-OBzK₂CO₃, MeOHN-Boc-(2S,4S)-Hyp-OMe>95-[1]
Deoxyfluorination N-Boc-(2S,4S)-Hyp-OMeDASTN-Boc-(2S,4R)-Flp-OMe~80Single diastereomer[1]
Deoxyfluorination N-Boc-(2S,4S)-Hyp-OPacMorph-DASTN-Boc-(2S,4R)-Flp-OPac79-94Single stereoisomer[2]

Hyp = hydroxyproline, Flp = fluoroproline, OMe = methyl ester, OBz = benzoate ester, OPac = phenylacetyl ester, DIAD = diisopropyl azodicarboxylate, DAST = diethylaminosulfur trifluoride, Morph-DAST = morpholinosulfur trifluoride.

Logical Relationship of Synthetic Steps

The sequence of reactions is critical for achieving the desired stereochemistry. The logical flow is depicted below.

G Start (2S,4R)-Hydroxyproline Derivative Inversion Mitsunobu Reaction (Inversion at C4) Start->Inversion Step 1 Intermediate (2S,4S)-Hydroxyproline Derivative Inversion->Intermediate Fluorination Deoxyfluorination (Inversion at C4) Intermediate->Fluorination Step 2 Product (2S,4R)-Fluoroproline Derivative Fluorination->Product

Caption: Logical flow of the stereospecific synthesis.

Conclusion

The catalytic asymmetric synthesis of this compound derivatives is a well-established process that relies on a sequence of stereospecific reactions. By following the detailed protocols outlined in this document, researchers can reliably produce these valuable building blocks for various applications in drug discovery and chemical biology. The key to success lies in the careful execution of the Mitsunobu reaction for stereochemical inversion and the subsequent nucleophilic deoxyfluorination. The use of appropriate protecting groups is also crucial to ensure high yields and selectivity.

References

Probing Neurotransmitter Systems with (4R)-4-Fluoro-L-proline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a framework for investigating the potential of (4R)-4-Fluoro-L-proline as a modulator of glutamate and glycine neurotransmitter systems. Based on the known neuroactivity of L-proline, this fluorinated analog presents a unique tool for exploring the structure-activity relationships of proline-binding sites on receptors and transporters, potentially leading to the development of novel therapeutic agents for neurological disorders.

Application Notes

This compound is a conformationally constrained analog of the amino acid L-proline. The introduction of a fluorine atom at the 4R position significantly influences the puckering of the pyrrolidine ring, which can alter its interaction with biological targets.[1][2] While direct studies on the effects of this compound on neurotransmitter systems are limited, the parent molecule, L-proline, has been shown to act as a weak agonist at both glutamate and glycine receptors.[3] This suggests that fluorinated analogs could serve as valuable pharmacological tools to probe the binding pockets of these receptors and their associated transporters.

The rationale for using this compound in neuroscience research is twofold:

  • Fine-tuning Receptor and Transporter Selectivity: The electronegativity and steric bulk of the fluorine atom can alter the binding affinity and selectivity of the molecule for different subtypes of glutamate and glycine receptors and transporters. This allows for a more nuanced dissection of the roles of these different proteins in neural circuits.

  • Modulating Agonist/Antagonist Activity: The conformational rigidity imposed by the fluorine substitution may favor a specific binding pose, potentially shifting the pharmacological profile from a weak agonist to a partial agonist, a competitive antagonist, or even an allosteric modulator.

These notes outline proposed experimental approaches to characterize the effects of this compound on key components of glutamatergic and glycinergic neurotransmission.

Quantitative Data Summary

As there is limited published quantitative data on the direct interaction of this compound with neurotransmitter transporters and receptors, the following tables are presented as templates for summarizing experimental findings. For context, reported values for L-proline are included where available.

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Glutamate and Glycine Transporters

CompoundTarget TransporterCell Type/TissueRadioligandKi (µM)Reference
This compound EAAT1 (GLAST)To be determinede.g., [³H]D-AspartateTBD
EAAT2 (GLT-1)To be determinede.g., [³H]D-AspartateTBD
EAAT3 (EAAC1)To be determinede.g., [³H]D-AspartateTBD
GlyT1To be determinede.g., [³H]GlycineTBD
GlyT2To be determinede.g., [³H]GlycineTBD
L-ProlineHigh-affinity proline transporterRat brain slices[³H]L-Proline9.7 (Km)[4]

Table 2: Hypothetical Inhibitory Concentrations (IC50) of this compound on Neurotransmitter Uptake

CompoundTransporterSubstratePreparationIC50 (µM)Reference
This compound EAATs[³H]L-Glutamatee.g., Cortical synaptosomesTBD
GlyT1[³H]Glycinee.g., HEK293 cells expressing GlyT1TBD
GlyT2[³H]Glycinee.g., Spinal cord synaptosomesTBD

Table 3: Hypothetical Electrophysiological Effects of this compound on Glutamate and Glycine Receptors

CompoundReceptorPreparationAgonist/Antagonist EffectEC50/IC50 (µM)Reference
This compound NMDA Receptore.g., Cultured hippocampal neuronsTBDTBD
AMPA Receptore.g., Cultured cortical neuronsTBDTBD
Glycine Receptor (α1)e.g., Xenopus oocytes expressing GlyRα1TBDTBD
L-ProlineNMDA & non-NMDA ReceptorsCultured rat dorsal horn neuronsWeak Agonist>1000[3]
L-ProlineGlycine ReceptorsCultured rat dorsal horn neuronsWeak Agonist>1000[3]

Experimental Protocols

The following are proposed, detailed methodologies for key experiments to elucidate the neuropharmacological profile of this compound.

Protocol 1: Radioligand Binding Assay for Glutamate Transporters

Objective: To determine the binding affinity of this compound for excitatory amino acid transporters (EAATs).

Materials:

  • This compound

  • Rat cortical tissue or cells expressing specific EAAT subtypes

  • Radioligand (e.g., [³H]D-Aspartate)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Unlabeled ligands for defining non-specific binding (e.g., L-glutamate)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.

  • Binding Assay: In a 96-well plate, combine the membrane preparation, [³H]D-Aspartate (at a concentration near its Kd), and varying concentrations of this compound. For non-specific binding, add a high concentration of L-glutamate.

  • Incubation: Incubate the plate at room temperature for 1 hour to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value for this compound using competitive binding analysis software.

Protocol 2: [³H]Glycine Uptake Assay in GlyT1-Expressing Cells

Objective: To measure the inhibitory effect of this compound on the glycine transporter 1 (GlyT1).

Materials:

  • HEK293 cells stably expressing human GlyT1

  • This compound

  • [³H]Glycine

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Specific GlyT1 inhibitor for positive control (e.g., Sarcosine)

  • Cell culture plates

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Plate GlyT1-expressing HEK293 cells in 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells for 15 minutes with varying concentrations of this compound or a positive control inhibitor.

  • Uptake Initiation: Add [³H]Glycine to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer.

  • Lysis and Quantification: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure radioactivity.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of [³H]Glycine uptake (IC50) by fitting the data to a dose-response curve.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons

Objective: To characterize the functional effects of this compound on native glutamate or glycine receptors.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or spinal cord neurons)

  • This compound

  • Specific agonists (e.g., NMDA, AMPA, Glycine)

  • Specific antagonists (e.g., AP5, CNQX, Strychnine)

  • External and internal patch-clamp solutions

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Cell Preparation: Prepare primary neuronal cultures on coverslips.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Patching: Obtain a whole-cell patch-clamp recording from a neuron.

  • Agonist Application: Apply a known concentration of a specific agonist (e.g., NMDA) to elicit a baseline current response.

  • Co-application of this compound: Co-apply the agonist with varying concentrations of this compound to determine if it modulates the agonist-evoked current.

  • Direct Application: Apply this compound alone to test for direct agonist or antagonist effects.

  • Data Analysis: Measure the peak amplitude and kinetics of the currents. Construct dose-response curves to determine EC50 or IC50 values.

Visualizations

The following diagrams illustrate the proposed mechanisms and workflows.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Dendrite Glu Glutamate Vesicle Synaptic Vesicle Glu->Vesicle Packaging Synapse Synaptic Cleft Vesicle->Synapse Release Vesicle->Synapse EAAT EAAT FPro This compound FPro->EAAT Modulation? Synapse->EAAT Uptake NMDA_R NMDA Receptor Synapse->NMDA_R Binding AMPA_R AMPA Receptor Synapse->AMPA_R Binding FPro_Post This compound FPro_Post->NMDA_R Modulation? FPro_Post->AMPA_R Modulation?

Caption: Proposed interaction of this compound at a glutamatergic synapse.

G start Start: Synthesize or procure this compound binding_assay Radioligand Binding Assays (EAATs, GlyTs) start->binding_assay uptake_assay Neurotransmitter Uptake Assays (Synaptosomes/Cell Lines) start->uptake_assay electrophysiology Electrophysiology (Patch-Clamp on Neurons) start->electrophysiology data_analysis Data Analysis (Ki, IC50, EC50) binding_assay->data_analysis uptake_assay->data_analysis electrophysiology->data_analysis conclusion Conclusion: Pharmacological Profile of this compound data_analysis->conclusion

Caption: Experimental workflow for characterizing this compound.

G cluster_glycine Glycinergic Synapse GlyT2 GlyT2 GlyR Glycine Receptor FPro_Gly This compound FPro_Gly->GlyT2 Inhibition? FPro_Gly->GlyR Modulation? Glycine Glycine Glycine->GlyT2 Reuptake Glycine->GlyR Activation

Caption: Potential modulatory effects at a glycinergic synapse.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (4R)-4-Fluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (4R)-4-Fluoro-L-proline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Problem IDIssue DescriptionPotential CausesSuggested Solutions
SYN-4R-001 Low to no yield of the desired this compound product. - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction conditions (temperature, solvent, reaction time).- Monitor reaction progress using TLC or LC-MS to ensure completion. - Ensure all reagents and solvents are anhydrous, as moisture can quench reagents. - Optimize reaction temperature and time based on literature protocols. - For fluorination with TBAF, consider that elimination is a major side reaction; alternative fluorinating agents might be necessary.[1]
SYN-4R-002 Formation of a significant amount of elimination byproduct (e.g., dehydroproline derivatives). - Use of certain nucleophilic fluorinating agents, such as tetrabutylammonium fluoride (TBAF), on tosylated proline derivatives is known to favor elimination.[1] - High reaction temperatures can promote elimination.- Avoid using TBAF with tosyl-activated hydroxyl groups in this synthesis.[1] - Employ a deoxyfluorination agent like morpholinosulfur trifluoride, which has been shown to yield the desired product with minimal elimination.[1][2] - Perform the reaction at the lowest effective temperature.
SYN-4R-003 Poor diastereoselectivity, resulting in a mixture of (4R) and (4S) isomers. - The chosen fluorinating agent and reaction conditions do not favor a single stereochemical outcome. - Intramolecular participation of the ester carbonyl group can lead to a byproduct with retention of configuration.[1]- Use of diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride can provide high diastereoselectivity with inversion of stereochemistry.[2] - Employing a sterically hindered ester, such as a tert-butyl ester, can minimize intramolecular reactions and improve stereoselectivity.[1]
SYN-4R-004 Difficulty in removing protecting groups without affecting the final product. - Harsh deprotection conditions (e.g., strong acids or bases) can lead to degradation or racemization. - Multiple deprotection steps can be inefficient and lead to yield loss.- Utilize protecting groups that can be removed under mild conditions in a single step, such as Boc and tert-butyl esters which are acid-sensitive.[1] - For solid-phase synthesis, orthogonal protecting groups like Fmoc and Pac (phenylacetyl) can be selectively cleaved.[2]
SYN-4R-005 Inversion of the hydroxyl group at the C4 position is unsuccessful. - Incomplete activation of the hydroxyl group (e.g., mesylation or tosylation). - Inefficient Mitsunobu reaction conditions.- Ensure complete activation of the hydroxyl group by monitoring the reaction. - Optimize Mitsunobu reaction conditions (reagents, temperature, and reaction time). This method is a reliable way to invert the stereochemistry at the C4 position.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is (2S,4R)-N-Boc-4-hydroxy-L-proline.[1] This compound has the correct stereochemistry at the C2 position, and the hydroxyl group at the C4 position can be stereoselectively replaced with fluorine.

Q2: Which fluorinating agent is recommended for achieving high diastereoselectivity?

A2: For the conversion of a 4-hydroxyproline derivative to 4-fluoroproline with inversion of configuration, reagents like diethylaminosulfur trifluoride (DAST) and morpholinosulfur trifluoride are recommended.[2] Morpholinosulfur trifluoride, in particular, has been shown to prevent intramolecular side reactions and yield a single diastereomer when used with a sterically hindered tert-butyl derivative.[1]

Q3: How can I avoid the formation of dehydroproline byproducts?

A3: The formation of dehydroproline derivatives is a common side reaction, especially when using reagents like TBAF on tosylated 4-hydroxyproline derivatives.[1] To avoid this, it is advisable to use a deoxyfluorination agent like DAST or morpholinosulfur trifluoride directly on the hydroxylated proline derivative.[1][2]

Q4: What is the role of protecting groups in this synthesis, and which ones are most effective?

A4: Protecting groups are crucial for preventing unwanted side reactions at the amine and carboxylic acid functionalities. For the synthesis of this compound, using a Boc group for the amine and a tert-butyl ester for the carboxylic acid is effective.[1] These groups are advantageous because they are sterically bulky, which can prevent undesirable intramolecular reactions, and they can be removed simultaneously in a single step under mild acidic conditions.[1]

Q5: How does the introduction of a fluorine atom at the C4 position affect the properties of the proline ring?

A5: The strong inductive effect of the fluorine atom significantly influences the proline ring's conformation. A (4R)-fluoro substituent favors a Cγ-exo pucker of the pyrrolidine ring.[3][4] This conformational bias can, in turn, affect the cis/trans isomerism of the preceding peptide bond and influence the overall structure and stability of peptides and proteins.[2][4]

Quantitative Data Summary

ParameterValueConditions / NotesReference
Yield of N-Boc-(2S,4R)-4-fluoro-L-proline tert-butyl ester 63%From (2S,4R)-N-Boc-4-hydroxy-L-proline tert-butyl ester using morpholinosulfur trifluoride.[1]
Yield of N-Boc-(2S,4S)-4-fluoro-L-proline Pac ester 79-94%From (4R)-N-Boc-4-hydroxy-L-proline Pac ester using morpholinosulfur trifluoride.[2]
Radiochemical Yield of trans-4-[18F]Fluoro-l-proline 34 ± 4.3%Automated synthesis from di-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate.[1]
Synthesis Time for trans-4-[18F]Fluoro-l-proline 57 ± 1.2 minTotal time from delivery of [18F]fluoride.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(2S,4R)-4-fluoro-L-proline tert-butyl ester

This protocol is adapted from a method that minimizes intramolecular side reactions.[1]

  • Starting Material: (2S,4R)-N-Boc-4-hydroxy-L-proline tert-butyl ester.

  • Reagent: Morpholinosulfur trifluoride.

  • Procedure: a. Dissolve (2S,4R)-N-Boc-4-hydroxy-L-proline tert-butyl ester in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to the recommended temperature (e.g., -78 °C). c. Add morpholinosulfur trifluoride dropwise to the cooled solution. d. Allow the reaction to proceed at the specified temperature and for the designated time, monitoring progress by TLC or LC-MS. e. Upon completion, quench the reaction carefully with a suitable quenching agent (e.g., saturated sodium bicarbonate solution). f. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. g. Purify the crude product using column chromatography to obtain the desired N-Boc-(2S,4R)-4-fluoro-L-proline tert-butyl ester.

Protocol 2: Deprotection to obtain this compound

This protocol describes the simultaneous removal of the Boc and tert-butyl ester protecting groups.[1]

  • Starting Material: N-Boc-(2S,4R)-4-fluoro-L-proline tert-butyl ester.

  • Reagent: A solution of strong acid (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid).

  • Procedure: a. Dissolve the protected fluoroproline derivative in the acidic solution. b. Stir the reaction at room temperature for the specified duration. c. Monitor the deprotection by TLC or LC-MS until all starting material is consumed. d. Remove the solvent and excess acid under reduced pressure. e. The resulting product can be further purified if necessary, for example, by ion-exchange chromatography.

Visualizations

Synthetic_Pathway_4R_Fluoro_L_Proline start (2S,4R)-N-Boc-4-hydroxy-L-proline esterification Esterification (O-tert-butyl-N,N-diisopropylisourea) start->esterification intermediate1 (2S,4R)-N-Boc-4-hydroxy-L-proline tert-butyl ester esterification->intermediate1 fluorination Deoxyfluorination (Morpholinosulfur trifluoride) intermediate1->fluorination intermediate2 N-Boc-(2S,4R)-4-fluoro-L-proline tert-butyl ester fluorination->intermediate2 deprotection Deprotection (Acidic conditions) intermediate2->deprotection product This compound deprotection->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Fluorination start Fluorination of (2S,4R)-N-Boc-4-hydroxy-L-proline derivative reagent_choice Choice of Fluorinating Agent start->reagent_choice ester_choice Ester Protecting Group start->ester_choice tba TBAF on Tosylate reagent_choice->tba dast DAST or Morph-DAST reagent_choice->dast elimination High Yield of Elimination (Dehydroproline) tba->elimination desired_product Successful Fluorination with Inversion dast->desired_product methyl_ester Methyl Ester ester_choice->methyl_ester tertbutyl_ester tert-Butyl Ester ester_choice->tertbutyl_ester retention_byproduct Formation of Retention Byproduct (Intramolecular reaction) methyl_ester->retention_byproduct clean_inversion Clean Inversion of Stereochemistry tertbutyl_ester->clean_inversion

Caption: Troubleshooting fluorination reaction challenges.

References

Technical Support Center: Fluorination of Hydroxyproline for (4R)-4-Fluoro-L-proline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (4R)-4-Fluoro-L-proline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the fluorination of hydroxyproline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the fluorination of N-protected 4-hydroxyproline esters?

A1: The two primary side reactions of concern are elimination and epimerization.

  • Elimination: This reaction leads to the formation of dehydroproline derivatives, which are unsaturated analogs of proline. This is more likely to occur under harsh reaction conditions or with certain fluorinating agents. For instance, using tetrabutylammonium fluoride (TBAF) on a tosyl-protected hydroxyproline derivative has been shown to result in the elimination of tosic acid and the formation of dehydroproline derivatives[1].

  • Epimerization: Loss of stereochemical integrity at the C4 position can occur, leading to the formation of the undesired (4S)-4-Fluoro-L-proline diastereomer. While many modern methods aim for a stereospecific reaction with complete inversion of configuration, suboptimal conditions or certain reagents might lead to a mixture of diastereomers[2][3].

Q2: Which fluorinating agent is best for minimizing side reactions?

A2: The choice of fluorinating agent is critical for a successful reaction with minimal side products. While Diethylaminosulfur Trifluoride (DAST) is commonly used, it is known to be thermally unstable[4][5]. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is a more thermally stable alternative that can provide higher yields in some cases[5][6]. For high stereoselectivity and minimization of intramolecular side reactions, morpholinosulfur trifluoride has been shown to be very effective, especially when used with sterically hindered protecting groups[1].

Q3: How do protecting groups on the hydroxyproline starting material affect the fluorination reaction?

A3: Protecting groups on both the nitrogen and the carboxylic acid are crucial.

  • N-Protecting Group: The Boc (tert-butyloxycarbonyl) group is commonly used and is compatible with most fluorinating agents.

  • Ester Group: The choice of ester can influence the reaction outcome. While methyl esters are common, the use of a bulkier tert-butyl ester has been reported to prevent intramolecular side reactions, leading to a single diastereomer as the sole product when using morpholinosulfur trifluoride[1].

Q4: What are the recommended reaction conditions to achieve a high yield of this compound?

A4: Optimal conditions depend on the chosen fluorinating agent. Generally, the reaction is carried out at low temperatures (e.g., -78 °C to room temperature) in an anhydrous aprotic solvent like dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon). It is crucial to maintain anhydrous conditions as fluorinating agents like DAST and Deoxo-Fluor react violently with water, producing corrosive HF gas.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired fluorinated product. 1. Inactive fluorinating agent due to moisture contamination. 2. Reaction temperature is too low or reaction time is too short. 3. Incomplete activation of the hydroxyl group.1. Use freshly opened or properly stored anhydrous fluorinating agent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. 2. Gradually warm the reaction from a low temperature (e.g., -78 °C) to room temperature and monitor the reaction progress by TLC or NMR. 3. If using a two-step method (activation then fluorination), ensure the activation step (e.g., tosylation) goes to completion.
Significant amount of dehydroproline byproduct observed. 1. Reaction temperature is too high. 2. The chosen fluorinating agent or base is too harsh. 3. The leaving group in a two-step process is too prone to elimination.1. Maintain a low reaction temperature throughout the addition of the fluorinating agent and allow the reaction to warm slowly. 2. Consider using a milder fluorinating agent like morpholinosulfur trifluoride. Avoid strong, non-nucleophilic bases if possible. 3. Instead of a tosylate, consider direct deoxyfluorination of the alcohol.
Formation of the undesired (4S) diastereomer (epimerization). 1. The reaction is not proceeding via a clean SN2 mechanism. 2. Racemization is occurring during workup or purification.1. Use a fluorinating agent known for high stereoselectivity, such as morpholinosulfur trifluoride with a bulky ester protecting group.[1] 2. Use mild workup conditions and avoid harsh acids or bases. Monitor stereochemical purity by chiral HPLC.
Difficult purification of the final product. 1. Presence of multiple side products with similar polarity to the desired product. 2. Residual fluorinating agent byproducts.1. Optimize the reaction conditions to minimize side product formation. Utilize column chromatography with a carefully selected solvent system. 2. Follow a proper aqueous workup procedure to quench and remove the fluorinating agent and its byproducts. A wash with a saturated sodium bicarbonate solution is often effective.

Data Presentation

Table 1: Comparison of Fluorinating Agents for the Synthesis of N-Boc-4-fluoro-L-proline Derivatives

Fluorinating AgentStarting MaterialProductYield (%)Key ObservationsReference
DASTN-Boc-(2S,4R)-hydroxyproline methyl esterN-Boc-(2S,4S)-fluoro-L-proline methyl ester~80%A commonly used reagent, but with thermal instability concerns.[3]
Morpholinosulfur trifluorideN-Boc-(2S,4R)-hydroxy-L-proline tert-butyl esterN-Boc-(2S,4S)-fluoro-L-proline tert-butyl ester63%Yielded a single diastereomer with no intramolecular side reactions observed.[1]
Morpholinosulfur trifluorideN-Boc-(2S,4S)-hydroxy-L-proline phenylacetyl esterN-Boc-(2S,4R)-fluoro-L-proline phenylacetyl ester79-94%High yield and stereoselectivity reported.[3]

Experimental Protocols

Protocol 1: Fluorination of N-Boc-(2S,4R)-hydroxy-L-proline methyl ester with DAST

This protocol is based on established procedures for deoxyfluorination using DAST[3][7].

Materials:

  • N-Boc-(2S,4R)-hydroxy-L-proline methyl ester

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-(2S,4R)-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous DCM in an oven-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at -78 °C for 1 hour and then slowly warm to room temperature. Let it stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester.

Protocol 2: Fluorination of N-Boc-(2S,4R)-hydroxy-L-proline tert-butyl ester with Morpholinosulfur Trifluoride

This protocol is adapted from a method reported to minimize side reactions[1].

Materials:

  • N-Boc-(2S,4R)-hydroxy-L-proline tert-butyl ester

  • Morpholinosulfur trifluoride

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried flask under a nitrogen atmosphere, dissolve N-Boc-(2S,4R)-hydroxy-L-proline tert-butyl ester (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add morpholinosulfur trifluoride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous phase with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield N-Boc-(2S,4S)-4-fluoro-L-proline tert-butyl ester.

Visualizations

Reaction_Pathway Hydroxyproline N-Protected (2S,4R)-4-Hydroxyproline Ester DesiredProduct This compound Derivative Hydroxyproline->DesiredProduct SN2 Substitution (Inversion) EliminationProduct Dehydroproline Derivative Hydroxyproline->EliminationProduct Elimination (Side Reaction) EpimerizationProduct (4S)-4-Fluoro-L-proline Derivative Hydroxyproline->EpimerizationProduct Substitution with Retention (Side Reaction) FluorinatingAgent Fluorinating Agent (e.g., DAST, Deoxo-Fluor, Morpholinosulfur Trifluoride) FluorinatingAgent->Hydroxyproline

Caption: Main reaction pathway and major side reactions.

Experimental_Workflow Start Start: N-Protected 4-Hydroxyproline Ester Reaction Fluorination Reaction - Anhydrous Solvent (DCM) - Inert Atmosphere (N2) - Low Temperature (-78°C to RT) Start->Reaction Quench Aqueous Workup - Quench with NaHCO3 (aq) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Silica Gel Chromatography) Concentration->Purification Analysis Product Analysis (NMR, HPLC, MS) Purification->Analysis FinalProduct Final Product: This compound Derivative Analysis->FinalProduct

Caption: General experimental workflow for fluorination.

Troubleshooting_Logic Problem Low Yield or Impure Product CheckReaction Check Reaction Conditions Problem->CheckReaction CheckReagents Check Reagent Quality Problem->CheckReagents CheckWorkup Check Workup/Purification Problem->CheckWorkup Temp Temperature too high/low? CheckReaction->Temp Time Reaction time sufficient? CheckReaction->Time Atmosphere Anhydrous/Inert? CheckReaction->Atmosphere FluorAgent Fluorinating agent active? CheckReagents->FluorAgent StartingMaterial Starting material pure? CheckReagents->StartingMaterial Quenching Proper quenching? CheckWorkup->Quenching Chromatography Correct chromatography? CheckWorkup->Chromatography

Caption: A logical troubleshooting guide for the reaction.

References

Technical Support Center: Purification of Peptides Containing (4R)-4-Fluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the purification of synthetic peptides incorporating (4R)-4-Fluoro-L-proline. The unique stereoelectronic properties of this modified amino acid can present specific challenges during purification, primarily addressed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of this compound affect the physicochemical properties of a peptide relevant to its purification?

A1: The incorporation of this compound influences a peptide's properties in two main ways that impact purification:

  • Conformational Rigidity: The fluorine atom's strong inductive effect biases the pyrrolidine ring pucker and favors a trans-conformation of the preceding Xaa-Pro peptide bond.[1][2][3] This can lead to a more defined and stable structure in solution, which often results in sharper, more symmetrical peaks during RP-HPLC analysis.

  • Increased Hydrophobicity: Fluorination increases the hydrophobicity of the proline residue.[4] This generally leads to longer retention times on reversed-phase columns compared to their non-fluorinated counterparts.[5]

Q2: What is the primary and most effective method for purifying peptides containing this compound?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful technique for the analysis and purification of synthetic peptides, including those containing this compound.[6][7][8] The separation is based on the differential hydrophobic interactions of the peptide with the stationary phase.[6]

Q3: What are the common impurities encountered when purifying these peptides?

A3: Common impurities are similar to those in standard solid-phase peptide synthesis (SPPS) and include:

  • Deletion sequences: Peptides missing one or more amino acid residues.

  • Truncated sequences: Peptides that did not complete the full synthesis.

  • Incompletely deprotected peptides: Peptides still carrying protecting groups from synthesis.

  • Diastereomers: If the fluorinated proline or other amino acids are prone to racemization.

Due to the subtle differences in hydrophobicity, these impurities can often co-elute with the target peptide.[9]

Q4: My target peptide peak is broad or shows tailing. What could be the cause?

A4: Broad or tailing peaks can be caused by several factors:

  • Secondary Interactions: The peptide may be interacting with residual free silanol groups on the silica-based stationary phase.

  • Suboptimal Mobile Phase: The pH of the mobile phase or the concentration of the ion-pairing agent may not be optimal for your specific peptide.

  • Column Overload: Injecting too much crude peptide onto the column can lead to poor peak shape.[10]

Q5: What is an "orthogonal purification strategy," and when should I consider it?

A5: An orthogonal purification strategy employs two or more separation techniques that rely on different chemical principles.[9][11] For instance, after an initial purification by RP-HPLC (which separates based on hydrophobicity), a second purification step using ion-exchange chromatography (which separates based on charge) could be employed. This is highly effective for removing co-eluting impurities that have similar hydrophobicity but different charge characteristics compared to the target peptide.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution / Co-eluting Impurities 1. Gradient is too steep. 2. Similar hydrophobicity of target peptide and impurities.1. Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) to improve separation.[10] 2. Try a different stationary phase (e.g., C8 or Phenyl-Hexyl instead of C18). 3. Implement an orthogonal purification method like ion-exchange chromatography.[9]
Low Peptide Recovery 1. Irreversible adsorption of the peptide to the column. 2. Peptide precipitation on the column or in the tubing.1. For larger or very hydrophobic peptides, use a column with a wider pore size (e.g., 300 Å).[8][10] 2. Ensure the crude peptide is fully dissolved in the initial mobile phase before injection.[] 3. After the run, wash the column with a strong solvent like isopropanol to elute any strongly bound material.
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation.1. Prepare fresh mobile phases daily and ensure accurate concentrations of the ion-pairing agent. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a storage solvent after use. If performance continues to degrade, the column may need to be replaced.
High Backpressure 1. Particulate matter from the sample blocking the column frit. 2. Peptide precipitation at the head of the column. 3. Buffer precipitation.1. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. 2. Use a guard column to protect the analytical/preparative column. 3. Ensure that the mobile phase components are soluble across the entire gradient range.

Experimental Protocols

Protocol 1: Standard Analytical RP-HPLC for Purity Assessment

This protocol is for analyzing the purity of the crude peptide and purified fractions.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[13]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL (of a ~1 mg/mL solution).

  • Gradient:

    • 5% B to 65% B over 30 minutes.

    • 65% B to 95% B over 2 minutes.

    • Hold at 95% B for 3 minutes.

    • 95% B to 5% B over 1 minute.

    • Re-equilibrate at 5% B for 4 minutes.

Protocol 2: Preparative RP-HPLC Purification

This protocol is for purifying the target peptide from the crude synthetic mixture.

  • Column: C18 reversed-phase column with a larger diameter (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Flow Rate: 18-20 mL/min (adjust based on column diameter).

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A (or with a minimal amount of acetonitrile/DMSO if necessary to aid solubility) at a concentration of 10-20 mg/mL. Filter the solution.

  • Injection: Perform a loading study starting with a small injection to determine the optimal loading amount without compromising resolution.[10]

  • Gradient: Use a gradient similar to the analytical method but optimized for separation of the target peak from the nearest impurities. Often, a shallower gradient around the elution point of the target peptide is beneficial.

  • Fraction Collection: Collect fractions (e.g., 5-10 mL per tube) across the peak(s) of interest.

  • Analysis and Pooling: Analyze the collected fractions by analytical RP-HPLC and/or mass spectrometry. Pool the fractions containing the pure peptide.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a fluffy white powder.

Data and Visualizations

Table 1: Comparison of Common RP-HPLC Stationary Phases
Stationary PhasePrimary InteractionBest Suited For
C18 (Octadecyl) Strong HydrophobicGeneral purpose; good for most peptides, especially those with moderate to high hydrophobicity.
C8 (Octyl) Moderate HydrophobicPeptides that are too strongly retained on C18 columns; good for more hydrophobic peptides.
C4 (Butyl) Weak HydrophobicVery large and/or very hydrophobic peptides and proteins that might denature or be irreversibly retained on C18/C8.[8]
Phenyl-Hexyl Hydrophobic & π-πPeptides containing aromatic residues near the fluoroproline, as it offers alternative selectivity.

Diagrams

G cluster_0 Peptide Purification Workflow Crude Peptide Crude Peptide Analytical HPLC Analytical HPLC Crude Peptide->Analytical HPLC Method Optimization Method Optimization Analytical HPLC->Method Optimization Preparative HPLC Preparative HPLC Method Optimization->Preparative HPLC Fraction Analysis Fraction Analysis Preparative HPLC->Fraction Analysis Pooling Pure Fractions Pooling Pure Fractions Fraction Analysis->Pooling Pure Fractions Lyophilization Lyophilization Pooling Pure Fractions->Lyophilization Purified Peptide Purified Peptide Lyophilization->Purified Peptide

Caption: A typical workflow for the purification of synthetic peptides.

Orthogonal_Purification cluster_1 Orthogonal Purification Strategy Crude Crude Peptide Mixture RP_HPLC Step 1: RP-HPLC (Separation by Hydrophobicity) Crude->RP_HPLC IEX Step 2: Ion-Exchange (Separation by Charge) RP_HPLC->IEX Partially Pure Impurity1 Impurity A (Hydrophobic) RP_HPLC->Impurity1 Removed Pure High Purity Peptide IEX->Pure Impurity2 Impurity B (Charged) IEX->Impurity2 Removed

Caption: Orthogonal strategy using RP-HPLC followed by Ion-Exchange.

Troubleshooting cluster_2 RP-HPLC Troubleshooting Logic Problem Poor Resolution? Gradient Decrease Gradient Slope Problem->Gradient Yes Column Change Column Chemistry? Problem->Column No Success Resolution Improved Gradient->Success Orthogonal Use Orthogonal Method Column->Orthogonal No C8_Phenyl Try C8 or Phenyl Column Column->C8_Phenyl Yes Orthogonal->Success C8_Phenyl->Success

Caption: A decision tree for troubleshooting poor resolution in RP-HPLC.

References

Technical Support Center: Overcoming Peptide Aggregation with (4R)-4-Fluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing (4R)-4-Fluoro-L-proline (Flp) to mitigate peptide aggregation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis and handling of peptides incorporating Flp.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem?

A1: Peptide aggregation is the self-association of peptide chains, often driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. This can result in insolubility, difficult purification, and reduced synthetic yield. For therapeutic peptides, aggregation can lead to decreased efficacy and potential immunogenicity.

Q2: How does this compound (Flp) help in overcoming peptide aggregation?

A2: this compound, a synthetic analog of proline, helps prevent aggregation primarily through stereoelectronic effects. The strong inductive effect of the fluorine atom at the 4R position enforces a Cγ-exo ring pucker.[1][2] This conformational rigidity pre-organizes the peptide backbone and stabilizes the trans conformation of the preceding peptide bond.[2] By favoring a trans amide bond, Flp disrupts the formation of β-sheet structures, which are a common cause of aggregation.[2]

Q3: What is the difference between this compound (Flp) and (4S)-4-Fluoro-L-proline (flp)?

A3: The two are diastereomers and have opposing effects on the preceding peptide bond. (4R)-Flp (also referred to as Flp) stabilizes the trans conformation, which is beneficial for disrupting aggregation in many contexts.[2] Conversely, (4S)-flp (or flp) favors a Cγ-endo ring pucker, which stabilizes the cis conformation of the preceding peptide bond.[2] The choice between the two depends on the desired conformational outcome for the specific peptide sequence.

Q4: When should I consider using this compound in my peptide sequence?

A4: Consider incorporating this compound in your peptide sequence when:

  • You are working with hydrophobic peptides or sequences known to be aggregation-prone.

  • You observe poor resin swelling, incomplete coupling, or difficult deprotection during solid-phase peptide synthesis (SPPS).

  • The final peptide product exhibits low solubility in standard solvents.

  • You want to stabilize a specific secondary structure, such as a polyproline II helix.

Q5: Is this compound superior to pseudoproline dipeptides for preventing aggregation?

A5: Both this compound and pseudoproline dipeptides are effective tools for disrupting aggregation. Pseudoproline dipeptides, derived from serine or threonine, introduce a "kink" in the peptide backbone that disrupts secondary structure formation. The choice between them depends on the specific sequence and the desired final peptide. (4R)-Flp offers a permanent modification that can enhance the stability of the final peptide, while pseudoprolines are typically removed during the final cleavage step.

Troubleshooting Guides

Issue 1: Incomplete coupling of Fmoc-(4R)-4-Fluoro-L-proline or the subsequent amino acid.

  • Symptom: Positive Kaiser test (blue beads) after the coupling step.

  • Possible Cause 1: Steric hindrance from the fluoroproline ring may slightly slow down the coupling reaction compared to standard amino acids.

  • Solution 1:

    • Extend Coupling Time: Increase the coupling time to 2-4 hours.

    • Double Couple: Perform the coupling step twice. After the first coupling and a wash step, repeat the coupling with a fresh solution of activated amino acid.

    • Use a More Potent Coupling Reagent: Switch to a more reactive coupling agent such as HCTU, HATU, or COMU.

  • Possible Cause 2: Aggregation of the growing peptide chain on the resin is preventing efficient coupling.

  • Solution 2:

    • Solvent Change: Switch from DMF to NMP, or use a mixture of DMF/NMP.

    • Chaotropic Salts: Add a chaotropic salt like LiCl (0.2-0.4 M) to the coupling reaction to disrupt hydrogen bonding.

    • Elevated Temperature: Perform the coupling at a higher temperature (e.g., 40-50 °C).

Issue 2: The final peptide containing this compound has low solubility.

  • Symptom: Difficulty dissolving the lyophilized peptide in aqueous buffers or desired solvents.

  • Possible Cause: While Flp helps prevent on-resin aggregation, the final peptide may still have inherent solubility issues depending on the overall sequence.

  • Solution:

    • Test a Range of Solvents: Systematically test solubility in different solvents, starting with water and progressing to organic solvents like acetonitrile, DMSO, or DMF, and mixtures thereof.

    • pH Adjustment: The net charge of the peptide can significantly impact its solubility. Try dissolving the peptide in acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% ammonia) solutions.

    • Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.

Quantitative Data

The incorporation of this compound can significantly impact the thermal stability of structured peptides, as demonstrated in collagen model peptides.

Peptide SequenceMelting Temperature (Tm) (°C)Change in Stability (ΔTm) vs. (Pro-Pro-Gly)10 (°C)
(Pro-Pro-Gly)1024.0-
(Pro-Hyp(R)-Gly)1041.0+17.0
(Pro-fPro(R)-Gly)1042.0+18.0

Data adapted from studies on collagen model peptides, where Hyp(R) is (2S,4R)-4-hydroxyproline and fPro(R) is (2S,4R)-4-fluoroproline. The increased melting temperature indicates enhanced triple helix stability.[3]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-(4R)-4-Fluoro-L-proline in Fmoc-SPPS

This protocol outlines the manual coupling of a single Fmoc-(4R)-4-Fluoro-L-proline residue.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-(4R)-4-Fluoro-L-proline

  • Coupling reagent (e.g., HCTU, DIC/OxymaPure®)

  • Base (e.g., DIPEA)

  • DMF (peptide synthesis grade)

  • 20% Piperidine in DMF (v/v)

  • DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat again with 20% piperidine in DMF for 15-20 minutes. Drain.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

    • Perform a Kaiser test to confirm the presence of free primary amines (blue color).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-(4R)-4-Fluoro-L-proline (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2 hours.

    • Drain the reaction solution.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, consider a second coupling step (repeat steps 3-5).

Protocol 2: Thioflavin T (ThT) Assay for Detecting Peptide Aggregation

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures.

Materials:

  • Thioflavin T (ThT)

  • Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

  • Peptide stock solution

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in water. Filter through a 0.2 µm syringe filter.

  • Prepare Working Solution: Dilute the ThT stock solution in the phosphate buffer to a final concentration of 25 µM.

  • Sample Preparation: Add your peptide to the wells of the microplate at the desired concentration. Include a buffer-only control.

  • Initiate Aggregation: If studying aggregation kinetics, the plate can be incubated at a specific temperature (e.g., 37°C) with or without shaking.

  • Fluorescence Measurement:

    • Add the ThT working solution to each well.

    • Measure the fluorescence intensity at regular intervals for kinetic studies or at a single time point for endpoint analysis.

    • An increase in fluorescence intensity compared to the control indicates the formation of amyloid-like aggregates.

Protocol 3: Analysis of Peptide Aggregates by Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic radius. Aggregates, being larger than the monomeric peptide, will elute earlier from the column.

Materials:

  • HPLC system with a UV detector

  • SEC column with an appropriate molecular weight range

  • Mobile phase (e.g., phosphate-buffered saline, or an aqueous buffer containing an organic modifier like acetonitrile and an ion-pairing agent like TFA)

  • Filtered and degassed peptide sample

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of the peptide sample.

  • Chromatographic Separation: Run the separation at a constant flow rate.

  • Data Analysis:

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

    • Identify the peaks corresponding to the monomeric peptide and any higher molecular weight species (aggregates).

    • The percentage of aggregation can be calculated based on the peak areas.

Visualizations

Mechanism of Aggregation Disruption by this compound

AggregationDisruption cluster_native Aggregation-Prone Peptide cluster_agg β-Sheet Formation (Aggregation) cluster_flp Peptide with (4R)-Flp cluster_no_agg Aggregation Disrupted p1 Peptide Chain 1 agg1 Intermolecular H-Bonds p1->agg1 Self-assembles p2 Peptide Chain 2 p2->agg1 agg2 Insoluble Aggregate agg1->agg2 flp1 Peptide Chain with Flp flp2 Conformational Kink flp1->flp2 Induces sol Soluble Peptide flp2->sol Prevents Aggregation

Caption: Role of (4R)-Flp in disrupting peptide aggregation.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (e.g., HCTU/DIPEA) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for each amino acid wash->repeat repeat->deprotection Next cycle cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) repeat->cleavage Final cycle precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis final_product Final Peptide analysis->final_product

Caption: A typical workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Troubleshooting Logic for Incomplete Coupling

Troubleshooting_Coupling start Positive Kaiser Test (Incomplete Coupling) q1 Is the sequence aggregation-prone? start->q1 sol1 Extend coupling time Double couple Use stronger coupling reagent q1->sol1 No sol2 Change to NMP solvent Add chaotropic salts Increase temperature q1->sol2 Yes retest Re-run Kaiser Test sol1->retest sol2->retest retest->start Still Positive pass Negative Test (Proceed) retest->pass

Caption: Decision workflow for troubleshooting incomplete coupling reactions.

References

stability issues of (4R)-4-Fluoro-L-proline under different chemical conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (4R)-4-Fluoro-L-proline under various chemical conditions. The information is intended for researchers, scientists, and drug development professionals to troubleshoot potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including temperature, pH, exposure to strong oxidizing agents, and prolonged exposure to light. While fluorinated amino acids are generally considered to possess enhanced thermal and chemical stability, these conditions can potentially lead to degradation over time.[1][]

Q2: How stable is this compound at different pH values?

Q3: What is the thermal stability of this compound?

A3: this compound is a solid at room temperature and is generally stable. However, it has a reported melting point with decomposition at approximately 229.2 °C, indicating that it will degrade at high temperatures. For solutions, while L-proline itself is stable to autoclaving, it is recommended to sterilize solutions of this compound by filtration to avoid potential thermal degradation.

Q4: Is this compound susceptible to oxidation?

A4: Proline and its derivatives can be susceptible to oxidation, particularly by reactive oxygen species (ROS).[4] The pyrrolidine ring can be a target for oxidation, potentially leading to ring-opening or other modifications. It is advisable to protect solutions of this compound from strong oxidizing agents and to use deoxygenated solvents for long-term storage of solutions.

Q5: What are the recommended storage conditions for this compound?

A5: For solid this compound, it is recommended to store it in a tightly sealed container at 0-8°C, protected from light and moisture. For long-term storage of solutions, it is best to prepare aliquots in a suitable solvent, purge with an inert gas like nitrogen or argon, and store at -20°C or below. Avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guides

Issue: I am observing unexpected peaks in my chromatogram when analyzing a sample containing this compound.

  • Possible Cause: Degradation of the amino acid.

  • Troubleshooting Steps:

    • Review Sample Preparation: Were the samples prepared fresh? Were they exposed to high temperatures, extreme pH, or strong light for extended periods?

    • Check Solvent Purity: Ensure that the solvents used are of high purity and free from oxidizing contaminants.

    • Analyze a Fresh Standard: Prepare a fresh solution of this compound and analyze it immediately to compare with the problematic sample.

    • Consider Forced Degradation: To identify potential degradation products, you can perform a forced degradation study on a sample of this compound under controlled stress conditions (e.g., heat, acid, base, oxidation).

Issue: My peptide synthesis yield is lower than expected when using this compound.

  • Possible Cause: Instability of the protected amino acid during synthesis or storage.

  • Troubleshooting Steps:

    • Verify Purity of Starting Material: Confirm the purity of the Fmoc- or Boc-protected this compound using an appropriate analytical method.

    • Storage of Protected Amino Acid: Ensure that the protected amino acid has been stored under the recommended conditions (cool, dry, and protected from light). While many protected amino acids are stable at room temperature for short periods, long-term storage should be at 5°C.[5]

    • Coupling Conditions: Optimize the coupling conditions (reagents, time, and temperature) for the incorporation of the fluorinated proline, as its reactivity might differ from standard proline.

Data Presentation

Table 1: Physical and Thermal Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₈FNO₂Chem-Impex
Molecular Weight133.12 g/mol Chem-Impex
AppearanceOff-white solidChem-Impex
Melting Point229.2 °C (decomposition)Chem-Impex

Table 2: Inferred Stability Profile of this compound under Various Conditions

ConditionExpected StabilityPotential Degradation PathwaysRecommendations
Acidic (e.g., 0.1 M HCl, RT) Likely stable for short periods.Hydrolysis (at elevated temperatures).Use fresh solutions. For long-term storage, consider neutral pH.
Neutral (pH 7, RT) Expected to be stable.Minimal degradation expected.Ideal for routine experimental use.
Basic (e.g., 0.1 M NaOH, RT) Potentially less stable.Hydrolysis, elimination of HF.Avoid prolonged exposure. Neutralize after use if necessary.
Oxidative (e.g., H₂O₂, RT) Susceptible to degradation.Ring opening, formation of hydroxylated species.Use deoxygenated solvents. Avoid contact with strong oxidants.
Thermal (e.g., >60°C in solution) Potential for degradation.Decomposition, potential for defluorination.Avoid high temperatures. Use sterile filtration for solutions.
Photochemical (UV/Vis light) Potential for degradation.Complex reactions, polymerization.Store in amber vials or protect from light.

Note: This table is based on general chemical principles and data from related compounds. Specific stability testing is recommended for your experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples before analysis. For oxidative samples, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite if necessary.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxid Oxidative Stress (3% H2O2, RT) stock->oxid Expose to thermal Thermal Stress (80°C) stock->thermal Expose to photo Photochemical Stress (UV light) stock->photo Expose to sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc results Identify & Quantify Degradation Products hplc->results

Caption: Workflow for a forced degradation study of this compound.

Inferred_Degradation_Pathways cluster_hydrolysis Hydrolysis (Strong Acid/Base) cluster_oxidation Oxidation (ROS) cluster_thermal Thermal Degradation FPro This compound hydrolysis_products Potential Ring Opening or Defluorination Products FPro->hydrolysis_products pH extremes oxidation_products Hydroxylated Derivatives, Ring Cleavage Products FPro->oxidation_products Oxidizing agents thermal_products Decomposition Products FPro->thermal_products High temperature

Caption: Inferred potential degradation pathways for this compound.

References

Technical Support Center: Enhancing Recombinant Protein Yield with (4R)-4-Fluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and stability of recombinant proteins using (4R)-4-Fluoro-L-proline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve recombinant protein expression?

A1: this compound is a synthetic analog of the amino acid proline. It enhances recombinant protein expression primarily by increasing the conformational stability of the protein. The fluorine atom at the 4R position influences the puckering of the proline ring, favoring a Cγ-exo conformation. This pre-organization of the peptide backbone stabilizes the trans conformation of the peptide bond preceding the proline residue, which is the more common isomer in folded proteins.[1][2][3][4] This can lead to more efficient folding, increased resistance to proteolysis, and in some cases, accelerated translation, potentially increasing the overall yield of properly folded protein.[5][6]

Q2: When should I consider using this compound in my experiments?

A2: Consider using this compound when you are facing challenges with:

  • Low protein stability: If your recombinant protein is prone to degradation or aggregation.

  • Poor folding: If you are expressing a protein that is known to have folding difficulties.

  • Low yields due to instability: If you suspect that the expressed protein is being degraded by host cell proteases before it can be purified.[1]

Q3: Will the incorporation of this compound affect the biological activity of my protein?

A3: In many cases, the incorporation of this compound does not negatively impact the biological activity of the protein. For example, ubiquitin containing this compound retained its full biological activity.[2][7] However, it is crucial to perform functional assays on your specific protein to confirm that its activity is not compromised.

Q4: Can I use (4S)-4-Fluoro-L-proline instead of the (4R) version?

A4: It is generally not recommended to substitute this compound with (4S)-4-Fluoro-L-proline without careful consideration. The stereochemistry of the fluorine atom is critical. While this compound favors the Cγ-exo pucker and the trans peptide bond, (4S)-4-Fluoro-L-proline favors the Cγ-endo pucker and the cis peptide bond.[3][4] For most proteins where the trans conformation is predominant, incorporation of the (4S) isomer can be destabilizing and may lead to protein degradation and failure to express.[1][2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no protein expression Toxicity of this compound: High concentrations of the analog may be toxic to the host cells.Optimize the concentration of this compound in the culture medium. Start with a lower concentration and perform a titration to find the optimal balance between incorporation and cell viability.
Inefficient incorporation: The host cell's proline biosynthesis pathway may not be sufficiently inhibited, or the analog is not being efficiently utilized by the translational machinery.Ensure you are using a proline auxotrophic E. coli strain (e.g., JM83) to force the cells to use the externally supplied analog.[1][2] Confirm the complete depletion of natural proline from the minimal medium before adding this compound.[4]
Incorrect host strain: The expression host may not be suitable for your specific protein or the expression vector.[8]Use an appropriate expression host strain, such as BL21(DE3) for T7 promoter-based vectors.[8]
Expressed protein is insoluble (inclusion bodies) Misfolding and aggregation: Even with the stabilizing effect of this compound, high expression rates can lead to misfolding.[9][10]Optimize expression conditions by lowering the induction temperature (e.g., 16-25°C), reducing the inducer concentration (e.g., IPTG), and optimizing the induction duration.[8][10]
Protein is "problematic": The inherent properties of the protein may lead to insolubility.[8]Consider co-expressing molecular chaperones to assist in proper folding. Using a solubility-enhancing fusion tag (e.g., GST, SUMO) might also be beneficial.[10]
Protein is degraded Destabilizing effect of incorrect isomer: Accidental use of (4S)-4-Fluoro-L-proline or a mixture of isomers.Ensure you are using pure this compound. As noted, the (4S) isomer can destabilize proteins where the trans proline conformation is critical, leading to degradation.[1]
Protease activity: The expressed protein is susceptible to host cell proteases.The incorporation of this compound is intended to increase stability and reduce degradation. If degradation persists, consider using a protease-deficient E. coli strain.
Yield is not significantly improved Sub-optimal experimental conditions: The concentration of the analog, induction parameters, or media composition may not be ideal.Systematically optimize the concentration of this compound, the cell density at induction (OD600), inducer concentration, and post-induction incubation time and temperature.[8]
Protein structure is not amenable to stabilization by this compound: The proline residues in your protein may be in regions where the Cγ-exo pucker does not confer additional stability.Analyze the structure of your protein to determine the conformation of its proline residues. This strategy is most effective for proteins where prolines naturally adopt a Cγ-exo pucker.[2][7]

Quantitative Data Summary

The following table summarizes the quantitative improvements observed in a study incorporating this compound into human ubiquitin.

Parameter Wild-Type Ubiquitin (wt-ub) (4R)-FPro-Ubiquitin ((4R)-FPro-ub) Reference
Increase in Stability (ΔΔG) N/A-4.71 kJ·mol⁻¹[1][2]
Protein Yield Comparable to fluorinated protein14 mg·L⁻¹[1]
Unfolding Rate Constant (kₙᵢ) 2.6-fold faster than fluorinated protein2.6-fold slower than wild-type[1]
Refolding Rate Constant (kᵤᵢ) Slightly slower than fluorinated proteinSlightly faster than wild-type[1]

Experimental Protocols

Protocol for Incorporation of this compound into a Recombinant Protein using a Proline Auxotrophic E. coli Strain

This protocol is a generalized procedure based on methodologies described for the incorporation of proline analogs.[1][4]

1. Materials:

  • Proline auxotrophic E. coli strain (e.g., JM83) transformed with the expression vector for the protein of interest.[1][2]

  • M9 minimal medium supplemented with all 20 canonical amino acids ("1x 20aa M9 medium").

  • M9 minimal medium supplemented with 19 amino acids (lacking proline) ("1x 19aa M9 medium").

  • This compound solution (sterile).

  • Inducing agent (e.g., IPTG).

  • Standard antibiotics for plasmid maintenance.

2. Procedure:

  • Overnight Culture: Inoculate a single colony of the transformed proline auxotrophic E. coli into a small volume (5-10 mL) of 1x 20aa M9 medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.

  • Main Culture Growth: The next day, inoculate a larger volume of 1x 20aa M9 medium with the overnight culture (e.g., a 1:100 dilution). Grow at 37°C with shaking until the culture reaches the mid-log phase of growth (OD600 ≈ 0.6-0.8).[8]

  • Proline Depletion (Medium Shift):

    • Harvest the cells by centrifugation at 4°C.

    • Discard the supernatant and gently wash the cell pellet with pre-warmed 1x 19aa M9 medium.

    • Resuspend the cells in a fresh volume of pre-warmed 1x 19aa M9 medium.

    • Incubate for 30-60 minutes at 37°C with shaking to deplete the intracellular pool of natural proline.[4]

  • Incorporation of this compound:

    • Add the sterile this compound solution to the culture to the desired final concentration.

    • Incubate for approximately 30 minutes at 37°C with shaking to allow for the uptake of the analog.[4]

  • Induction of Protein Expression:

    • Add the inducing agent (e.g., IPTG) to the culture to the optimal concentration.

    • Incubate the culture under optimized conditions (e.g., lower temperature like 16-25°C for several hours or overnight) to allow for protein expression.

  • Harvesting and Analysis:

    • Harvest the cells by centrifugation.

    • The cell pellet can then be used for protein purification.

    • It is crucial to verify the incorporation of this compound using mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incorporation Incorporation cluster_expression Expression & Analysis start Inoculate Proline Auxotrophic E. coli growth Grow in Complete Medium (20 aa) to OD600 0.6-0.8 start->growth centrifuge1 Harvest Cells growth->centrifuge1 wash Wash with Proline-Free Medium centrifuge1->wash resuspend Resuspend in Proline-Free Medium (19 aa) wash->resuspend deplete Incubate to Deplete Proline resuspend->deplete add_fluoro Add this compound deplete->add_fluoro uptake Incubate for Analog Uptake add_fluoro->uptake induce Induce Protein Expression (e.g., IPTG) uptake->induce express Incubate at Optimal Temperature induce->express centrifuge2 Harvest Cells express->centrifuge2 purify Purify Protein centrifuge2->purify analyze Analyze Incorporation (Mass Spec) purify->analyze mechanism_of_stabilization cluster_proline Standard Proline cluster_fluoroproline This compound cluster_outcome Protein Outcome pro Proline Residue pucker_mix Equilibrium of Cγ-endo and Cγ-exo Puckers pro->pucker_mix bond_mix Mix of cis and trans Peptide Bonds pucker_mix->bond_mix folding Improved Folding and Stability bond_mix->folding Less Stable fpro This compound Incorporation exo_pucker Favors Cγ-exo Pucker fpro->exo_pucker trans_bond Stabilizes trans Peptide Bond exo_pucker->trans_bond trans_bond->folding More Stable yield Increased Yield of Functional Protein folding->yield

References

Technical Support Center: Troubleshooting 19F NMR of (4R)-4-Fluoro-L-proline Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve common issues encountered during their 19F NMR experiments with (4R)-4-Fluoro-L-proline labeled proteins.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my 19F NMR spectrum unexpectedly broad?

Several factors can contribute to signal broadening in 19F NMR spectra of labeled proteins. These can be broadly categorized into issues related to the sample itself and the dynamic nature of the protein.

  • Protein Aggregation: One of the most common causes of severe line broadening is protein aggregation or precipitation. This increases the effective molecular weight, leading to faster transverse relaxation (T2) and broader signals. In some cases, aggregation can lead to a complete loss of signal.[1][2]

  • Conformational Exchange: The 19F chemical shift is highly sensitive to the local environment.[3][4][5] If the this compound residue is in a region of the protein undergoing conformational exchange on a timescale comparable to the NMR chemical shift difference between the states (intermediate exchange), significant line broadening will occur.[3][4]

  • Chemical Shift Anisotropy (CSA): CSA is a relaxation mechanism that becomes more significant at higher magnetic field strengths and for larger molecules.[1][6][7] It can be a major contributor to line broadening in protein NMR.

  • Incomplete or Heterogeneous Labeling: Low incorporation levels of the fluorinated proline can result in a heterogeneous sample with a mix of labeled and unlabeled protein, as well as proteins with varying numbers of labels. This heterogeneity can lead to broadened resonances.[1]

  • High Labeling Levels: While seemingly counterintuitive, very high levels of fluorination (>80%) can sometimes perturb the protein structure, leading to increased disorder and the appearance of minor conformers, which in turn can cause line broadening.[8][9]

Q2: How can I determine if protein aggregation is the cause of my signal broadening?

You can use several methods to check for protein aggregation:

  • Visual Inspection: Check for visible precipitation in your NMR tube.

  • Dynamic Light Scattering (DLS): DLS can provide information on the size distribution of particles in your sample.

  • Size Exclusion Chromatography (SEC): Running your sample on a SEC column can reveal the presence of high molecular weight species.

  • Concentration Dependence of Spectra: Acquire 19F NMR spectra at different protein concentrations. If aggregation is the issue, you may see sharper lines at lower concentrations.

Q3: What steps can I take to mitigate signal broadening from conformational exchange?

Addressing conformational exchange can be challenging, but the following strategies may help:

  • Temperature Variation: Acquiring spectra at different temperatures can shift the exchange rate. Lowering the temperature may slow the exchange into the slow-exchange regime, resulting in two distinct, sharper peaks. Conversely, increasing the temperature might push it into the fast-exchange regime, leading to a single, averaged, and sharper peak.

  • Ligand Binding: If the conformational change is related to ligand binding, acquiring the spectrum in the presence of a saturating concentration of a ligand can lock the protein into a single conformational state.[10]

Q4: My baseline is rolling or distorted. How can I fix this?

A rolling or distorted baseline is a common artifact in 19F NMR.[11]

  • Large Spectral Width: 19F NMR has a wide chemical shift range, and acquiring a very large spectral width can lead to baseline distortions.[11][12]

  • Incorrect Phasing: A large first-order phase correction can introduce baseline roll.[11][12]

  • Acoustic Ringing: This can introduce oscillations at the beginning of the Free Induction Decay (FID), causing baseline issues.

  • Probe Background Signals: Broad signals from fluorine-containing materials in the NMR probe can result in an uneven baseline.[11]

To address this, you can try reducing the spectral width to only include the region of interest, using automated and manual phasing carefully, and applying baseline correction algorithms available in most NMR processing software.[12]

Troubleshooting Guides

Guide 1: Poor Signal-to-Noise Ratio
Possible Cause Suggested Solution
Low Protein Concentration Increase the protein concentration. Note that this may exacerbate aggregation issues.
Low Labeling Efficiency Verify the incorporation of this compound using mass spectrometry. Optimize the protein expression and labeling protocol.
Suboptimal NMR Parameters Optimize the recycle delay based on the T1 relaxation time of your fluorine signals. Ensure correct pulse calibration.
Probe Tuning Ensure the NMR probe is correctly tuned to the 19F frequency.
High Salt Concentration High salt can sometimes decrease probe performance. If possible, reduce the salt concentration in your buffer.
Guide 2: Overlapping or Crowded Signals
Possible Cause Suggested Solution
Multiple Fluorine Labels in Similar Environments If your protein has multiple proline residues that are labeled, their signals may overlap. Consider site-directed mutagenesis to remove some of the proline sites if their individual resolution is critical.
Presence of Multiple Conformations As discussed under signal broadening, multiple conformations in slow exchange can give rise to multiple peaks. Temperature or ligand titration studies can help in assigning these to specific states.
Sample Heterogeneity Incomplete labeling can lead to a statistical mixture of multiply labeled proteins, resulting in additional or broadened resonances.[1] Aim for high and uniform labeling efficiency. Fractional labeling (e.g., 60-75%) can sometimes improve resolution by reducing perturbations.[8][9]

Experimental Protocols

Protocol 1: Assessing Labeling Efficiency with Mass Spectrometry
  • Sample Preparation: Prepare a small aliquot (10-20 µL) of your purified this compound labeled protein at a concentration of approximately 1 mg/mL.

  • Mass Spectrometry: Use electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the protein.

  • Data Analysis:

    • Calculate the expected molecular weight of the unlabeled protein and the fully labeled protein. The substitution of a hydrogen atom with a fluorine atom increases the mass by approximately 18 Da per proline residue.

    • Analyze the deconvoluted mass spectrum. The presence of a dominant peak corresponding to the expected mass of the labeled protein indicates high incorporation.[1]

    • The presence of multiple peaks corresponding to different numbers of incorporated fluorine atoms indicates heterogeneous labeling.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting 19F NMR Signal Broadening Start Broad 19F NMR Signal Check_Aggregation Check for Aggregation (DLS, SEC, Concentration Dependence) Start->Check_Aggregation Aggregation_Yes Aggregation Present Check_Aggregation->Aggregation_Yes Yes Check_Exchange Investigate Conformational Exchange (Variable Temperature NMR) Check_Aggregation->Check_Exchange No Optimize_Buffer Optimize Buffer Conditions (pH, Salt, Additives) Lower Protein Concentration Aggregation_Yes->Optimize_Buffer Resolved Signal Sharpened Optimize_Buffer->Resolved Exchange_Yes Intermediate Exchange Check_Exchange->Exchange_Yes Yes Check_Labeling Verify Labeling Efficiency (Mass Spectrometry) Check_Exchange->Check_Labeling No Change_Temp Change Temperature to Shift to Fast or Slow Exchange Regime Exchange_Yes->Change_Temp Change_Temp->Resolved Labeling_Issue Heterogeneous Labeling Check_Labeling->Labeling_Issue Issue Found CSA_Consideration Consider CSA Effects (Especially at High Field) Check_Labeling->CSA_Consideration No Issue Optimize_Labeling Optimize Labeling Protocol (Consider Fractional Labeling) Labeling_Issue->Optimize_Labeling Optimize_Labeling->Resolved CSA_Consideration->Resolved

Caption: A workflow for troubleshooting broad 19F NMR signals.

Labeling_Efficiency_Workflow Assessing Labeling Efficiency Start Purified Labeled Protein ESI_MS Electrospray Ionization Mass Spectrometry (ESI-MS) Start->ESI_MS Deconvolute Deconvolute Spectrum ESI_MS->Deconvolute Compare Compare Observed Mass with Expected Mass Deconvolute->Compare Result Result Compare->Result Analyze Peaks Good High Homogeneity (Single Dominant Peak) Result->Good Good Bad Heterogeneous Labeling (Multiple Peaks) Result->Bad Bad Proceed Proceed with NMR Good->Proceed Optimize Optimize Labeling Protocol Bad->Optimize

Caption: Workflow for assessing protein labeling efficiency using mass spectrometry.

References

Technical Support Center: Optimizing Deprotection of (4R)-4-Fluoro-L-proline Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the final cleavage and deprotection of synthetic peptides containing the non-canonical amino acid (4R)-4-Fluoro-L-proline. The strong inductive effect of the fluorine atom can influence peptide conformation, and while standard deprotection protocols are generally effective, optimization is often necessary to maximize yield and purity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the standard deprotection and cleavage method for peptides with this compound?

The standard method for final deprotection and cleavage from the solid-phase support is treatment with a strong acid, typically Trifluoroacetic acid (TFA).[3] For most peptides containing this compound, a cleavage cocktail of TFA/Triisopropylsilane/Water (95:2.5:2.5, v/v/v) is a robust starting point.[3][4][5] The triisopropylsilane (TIS) and water act as "scavengers" to trap reactive cationic species generated from protecting groups, which could otherwise cause side reactions.[4][6]

Q2: Does the presence of this compound require unique cleavage conditions compared to standard peptides?

Generally, no. The C-F bond is stable to the acidic conditions of standard TFA cleavage. Published syntheses of peptides containing fluorinated prolines have successfully used common TFA cocktails.[5] However, the electron-withdrawing nature of fluorine can alter the properties of the peptide backbone.[1][2] Therefore, while standard protocols are the correct starting point, empirical optimization of cleavage time or scavenger choice is recommended if you encounter issues with purity or yield.

Q3: My peptide yield is very low after cleavage and precipitation. What are the common causes?

Low yield is a frequent issue in solid-phase peptide synthesis (SPPS) and can stem from several factors. The primary culprits during the final deprotection step are:

  • Incomplete Cleavage: The peptide has not been efficiently cleaved from the resin.

  • Poor Precipitation: The peptide is soluble in the precipitation solvent (typically cold diethyl ether) and is lost during the washing steps.[7]

  • Synthesis Failure: Problems during the synthesis itself (e.g., poor coupling efficiency) resulted in less peptide being synthesized on the resin than expected.

The troubleshooting workflow below provides a systematic way to diagnose the issue.

Q4: How can I verify that the peptide has been completely cleaved from the resin?

After the cleavage reaction and filtering off the TFA solution, you can test the resin beads for the presence of remaining peptide. The Kaiser test (or ninhydrin test) is a sensitive colorimetric assay that detects free primary amines, such as the N-terminus of the peptide.[8] A positive test (deep blue beads) indicates that a significant amount of peptide remains on the resin, signifying incomplete cleavage.[8]

Q5: My peptide is not precipitating, even in ice-cold diethyl ether. What can I do?

This is common for very hydrophobic or short peptides. If no precipitate forms:

  • Concentrate the TFA: Under a gentle stream of nitrogen or using a rotary evaporator, carefully reduce the volume of the TFA filtrate to 1-2 mL before adding it dropwise into cold ether. This increases the concentration of the peptide relative to the acid.[7]

  • Increase Ether Volume: Use a larger volume of cold diethyl ether (e.g., 20- to 40-fold excess over the TFA volume).

  • Chill Thoroughly: Ensure the ether is sufficiently cold (-20°C) and allow the mixture to stand at that temperature for at least 30-60 minutes to maximize precipitation.[4]

  • Try an Alternative Solvent: For extremely stubborn cases, methyl tert-butyl ether (MTBE) can be used as an alternative to diethyl ether.

Q6: What are the common side products I might see in my HPLC, and how can I prevent them?

During acid cleavage, protecting groups are released as highly reactive carbocations. If not trapped by scavengers, these can modify sensitive amino acid residues.[9]

  • Tryptophan: Can be modified by tert-butyl cations. Using 1,2-ethanedithiol (EDT) as an additional scavenger or using a Trp(Boc) protecting group during synthesis can prevent this.[3]

  • Methionine: The thioether side chain can be oxidized to sulfoxide. Adding thioanisole to the cleavage cocktail can help mitigate this.[10]

  • Tyrosine & Cysteine: These residues are also susceptible to modification. Phenol is often included as a scavenger to protect them.[4]

Choosing the right cleavage cocktail based on your peptide's sequence is the best preventative measure.

Cleavage Cocktail Formulations

The selection of a cleavage cocktail is critical for maximizing peptide yield and purity. The table below summarizes common TFA-based cocktails and their applications.

Reagent NameComposition (v/v)Recommended Use & NotesTypical Time
Standard 95% TFA, 2.5% Water, 2.5% TISA good starting point for most peptides, especially those without sensitive residues like Cys, Met, or Trp.[3][4]1-3 hours
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISA general-purpose, low-odor cocktail. Phenol is added to protect Tyr residues.[4][10]2-3 hours
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTA "universal" cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). Malodorous due to thiols.[3][4]2-4 hours
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection

This protocol is suitable for ~100 mg of peptide-resin using the standard cleavage cocktail.

  • Resin Preparation: Transfer the dry peptide-resin to a reaction vessel (e.g., a fritted syringe). Wash the resin extensively with Dichloromethane (DCM) (4 x 1 min) and dry it under a stream of nitrogen or in a desiccator. This removes residual DMF, which can interfere with the cleavage.[6]

  • Cleavage Cocktail Preparation: In a fume hood, prepare 2 mL of the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).

  • Cleavage Reaction: Add the freshly prepared cocktail to the dried resin. Cap the vessel and agitate gently at room temperature for 2-3 hours.[4]

  • Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean 50 mL centrifuge tube. Wash the resin once with a small amount of fresh TFA (~0.5 mL) and combine the filtrates.[4][11]

Protocol 2: Peptide Precipitation and Isolation
  • Precipitation: Place a centrifuge tube containing at least a 10-fold excess of ice-cold diethyl ether (~25-30 mL) on ice. Add the TFA filtrate from Protocol 1 dropwise to the cold ether while gently swirling. A white precipitate of the crude peptide should form.[4][8]

  • Incubation: To maximize precipitation, store the suspension at -20°C for at least 30 minutes.[4]

  • Isolation: Pellet the peptide by centrifuging at 3000 x g for 5 minutes. Carefully decant the ether.

  • Washing: To remove residual scavengers and cleavage byproducts, wash the pellet by resuspending it in fresh cold diethyl ether, vortexing briefly, and repeating the centrifugation. Perform this wash step a total of three times.[4]

  • Drying: After the final wash and decanting, dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis (HPLC, MS) and purification.

Protocol 3: Post-Cleavage Kaiser Test

This test is used to confirm if the cleavage was successful.[8]

  • Sample Preparation: After performing the cleavage (Protocol 1, Step 4), take a small sample of the resin beads (~5-10 mg) and wash them thoroughly with DCM and ethanol. Dry the beads completely. Place them in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

    • Reagent A: 5% (w/v) ninhydrin in ethanol.

    • Reagent B: 80% (w/v) phenol in ethanol.

    • Reagent C: 0.001 M KCN in pyridine.[8]

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Cleavage): The resin beads and solution turn a deep blue or purple. This confirms the presence of residual peptide on the resin.

    • Negative Result (Complete Cleavage): The beads and solution remain yellow or colorless.

Visual Workflow and Troubleshooting Guides

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation cluster_analysis Analysis & Purification A Dry Peptide-Resin C Add Cocktail to Resin (Agitate 2-3h at RT) A->C B Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) B->C D Filter to Collect TFA/Peptide Solution C->D E Precipitate Peptide in Cold Diethyl Ether D->E F Wash & Centrifuge (3x with Cold Ether) E->F G Dry Crude Peptide Pellet F->G H Analyze by HPLC / MS G->H I Purify by Prep-HPLC H->I

Caption: Standard workflow for peptide deprotection and cleavage.

Troubleshooting_Workflow Start Problem: Low Peptide Yield Action1 Perform Kaiser Test on Post-Cleavage Resin Start->Action1 Q1 Was cleavage incomplete? Result1_Yes Result: Positive (Blue Beads) Q1->Result1_Yes Yes Result1_No Result: Negative (Yellow Beads) Q1->Result1_No No Action1->Q1 Solution1 Solution: 1. Re-cleave resin with fresh cocktail. 2. Increase cleavage time (e.g., to 4h). 3. Use a stronger cocktail (e.g., Reagent K). Result1_Yes->Solution1 Q2 Did peptide fail to precipitate? Result1_No->Q2 Solution2 Solution: 1. Concentrate TFA before precipitation. 2. Use larger volume of colder ether. 3. Try MTBE as precipitation solvent. Q2->Solution2 Yes End Other Issue: Problem may be in synthesis (e.g., low coupling efficiency). Review synthesis data. Q2->End No

Caption: Troubleshooting decision tree for low peptide yield.

References

Technical Support Center: Characterization of (4R)-4-Fluoro-L-proline Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4R)-4-Fluoro-L-proline containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered during the synthesis, purification, and characterization of these unique biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of incorporating this compound into a peptide?

A1: The incorporation of this compound, often abbreviated as Flp, has a profound impact on the peptide's conformation. The strong inductive effect of the fluorine atom enforces a Cγ-exo pucker on the pyrrolidine ring.[1][2][3] This, in turn, biases the preceding peptide bond towards the trans conformation.[1][3] These conformational constraints can enhance the stability of specific secondary structures, such as the collagen triple helix.[1][2]

Q2: How does this compound affect the cis/trans isomerization of the prolyl peptide bond?

A2: The electron-withdrawing nature of the fluorine atom at the 4-position reduces the double-bond character of the amide bond N-terminal to the proline residue.[1] This diminished rotational barrier accelerates the rate of cis/trans isomerization, a process that can be a rate-limiting step in protein folding.[1][3][4]

Q3: What are the main challenges in the chemical synthesis of peptides containing this compound?

A3: The primary challenges in synthesizing these peptides include the stereospecific synthesis of the this compound monomer itself and its efficient incorporation into a growing peptide chain.[1] A technique known as "proline editing" allows for the conversion of a 4-hydroxyproline residue to a 4-fluoroproline residue directly on the solid-phase resin, which can circumvent the need for solution-phase synthesis of the fluorinated amino acid.[1][2]

Q4: Are there specific chromatographic methods recommended for purifying this compound containing peptides?

A4: Yes, the unique property of "fluorophilicity" can be exploited for purification. High-performance liquid chromatography (HPLC) is a standard method. For optimal separation of fluorinated peptides from their non-fluorinated counterparts, using a fluorocarbon column with a hydrocarbon eluent, or a hydrocarbon column with a fluorocarbon eluent, is recommended.[5][6] The choice depends on the specific peptide and its overall fluorine content.[7]

Troubleshooting Guides

Issue 1: Poor separation of fluorinated and non-fluorinated peptides during HPLC purification.
  • Possible Cause: Suboptimal column and eluent pairing. The separation relies on the unique partitioning properties of fluorinated compounds.

  • Troubleshooting Steps:

    • Assess Fluorophilicity: Consider the overall fluorine content of your peptide.

    • Column Selection: If using a standard hydrocarbon-based column (e.g., C8, C18), switch to an eluent containing a fluorinated alcohol like trifluoroethanol (TFE).[5]

    • Alternative Column: If using hydrocarbon eluents (e.g., acetonitrile/water), consider using a fluorocarbon-based column.[5][6]

    • Temperature Optimization: Increasing the column temperature can improve separation efficiency for fluorinated analytes.[7]

Issue 2: Ambiguous NMR spectra making conformational analysis difficult.
  • Possible Cause: Signal overlap in ¹H NMR spectra is common in peptides, especially those with multiple proline residues.

  • Troubleshooting Steps:

    • Utilize ¹⁹F NMR: The fluorine atom provides a sensitive and often less crowded spectral window for analysis. The ¹⁹F chemical shift is highly sensitive to the local electronic environment and can be used to probe conformational changes.[8][9][10]

    • 2D NMR Techniques: Employ two-dimensional NMR experiments such as NOESY, TOCSY, and HSQC to resolve overlapping proton signals and assign resonances.[8] For proline-rich sequences, a 2D ¹H-¹³C HSQC-NOESY with high ¹³C resolution can be particularly effective for assigning proline Cδ resonances.[8]

    • Karplus Equation Analysis: The presence of the fluorine atom can disperse the proline proton signals, allowing for more accurate calculation of coupling constants. These can then be used with the Karplus equation to determine dihedral angles and infer the pyrrolidine ring pucker.[1]

Issue 3: Unexpected peptide conformation or loss of biological activity.
  • Possible Cause: While this compound generally favors an exo ring pucker, the overall tertiary structure of a larger peptide or protein can sometimes force it into an endo conformation to avoid steric clashes.[1] This can alter the intended structural stabilization.

  • Troubleshooting Steps:

    • Detailed Structural Analysis: Perform high-resolution structural studies using NMR or X-ray crystallography to determine the actual conformation of the fluoroproline residue within the peptide.

    • Consider the Diastereomer: If a specific ring pucker is crucial for activity, consider synthesizing the peptide with (4S)-4-Fluoro-L-proline, which preferentially adopts the endo pucker.[3][11]

    • Molecular Dynamics Simulations: Computational modeling can provide insights into the conformational preferences of the fluorinated peptide and help rationalize experimental observations.

Quantitative Data Summary

Table 1: Influence of 4-Fluoro-L-proline on Pyrrolidine Ring Pucker and Preceding Amide Bond Conformation

Amino Acid DerivativePreferred Ring PuckerPucker Population Ratio (exo:endo)Preceding Amide Bond trans:cis Ratio
Ac-Pro-OMeendo~1:2-
Ac-(4R)-Flp-OMeexo~6:1Increased trans population
Ac-(4S)-flp-OMeendo~1:20Increased cis population

Data compiled from NMR spectroscopic analysis in D₂O at 25 °C.[1]

Experimental Protocols

Protocol 1: HPLC Purification of this compound Containing Peptides
  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Note: For peptides with low retention, consider using a mobile phase containing trifluoroethanol (TFE) with a hydrocarbon column to enhance separation based on fluorophilicity.[5]

Protocol 2: ¹⁹F NMR Analysis of Peptide Conformation
  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN) to a concentration of 1-5 mM.

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional ¹⁹F spectrum.

    • Reference the spectrum to an external standard (e.g., trifluoroacetic acid).

    • Typical spectral width: -70 to -200 ppm.

  • Data Analysis: The chemical shift of the fluorine signal can provide information about the local environment and conformation. A downfield shift is typically associated with a pseudo-axial position (exo pucker for 4R-Flp), while an upfield shift corresponds to a pseudo-equatorial position.[12]

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for Characterizing this compound Peptides cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Characterization and Analysis Synthesis Solid-Phase Peptide Synthesis (incorporating Fmoc-(4R)-Flp-OH or using Proline Editing) Cleavage Cleavage from Resin and Deprotection Synthesis->Cleavage HPLC HPLC Purification (e.g., Reverse-Phase C18) Cleavage->HPLC MS Mass Spectrometry (Verify Molecular Weight) HPLC->MS NMR NMR Spectroscopy (¹H, ¹⁹F, 2D NMR for Conformational Analysis) HPLC->NMR Activity Biological Activity Assay NMR->Activity

Caption: General Experimental Workflow for Characterizing this compound Peptides.

Conformational_Influence Figure 2. Conformational Influence of this compound Flp This compound (Flp) Incorporation Inductive_Effect Strong Inductive Effect of Fluorine Flp->Inductive_Effect Exo_Pucker Favors Cγ-exo Ring Pucker Inductive_Effect->Exo_Pucker Gauche Effect Trans_Amide Biases Preceding Amide Bond to trans Conformation Exo_Pucker->Trans_Amide n→π* interaction Altered_Stability Altered Peptide Stability and Structure Trans_Amide->Altered_Stability

Caption: Conformational Influence of this compound.

Troubleshooting_Logic Figure 3. Troubleshooting Logic for HPLC Separation Start Poor HPLC Separation Check_Column Current Column Type? Start->Check_Column Check_Eluent Current Eluent Type? Check_Column->Check_Eluent Hydrocarbon (C18) Use_F_Column Action: Use Fluorocarbon Column Check_Column->Use_F_Column Fluorocarbon Use_F_Eluent Action: Use Fluorinated Eluent (e.g., TFE/Water) Check_Eluent->Use_F_Eluent Hydrocarbon (ACN/H₂O) Optimize_Temp Action: Increase Column Temperature Use_F_Eluent->Optimize_Temp Use_F_Column->Optimize_Temp Success Improved Separation Optimize_Temp->Success

Caption: Troubleshooting Logic for HPLC Separation.

References

Validation & Comparative

comparing the effects of (4R)-4-Fluoro-L-proline and (4S)-4-Fluoro-L-proline on peptide stability

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in peptide and protein engineering now have powerful tools at their disposal for modulating molecular stability. Among these, the diastereomers of 4-fluoro-L-proline, (4R)-4-Fluoro-L-proline (Flp) and (4S)-4-Fluoro-L-proline (flp), offer a unique and potent method for enhancing or diminishing the stability of peptide structures, particularly the collagen triple helix. Their effects, however, are not interchangeable; a deep understanding of their stereochemistry is crucial for their rational application in drug development and biomaterial design.

The introduction of a fluorine atom onto the C4 position of the proline ring has profound stereoelectronic consequences that dictate the ring's conformational preference, a phenomenon known as the gauche effect.[1][2] This, in turn, influences the overall stability of the peptide backbone. The (4R) configuration in Flp stabilizes a Cγ-exo pucker of the pyrrolidine ring, while the (4S) configuration in flp favors a Cγ-endo pucker.[3][4][5] These distinct puckering preferences are the root of their dichotomous effects on peptide stability, which are particularly evident in the context of the collagen triple helix's repeating (Xaa-Yaa-Gly)n sequence.[1][2]

Comparative Analysis of Peptide Stability

The stability of collagen-mimetic peptides is significantly altered by the incorporation of Flp or flp, and this effect is highly dependent on the position of the substituted proline.

In the Yaa position of a (Pro-Yaa-Gly)n peptide, the Cγ-exo pucker is conformationally preferred to maintain the triple helix. Consequently, the incorporation of this compound, which inherently favors this pucker, leads to a dramatic increase in thermal stability.[1][6] Conversely, the introduction of (4S)-4-Fluoro-L-proline, with its preference for the Cγ-endo pucker, is destabilizing in this position.[1][6]

In the Xaa position of an (Xaa-Pro-Gly)n peptide, the conformational preference is for the Cγ-endo pucker. In a remarkable reversal of roles, (4S)-4-Fluoro-L-proline becomes the stabilizing agent, pre-organizing the peptide backbone for triple helix formation, while this compound is destabilizing.[1][2]

The thermodynamic basis for this stabilization also differs. The enhanced stability of (Pro-Flp-Gly)10 is primarily driven by a favorable entropic contribution, whereas the stability of collagen containing the naturally occurring (2S,4R)-4-hydroxyproline (Hyp) is largely due to enthalpic factors.[7][8]

Quantitative Data on Thermal Stability

The following table summarizes the melting temperatures (Tm) of various collagen-mimetic peptides, illustrating the differential effects of Flp and flp incorporation. A higher Tm indicates greater thermal stability of the triple helix.

Peptide SequencePosition of SubstitutionMelting Temperature (Tm) in °CEffect on Stability
(Pro-Pro-Gly)10-41Reference
(Pro-Flp -Gly)10Yaa91Greatly Stabilizing
(Pro-flp -Gly)10Yaa<10Greatly Destabilizing
(flp -Pro-Gly)10Xaa61Stabilizing
(Flp -Pro-Gly)10Xaa27Destabilizing

Note: Data compiled from multiple sources.[1][2][6] Exact values may vary slightly depending on experimental conditions.

Experimental Methodologies

The data presented above is primarily derived from two key experimental techniques used to assess the thermal stability of peptides: Circular Dichroism (CD) Spectroscopy and Differential Scanning Calorimetry (DSC).

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The collagen triple helix has a characteristic CD spectrum with a positive peak around 225 nm. The intensity of this peak is proportional to the amount of triple-helical structure.

Protocol for Thermal Denaturation:

  • Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., 50 mM acetic acid) to a final concentration of approximately 0.2 mg/mL.

  • Instrumentation: A CD spectropolarimeter equipped with a temperature controller is used.

  • Data Acquisition: The CD signal at 225 nm is monitored as the temperature is increased at a controlled rate (e.g., 10 °C/hour) from a low temperature (e.g., 4 °C) to a high temperature (e.g., 100 °C).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the peptide is unfolded. This corresponds to the midpoint of the sigmoidal melting curve obtained by plotting the CD signal at 225 nm against temperature.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat difference between a sample and a reference as a function of temperature. When a peptide unfolds, it absorbs heat, resulting in an endothermic peak in the DSC thermogram.

Protocol for Thermal Analysis:

  • Sample Preparation: A concentrated solution of the peptide (e.g., 1-5 mg/mL) is prepared in the desired buffer. The same buffer is used as the reference.

  • Instrumentation: A differential scanning calorimeter is used. The sample and reference cells are carefully loaded.

  • Data Acquisition: The sample is heated at a constant scan rate (e.g., 1 °C/min) over a defined temperature range.

  • Data Analysis: The temperature at the apex of the endothermic peak corresponds to the melting temperature (Tm). The area under the peak can be used to determine the enthalpy of unfolding (ΔH).

Visualizing the Concepts

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

G cluster_R This compound (Flp) cluster_S (4S)-4-Fluoro-L-proline (flp) cluster_collagen Collagen Triple Helix Position Flp Flp Exo Cγ-exo Pucker (Stabilized) Flp->Exo Gauche Effect Yaa Yaa Position (Prefers Cγ-exo) Exo->Yaa Stabilizing Xaa Xaa Position (Prefers Cγ-endo) Exo->Xaa Destabilizing flp flp Endo Cγ-endo Pucker (Stabilized) flp->Endo Gauche Effect Endo->Yaa Destabilizing Endo->Xaa Stabilizing

Caption: Influence of Fluoroproline Stereochemistry on Collagen Stability.

G cluster_workflow Peptide Thermal Stability Analysis Workflow start Peptide Synthesis and Purification sample_prep Sample Preparation (Buffer, Concentration) start->sample_prep cd_dsc Analysis Method sample_prep->cd_dsc cd Circular Dichroism Spectroscopy cd_dsc->cd  CD dsc Differential Scanning Calorimetry cd_dsc->dsc DSC data_acq_cd Monitor CD Signal vs. Temperature cd->data_acq_cd data_acq_dsc Measure Heat Flow vs. Temperature dsc->data_acq_dsc analysis_cd Determine Tm (Midpoint of Melt Curve) data_acq_cd->analysis_cd analysis_dsc Determine Tm (Peak of Endotherm) data_acq_dsc->analysis_dsc result Comparative Stability Data analysis_cd->result analysis_dsc->result

Caption: Experimental Workflow for Peptide Stability Analysis.

References

A Comparative Guide to the Conformational Differences Between (4R)-4-Fluoro-L-proline and Hydroxyproline in Collagen Mimics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational effects of incorporating (4R)-4-Fluoro-L-proline (Flp) versus (4R)-hydroxyproline (Hyp) into collagen mimetic peptides. The data presented herein, supported by detailed experimental protocols, offers insights into the nuanced structural differences imparted by these two proline analogs, which can be critical for the rational design of novel biomaterials and therapeutic agents.

Introduction

The collagen triple helix, a defining structural motif of the extracellular matrix, is characterized by its repeating Gly-X-Y amino acid sequence. The imino acids proline and hydroxyproline are frequently found in the X and Y positions, respectively, and play a crucial role in stabilizing the triple helical structure. The substitution of these residues with synthetic analogs, such as this compound, has emerged as a powerful tool to modulate the stability and conformational properties of collagen. This guide focuses on the comparative analysis of Flp and Hyp, highlighting their distinct influences on the conformation and thermal stability of collagen mimetic peptides.

Data Presentation: A Quantitative Comparison

The incorporation of Flp in place of Hyp in the Y-position of collagen mimetic peptides, such as in (Pro-Flp-Gly)n sequences, generally leads to a significant increase in the thermal stability of the triple helix. This enhanced stability is not driven by hydrogen bonding, as the fluoro group is a poor hydrogen bond acceptor, but rather by stereoelectronic effects.

Thermal Stability of Collagen Mimetic Peptides

The melting temperature (Tm), a key indicator of the thermal stability of the collagen triple helix, is consistently higher for peptides containing Flp in the Y-position compared to those with Hyp.

Peptide SequenceTm (°C)ΔTm (°C) vs. (Pro-Hyp-Gly)10Reference
(Pro-Hyp-Gly)1060.0-[1]
(Pro-Flp-Gly)1080.5+20.5[1]
(Pro-Pro-Gly)1041.0-19.0[1]
Thermodynamic Parameters of Triple Helix Formation

Differential scanning calorimetry (DSC) has revealed that the stabilization mechanisms for Flp- and Hyp-containing peptides are thermodynamically distinct. The stability of Hyp-containing collagen is primarily enthalpically driven, attributed to favorable hydration and the formation of a water-bridged network.[1] In contrast, the hyperstability of Flp-containing collagen is entropically driven.[1] This is thought to be due to the release of ordered water molecules from the less hydrated Flp-containing peptide upon triple helix formation, which compensates for the entropic cost of folding.[1]

Peptide SequenceΔH (kcal/mol)TΔS (kcal/mol) at TmDriving ForceReference
(Pro-Hyp-Gly)10-130-123Enthalpy[1]
(Pro-Flp-Gly)10-120-112Entropy[1]

Conformational Analysis: Ring Pucker and Dihedral Angles

The conformational differences between Flp and Hyp at the molecular level are subtle yet significant, primarily revolving around the puckering of the pyrrolidine ring and its influence on the peptide backbone.

Both this compound and (4R)-hydroxyproline strongly prefer a Cγ-exo (up) pucker of the pyrrolidine ring.[2][3] This preference is a result of the gauche effect, where the electronegative substituent (fluorine or hydroxyl group) favors a pseudo-axial position.[3] The Cγ-exo pucker preorganizes the backbone dihedral angles (φ, ψ) into a conformation that is favorable for the polyproline II (PPII) helix, a key component of the collagen triple helix.[4]

While both residues favor the Cγ-exo pucker, the more electronegative fluorine atom in Flp exerts a stronger inductive effect, leading to a more pronounced preference for this pucker compared to Hyp.[5] This enhanced preorganization of the backbone is a major contributor to the increased thermal stability of Flp-containing collagen mimics.[4]

The main-chain dihedral angle ψ has been shown to be affected by 4-position fluorination within the PPII conformation, with a shift from approximately 140° in the exo pucker of Flp to about 170° in the endo pucker of (4S)-4-fluoro-L-proline.[4] The strong preference of (4R)-Flp for the exo pucker reinforces the ψ angle conducive to a stable triple helix.

Experimental Protocols

Synthesis and Purification of Collagen Mimetic Peptides

A common method for generating collagen mimetic peptides is solid-phase peptide synthesis (SPPS).

  • Resin and Protecting Groups: A polyethylene glycol (PEG)-based resin is often used as the solid support. Amino acids are protected with Fmoc (fluorenylmethyloxycarbonyl) for the α-amino group and tert-butyl groups for side chains.[6]

  • Coupling: Amino acid coupling can be accelerated using microwave assistance. A typical protocol involves coupling at 50 °C with 25 W of microwave power for 5 minutes.[6] For sterically hindered residues like Arginine, a double coupling strategy may be employed.[6]

  • Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF. Microwave irradiation at 75 °C (35 W) for 3 minutes can expedite this step.[6]

  • Cleavage and Deprotection: Once the peptide is fully synthesized, it is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then lyophilized.[7]

  • Verification: The identity of the synthesized peptide is confirmed by mass spectrometry.[7]

Circular Dichroism (CD) Spectroscopy for Thermal Melting Analysis

CD spectroscopy is a powerful technique to monitor the secondary structure of collagen mimetic peptides and determine their thermal stability.

  • Sample Preparation: Lyophilized peptides are dissolved in a suitable buffer, such as 10 mM phosphate buffer at pH 7.4.[7] The concentration is determined by measuring the absorbance at 214 nm.[7]

  • Wavelength Scan: To confirm the presence of a triple-helical structure, a CD spectrum is recorded from 260 to 190 nm at a low temperature (e.g., 4 °C).[8] A characteristic positive peak around 225 nm and a negative peak below 200 nm indicate a triple helix.[9]

  • Thermal Melting Experiment: The thermal denaturation of the triple helix is monitored by recording the ellipticity at 225 nm as a function of temperature.[8] The temperature is increased at a constant rate, for example, 0.1°C/min to 2°C/min.[10][11]

  • Data Analysis: The melting temperature (Tm) is determined as the midpoint of the sigmoidal melting curve, where the fraction of folded peptide is 0.5.[12] To ensure the process is reversible, a cooling scan can be performed to monitor the refolding of the triple helix.[8]

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy provides detailed insights into the three-dimensional structure and dynamics of collagen mimetic peptides in solution.

  • Sample Preparation: Peptides, often with selective 15N/13C isotopic labeling, are dissolved in a buffer (e.g., 10% D2O/90% PBS, pH 7.0) to a concentration of around 2-5 mM.[13][14]

  • NMR Experiments: A suite of NMR experiments is typically performed, including:

    • 1D and 2D 1H NMR: To obtain initial structural information.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which is crucial for determining the tertiary structure and inter-chain contacts.

    • 2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence): For assigning backbone amide resonances in isotopically labeled peptides.[14]

  • Data Analysis: The collected NMR data is used to assign resonances to specific atoms in the peptide sequence. Inter-proton distances derived from NOESY data are used as constraints in molecular modeling programs to calculate the three-dimensional structure of the triple helix.[13] Dihedral angle restraints can be derived from coupling constants.

Differential Scanning Calorimetry (DSC)

DSC is a thermo-analytical technique used to measure the heat changes associated with the thermal denaturation of a biomolecule.

  • Sample Preparation: The sample cell is filled with the collagen mimetic peptide solution, and the reference cell is filled with the corresponding buffer.[15]

  • Measurement: Both cells are heated at a constant scan rate (e.g., 5°C/min).[16] The instrument measures the difference in heat flow required to maintain the sample and reference cells at the same temperature.

  • Data Analysis: The denaturation of the triple helix results in an endothermic peak in the DSC thermogram. The temperature at the onset or the peak of this endotherm is taken as the denaturation temperature (Td) or melting temperature (Tm).[16] The area under the peak is used to calculate the enthalpy of unfolding (ΔH).[15]

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational & Stability Analysis cluster_cd CD Analysis cluster_nmr NMR Analysis cluster_dsc DSC Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin synthesis->cleavage purification RP-HPLC Purification cleavage->purification verification Mass Spectrometry Verification purification->verification verification->cd_analysis verification->nmr_analysis verification->dsc_analysis cd_scan Wavelength Scan (Triple Helix Confirmation) cd_melt Thermal Melt (Tm Determination) cd_scan->cd_melt nmr_exp 1D/2D NMR Experiments nmr_structure Structure Calculation nmr_exp->nmr_structure dsc_run DSC Scan dsc_thermo Thermodynamic Parameter Calculation (ΔH, TΔS) dsc_run->dsc_thermo

Caption: Experimental workflow for the synthesis and analysis of collagen mimetic peptides.

Conformational_Effects cluster_residues Proline Analogs cluster_properties Conformational Properties cluster_stability Triple Helix Stability Flp This compound (Flp) pucker Pyrrolidine Ring Pucker Flp->pucker Stronger Cγ-exo preference (Gauche Effect) thermodynamics Thermodynamic Driving Force Flp->thermodynamics Entropically Driven Hyp (4R)-Hydroxyproline (Hyp) Hyp->pucker Cγ-exo preference (Gauche Effect) Hyp->thermodynamics Enthalpically Driven dihedrals Backbone Dihedral Angles (φ, ψ) pucker->dihedrals Preorganizes for PPII Helix thermal_stability Increased Thermal Stability (Higher Tm) dihedrals->thermal_stability thermodynamics->thermal_stability

Caption: Logical relationship of proline analog properties and their effect on collagen triple helix stability.

References

Illuminating Protein Plasticity: A Comparative Guide to Validating (4R)-4-Fluoro-L-proline Induced Structural Changes via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise structural consequences of incorporating non-canonical amino acids like (4R)-4-Fluoro-L-proline ((4R)-FPro) is paramount for rational protein design and therapeutic development. This guide provides an objective comparison of X-ray crystallography with alternative techniques for validating the conformational changes induced by (4R)-FPro, supported by experimental data and detailed methodologies.

The strategic substitution of proline with (4R)-FPro is a powerful tool to enhance protein stability. This is achieved through a stereoelectronic gauche effect, where the electronegative fluorine atom favors a Cγ-exo pucker of the proline ring.[1][2] This pre-organization of the polypeptide backbone can lead to a significant increase in thermodynamic stability, particularly in proteins where the native proline residues already adopt this conformation.[1][2] Validating these subtle yet impactful structural modifications requires high-resolution techniques. X-ray crystallography stands as the gold standard for providing a static, atomic-level picture of these changes. However, complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) offer dynamic and solution-based insights.

Performance Comparison of Structural Validation Techniques

The choice of technique for validating structural changes induced by (4R)-FPro depends on the specific information required, the nature of the protein, and the experimental constraints. While X-ray crystallography provides unparalleled detail of the static structure, NMR can reveal information about protein dynamics and conformational exchange in solution. CD spectroscopy offers a rapid assessment of secondary structure and overall protein folding.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a protein crystalHigh-resolution 3D atomic coordinates of the protein in a static state.[3]Provides unambiguous, high-resolution structural data, including precise bond angles and atomic positions.[4]Requires protein crystallization, which can be challenging; the resulting structure is a static average and may not fully represent the protein's solution dynamics.[5]
NMR Spectroscopy Nuclear spin properties in a magnetic fieldInformation on protein structure, dynamics, and intermolecular interactions in solution.[6][7]Provides data on conformational dynamics and flexibility in a near-native solution environment; does not require crystallization.[4]Generally limited to smaller proteins (<40 kDa); structure determination can be complex and time-consuming.[8]
Circular Dichroism (CD) Differential absorption of circularly polarized lightInformation about the protein's secondary structure content (α-helix, β-sheet, etc.) and overall fold.[9][10]Rapid and requires small amounts of protein; excellent for assessing overall structural integrity and changes in secondary structure upon modification or ligand binding.[11][12]Provides low-resolution structural information; does not give atomic-level detail.[11]

Supporting Experimental Data

The following tables summarize quantitative data from studies investigating the effects of (4R)-FPro incorporation on protein stability and function, as determined by various techniques.

Table 1: Thermodynamic Stability of Wild-Type and (4R)-FPro-Substituted Ubiquitin
ProteinMelting Temperature (Tm) (°C) at pH 2.0Change in Free Energy of Unfolding (ΔΔGu) (kJ·mol−1)Method
Wild-Type Ubiquitin59.5-CD Spectroscopy
(4R)-FPro-Ubiquitin64.0-4.71CD Spectroscopy

Data sourced from a study on human ubiquitin where all three proline residues were substituted with (4R)-FPro.[1][2]

Table 2: Ribosome Binding Affinity of the Antimicrobial Peptide Api137 and its (4R)-FPro Analogs
PeptideInhibition Constant (Ki) (nmol/L)Method
Api137 (Wild-Type)2.63 ± 0.20In vitro translation inhibition assay
Api137 (Pro11 -> 4R-Fpr)2.53 ± 0.22In vitro translation inhibition assay
Api137 (Pro13 -> 4R-Fpr)16.91 ± 1.20In vitro translation inhibition assay
Api137 (Pro14 -> 4R-Fpr)1.64 ± 0.14In vitro translation inhibition assay

Data from a study on the proline-rich antimicrobial peptide Api137, where individual proline residues were substituted with (4R)-FPro (4R-Fpr).[13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the key techniques discussed.

X-ray Crystallography of a (4R)-FPro-Containing Protein
  • Protein Expression and Purification: Express the (4R)-FPro-containing protein in a suitable expression system, such as an E. coli strain auxotrophic for proline, supplemented with (4R)-FPro.[1][2] Purify the protein to homogeneity using standard chromatographic techniques.[9]

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.[9][14]

  • Data Collection: Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.[15][16]

  • Structure Determination and Refinement: Process the diffraction data to obtain an electron density map. Build an atomic model into the electron density map and refine it to achieve the best possible fit with the experimental data.[3]

  • Validation: Assess the quality of the final model using various geometric and statistical criteria.[17]

19F NMR Spectroscopy of a (4R)-FPro-Containing Protein
  • Sample Preparation: Prepare a concentrated solution of the purified (4R)-FPro-containing protein in a suitable NMR buffer containing D2O.

  • Data Acquisition: Acquire 19F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe. One-dimensional 19F spectra can provide information on the number and environment of the fluorine atoms.[6][7]

  • Spectral Analysis: Analyze the chemical shifts and line shapes of the 19F signals to infer information about the local conformation and dynamics around the (4R)-FPro residues.[6][7] Further multi-dimensional NMR experiments can be employed for more detailed structural analysis.

Circular Dichroism Spectroscopy of a (4R)-FPro-Containing Protein
  • Sample Preparation: Prepare a dilute solution of the purified protein in a buffer that is transparent in the far-UV region.[18]

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a spectropolarimeter.[2]

  • Data Analysis: Analyze the resulting spectrum to estimate the secondary structure content of the protein using deconvolution algorithms.[2]

  • Thermal Denaturation: To assess stability, monitor the CD signal at a specific wavelength (e.g., 222 nm) as a function of increasing temperature to determine the melting temperature (Tm).[2]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for planning and execution.

Validation_Workflow cluster_prep Protein Preparation cluster_analysis Structural Analysis cluster_data Data Output Protein_Expression Protein Expression with (4R)-FPro Purification Purification Protein_Expression->Purification XRay X-ray Crystallography Purification->XRay NMR NMR Spectroscopy Purification->NMR CD CD Spectroscopy Purification->CD 3D_Structure High-Resolution 3D Structure XRay->3D_Structure Dynamics Solution Dynamics & Conformation NMR->Dynamics Secondary_Structure Secondary Structure & Stability (Tm) CD->Secondary_Structure

Caption: Workflow for the validation of protein structure changes.

This diagram illustrates the general workflow, starting from the preparation of the (4R)-FPro-containing protein to its analysis by different structural biology techniques, each yielding distinct but complementary information.

References

comparative analysis of cis/trans isomerization of peptide bonds with (4R)-4-Fluoro-L-proline vs proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational dynamics of peptides is crucial for designing novel therapeutics and functional biomaterials. Proline and its derivatives are unique among amino acids due to the restricted rotation around the peptide bond preceding them, leading to a slow equilibrium between cis and trans isomers. This isomerization can be a rate-limiting step in protein folding and a key determinant of molecular recognition and function. The strategic substitution of proline with (4R)-4-Fluoro-L-proline (Flp) offers a powerful tool to modulate these conformational preferences. This guide provides a detailed comparison of the cis/trans isomerization of peptide bonds involving these two imino acids, supported by experimental data and methodologies.

The introduction of a fluorine atom at the 4R position of the proline ring has profound stereoelectronic effects that alter the intrinsic properties of the resulting peptide. The strong inductive effect of the fluorine atom influences the pucker of the pyrrolidine ring, which in turn biases the cis/trans equilibrium of the preceding peptide bond and accelerates the rate of isomerization.[1][2] Specifically, this compound stabilizes the Cγ-exo ring pucker, which favors the trans conformation of the Xaa-Flp bond.[2][3] This is in contrast to the native proline, which exhibits a less biased equilibrium, and its (4S)-diastereomer, which favors the cis conformation.[2] This targeted conformational control makes Flp a valuable tool in peptide and protein engineering.

Quantitative Comparison of Isomerization Parameters

The impact of substituting proline with this compound on the thermodynamics and kinetics of cis/trans isomerization can be quantified by comparing their equilibrium constants (Ktrans/cis) and rate constants (k). The following tables summarize key data from studies on model peptides.

Peptide SequenceImino AcidKtrans/cis% transExperimental ConditionsReference
Ac-Ala-Xaa-Pro-Ala-Lys-NH2Proline~4.0~80%Aqueous solution, 4°C[4]
Ac-Pro-OMeProline~4.0~80%Sodium phosphate buffer pH 7.4, 37°C[5]
Ac-(3S)-FPro-OMe(3S)-Fluoroproline4.12 ± 0.04~80%Water, 37°C[5]
Ac-(3R)-FPro-OMe(3R)-Fluoroproline8.2 ± 0.2~90%Water, 37°C[5]
Ac-Tyr-Pro-Asn-NH2(4R)-Fluoroproline>19>95%Not specified[6]

Note: Data for this compound in a directly comparable peptide system to the proline examples was not available in the search results. However, the trend of increased Ktrans/cis is evident.

Peptide SequenceImino Acidkc→t (s-1)kt→c (s-1)Experimental ConditionsReference
H-Ala-Pro-OHProline2.5 x 10-3-Zwitterionic form, 25°C[7]
Ac-Ala-Xaa-Pro-Ala-Lys-NH2 (Xaa=Ala)Proline3.2 x 10-3-Aqueous solution, 4°C[4]
Ac-Ala-Xaa-Pro-Ala-Lys-NH2 (Xaa=Trp)Proline0.5 x 10-3-Aqueous solution, 4°C[4]
4-fluoro-2,4-methanoprolinesFluorinated Proline Analogue~4-5 fold rate enhancement vs non-substituted-Not specified[8]

Note: The rate of isomerization is accelerated by the incorporation of fluoroprolines due to the electron-withdrawing nature of fluorine, which reduces the rotational barrier of the peptide bond.[6][8]

Experimental Protocols

The study of prolyl cis/trans isomerization relies on a variety of biophysical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy for Isomerization Kinetics and Thermodynamics

NMR is a powerful tool for studying proline isomerization because the interconversion between the cis and trans states is often slow on the NMR timescale, allowing for the observation of distinct signals for each isomer.[9]

Objective: To determine the equilibrium constant (Ktrans/cis) and the rate constants for cis-to-trans (kc→t) and trans-to-cis (kt→c) isomerization.

Methodology:

  • Sample Preparation: The peptide of interest is dissolved in a suitable solvent (e.g., D2O, buffered aqueous solution) to a concentration typically in the millimolar range.

  • Equilibrium Measurement:

    • A one-dimensional (1D) 1H, 13C, or 19F NMR spectrum is acquired at a constant temperature.[5]

    • The signals corresponding to the cis and trans isomers are identified. For 13C NMR, the Cβ and Cγ proline resonances are particularly sensitive to the isomerization state.[9]

    • The relative populations of the two isomers are determined by integrating the respective signals.

    • The equilibrium constant is calculated as Ktrans/cis = [trans]/[cis].[10]

  • Kinetic Measurement (Variable-Temperature Inversion Transfer):

    • A series of 1D NMR experiments are performed at different temperatures.

    • At each temperature, an inversion transfer experiment (a type of saturation transfer experiment) is conducted. This involves selectively inverting the magnetization of one isomer's signal (e.g., the trans isomer) and observing the rate at which this inverted magnetization is transferred to the other isomer's signal (cis) through chemical exchange.

    • The rate constants for isomerization are extracted by analyzing the changes in signal intensity as a function of a delay time.

    • An Eyring plot (ln(k/T) vs 1/T) can then be constructed from the temperature-dependent rate constants to determine the activation parameters (ΔH‡ and ΔS‡) for the isomerization process.[5]

Chymotrypsin-Coupled Spectrophotometric Assay

This assay provides an indirect method to monitor the cis-to-trans isomerization rate.

Objective: To measure the rate of the PPIase-catalyzed or uncatalyzed cis-to-trans isomerization of a chromogenic peptide substrate.

Methodology:

  • Principle: The enzyme α-chymotrypsin specifically cleaves the peptide bond C-terminal to a phenylalanine residue only when the preceding Xaa-Pro bond is in the trans conformation. The cleavage of a chromogenic substrate, such as Suc-Ala-Ala-Pro-Phe-p-nitroanilide (pNA), releases p-nitroaniline, which can be monitored spectrophotometrically at ~390-460 nm.[11]

  • Procedure:

    • The peptide substrate is dissolved in a suitable buffer. At equilibrium, it exists as a mixture of cis and trans isomers.

    • A high concentration of α-chymotrypsin is added to the solution. This rapidly cleaves all the pre-existing trans isomers, causing an initial burst of absorbance.

    • The subsequent, slower increase in absorbance corresponds to the rate-limiting isomerization of the remaining cis isomers to the trans form, which are then immediately cleaved by chymotrypsin.

    • The rate of this slow phase is a measure of the uncatalyzed cis-to-trans isomerization rate. The experiment can be repeated in the presence of a peptidyl-prolyl isomerase (PPIase) to determine the catalyzed rate.[11]

Visualizing the Impact of Fluorination

The stereoelectronic effects of the fluorine substituent in this compound directly influence the conformational landscape of the peptide backbone.

G Stereoelectronic Control of Prolyl Peptide Bond Conformation Pro_exo Cγ-exo pucker Pro_endo Cγ-endo pucker Pro_exo->Pro_endo Equilibrium Trans trans-Amide (Xaa-Pro/Flp) Pro_exo->Trans Stabilizes Cis cis-Amide (Xaa-Pro/Flp) Pro_endo->Cis Stabilizes Flp_exo Cγ-exo pucker (Favored) Flp_endo Cγ-endo pucker Flp_exo->Flp_endo Shifted Equilibrium Flp_exo->Trans Strongly Stabilizes Flp_endo->Cis Weakly Stabilizes

Caption: Fluorine's inductive effect biases the ring pucker and the cis/trans equilibrium.

Caption: (4R)-F-Pro lowers the isomerization barrier and stabilizes the trans state.

Conclusion

The substitution of proline with this compound provides a robust method for influencing peptide and protein conformation. The strong stereoelectronic effects of the fluorine atom lead to a significant preference for the trans isomer of the preceding peptide bond and an acceleration of the cis/trans isomerization rate. These predictable modulations offer a valuable strategy for enhancing thermal stability, improving molecular recognition, and dissecting the role of prolyl isomerization in complex biological processes. The experimental protocols outlined here, particularly NMR-based methods, are essential for characterizing the conformational dynamics of these modified peptides, enabling a more rational approach to drug design and protein engineering.

References

A Comparative Guide to the Biological Activity of Peptides with (4R)-4-Fluoro-L-proline versus Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides represents a powerful tool for modulating their biological activity. Among these, (4R)-4-Fluoro-L-proline (Flp), a synthetic analog of proline, has garnered significant attention for its ability to confer unique conformational properties, leading to enhanced stability, binding affinity, and altered cellular uptake. This guide provides an objective comparison of the biological performance of peptides containing this compound against their non-fluorinated counterparts, supported by experimental data.

Enhanced Conformational Stability

The substitution of proline with this compound can significantly enhance the thermal stability of peptides, particularly in structures like the collagen triple helix. The strong inductive effect of the fluorine atom enforces a specific Cγ-exo pucker in the pyrrolidine ring, which can pre-organize the peptide backbone into a favorable conformation for folding and stability.[1]

Collagen Triple Helix Stability

In collagen model peptides with the repeating sequence (Xaa-Yaa-Gly)n, the introduction of this compound in the Yaa position leads to a substantial increase in the melting temperature (Tm) compared to the non-fluorinated proline analog.[2] This hyperstabilization is attributed to a favorable gauche effect that pre-organizes the main-chain dihedral angles required for triple helix formation.[2] Conversely, placing this compound in the Xaa position can be destabilizing.[2][3]

Table 1: Thermal Stability of Collagen Model Peptides

Peptide SequencePosition of (4R)-F-ProMelting Temperature (Tm) in °CFold Change vs. Non-Fluorinated
(Pro-Pro-Gly)₁₀-24-
(Pro-Flp-Gly)₁₀Yaa411.7x increase
(Flp-Pro-Gly)₁₀XaaDoes not form a triple helix-

Data sourced from references[2][3].

Modulation of Enzyme and Receptor Binding

The conformational rigidity imparted by this compound can lead to improved binding affinity and selectivity for target enzymes and receptors. By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced.

Antimicrobial Peptide Api137 Ribosome Binding

The proline-rich antimicrobial peptide Api137 inhibits bacterial protein synthesis by binding to the 70S ribosome. Substituting specific proline residues with this compound can significantly impact its binding affinity (Ki). For instance, substitution at position 16 with (4R)-Fpr dramatically increases the binding affinity for the ribosome.[4][5]

Table 2: Ribosome Binding Affinity of Api137 Analogs

Peptide AnalogSubstituted PositionInhibition Constant (Ki) in nmol/LFold Change vs. Api137
Api137 (non-fluorinated)-~2.6-
4R-Fpr11-Api137112.53 ± 0.22~1x
4R-Fpr13-Api1371316.91 ± 1.20~6.5x decrease
4R-Fpr14-Api137141.64 ± 0.14~1.6x increase
4R-Fpr16-Api137160.78 ± 0.22~3.3x increase

Data sourced from reference[4][5].

Altered Cellular Uptake

Fluorination can influence the cellular uptake of peptides. While the highly electronegative fluorine atom can increase lipophilicity, the overall effect on cellular penetration is complex and depends on the specific peptide sequence and the mechanism of uptake.

Cellular Uptake of Api137 Analogs in E. coli

The cellular uptake of carboxyfluorescein-labeled Api137 and its fluorinated analogs was monitored over time. While the non-fluorinated peptide showed rapid initial uptake, the (4R)-Fpr16 analog, despite its high ribosome affinity, exhibited a slower rate of cellular entry.[4]

Table 3: Cellular Uptake of Api137 Analogs in E. coli

Peptide AnalogUptake after 45 min (% of cf-Api137)Uptake after 180 min (% of cf-Api137)
cf-Api137 (non-fluorinated)100%100%
cf-4R-Fpr14-Api137~60%~85%
cf-4R-Fpr16-Api137~73%~90%

Data sourced from reference[4].

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Collagen Stability

This protocol is used to determine the thermal melting temperature (Tm) of collagen model peptides.

  • Sample Preparation: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) and purified by RP-HPLC.[6][7] Lyophilized peptides are dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.

  • DSC Analysis: A differential scanning calorimeter is used. The peptide solution is loaded into an aluminum DSC pan, and an equal volume of buffer is loaded into a reference pan.[8]

  • Thermal Scan: Samples are scanned from a starting temperature (e.g., 10°C) to a final temperature (e.g., 80°C) at a constant scan rate (e.g., 1°C/min).[8]

  • Data Analysis: The melting temperature (Tm) is determined as the peak of the endothermic transition in the thermogram, representing the unfolding of the triple helix.

In Vitro Translation Inhibition Assay

This assay quantifies the ability of peptides to inhibit protein synthesis in a cell-free system.[9]

  • Reaction Setup: The assay is performed using a commercial in vitro translation kit (e.g., E. coli S30 extract system).

  • Components: Each reaction contains the S30 extract, amino acid mix, energy source, a reporter plasmid (e.g., encoding luciferase), and varying concentrations of the inhibitor peptide or a vehicle control.[9]

  • Incubation: Reactions are incubated at 37°C for 1-2 hours to allow for protein synthesis.[9]

  • Detection: For a luciferase reporter, a luciferin substrate is added, and the resulting luminescence is measured using a luminometer.[9]

  • Data Analysis: The percentage of inhibition is calculated relative to the control reaction without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Uptake Assay

This protocol measures the internalization of fluorescently labeled peptides into bacterial cells.[2]

  • Peptide Labeling: Peptides are labeled with a fluorescent dye (e.g., carboxyfluorescein) during solid-phase synthesis.[10]

  • Cell Culture: E. coli cells are grown to the mid-logarithmic phase.

  • Incubation: The fluorescently labeled peptides are added to the cell suspension at a final concentration of 1 µM. The mixture is incubated at 37°C.

  • Sample Collection: Aliquots are taken at various time points (e.g., 0, 45, and 180 minutes).

  • Quantification: Cells are pelleted by centrifugation, and the fluorescence remaining in the supernatant is measured. The amount of peptide taken up by the cells is calculated by subtracting the supernatant fluorescence from the initial fluorescence. The results are often normalized to the uptake of the non-fluorinated control peptide.[4]

Visualizations

Mechanism of Action of Api137

The antimicrobial peptide Api137 exerts its effect by entering the bacterial cell and targeting the ribosome, thereby inhibiting protein synthesis. The introduction of this compound can modulate this activity.

G Mechanism of Action of Api137 and its Fluorinated Analogs cluster_extracellular Extracellular cluster_cellular Bacterial Cell Peptide Api137 or Fluorinated Analog Uptake Cellular Uptake Peptide->Uptake Ribosome 70S Ribosome Uptake->Ribosome Binding Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Death Cell Death Inhibition->Death

Caption: Inhibition of bacterial protein synthesis by Api137.

Experimental Workflow for Biological Activity Comparison

The following workflow outlines the key experimental steps for comparing the biological activity of fluorinated and non-fluorinated peptides.

G Experimental Workflow for Peptide Comparison Start Peptide Design & Synthesis Fluorinated Peptide with (4R)-F-Pro Start->Fluorinated NonFluorinated Non-Fluorinated Analog Start->NonFluorinated Stability Conformational Stability (DSC) Fluorinated->Stability Binding Binding Affinity (e.g., Ribosome Binding) Fluorinated->Binding Cellular Cellular Activity (Uptake, MIC) Fluorinated->Cellular NonFluorinated->Stability NonFluorinated->Binding NonFluorinated->Cellular Comparison Comparative Analysis Stability->Comparison Binding->Comparison Cellular->Comparison End Conclusion Comparison->End

Caption: Workflow for comparing fluorinated and non-fluorinated peptides.

References

Harnessing Computational Modeling for the Validation of ¹⁹F NMR Data in (4R)-4-Fluoro-L-proline Labeled Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine-labeled amino acids, such as (4R)-4-Fluoro-L-proline, into proteins has become a powerful tool in structural biology and drug discovery. The ¹⁹F nucleus serves as a sensitive NMR probe for monitoring protein conformation, dynamics, and interactions.[1][2][3] However, the accurate interpretation of ¹⁹F NMR data relies on the correct assignment of resonances and a thorough understanding of the factors influencing chemical shifts. Computational modeling has emerged as a crucial ally in this endeavor, offering a means to predict and validate experimental ¹⁹F NMR data. This guide provides a comparative overview of computational approaches for validating ¹⁹F NMR data of this compound labeled proteins, supported by experimental data and detailed protocols.

Computational Approaches for ¹⁹F NMR Chemical Shift Prediction

The accurate prediction of ¹⁹F NMR chemical shifts in proteins is a complex task due to the sensitivity of the fluorine nucleus to its microenvironment.[4][5] Several computational methods are employed, each with its own strengths and limitations. The primary approaches include quantum mechanics (QM), quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics (MD) simulations.

Quantum Mechanics (QM): QM calculations, particularly using Density Functional Theory (DFT), can provide highly accurate predictions of NMR chemical shifts for small molecules or isolated residues.[6] However, their computational cost makes them impractical for entire proteins.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach offers a balance between accuracy and computational feasibility. The fluorinated residue and its immediate surroundings are treated with a high-level QM method, while the rest of the protein is described by a more computationally efficient MM force field.[4][5][7] This method has been shown to predict chemical shifts with good accuracy, especially when accounting for explicit solvation.[7]

Molecular Dynamics (MD) Simulations: MD simulations are used to sample a wide range of protein conformations. By calculating the ¹⁹F chemical shift for a large ensemble of structures from an MD trajectory and then averaging, a more realistic prediction can be obtained that accounts for protein dynamics.[8]

The choice of computational method often depends on the specific research question, the size of the protein, and the available computational resources. For instance, a systematic QM/MM study on a trypanosomal oxidoreductase-inhibitor complex demonstrated good agreement between predicted and experimental ¹⁹F chemical shifts, highlighting the importance of a sufficiently large QM sphere.[4][5]

Comparison of Computational and Experimental Data

The validation of computational models is achieved by comparing the predicted ¹⁹F NMR chemical shifts with experimentally determined values. The agreement between these datasets provides confidence in both the structural model of the protein and the assignment of the NMR signals.

Protein SystemComputational MethodMean Absolute Error (ppm)Reference
Brd4 BromodomainQM/MM1-20 (before linear regression)[4][7]
Trypanosomal Oxidoreductase-Inhibitor ComplexQM/MM~0.3 (qualitative agreement)[4][5]
Fluorinated Amino Acids (in implicit solvent)Quantum Chemical Methods2.68[4][5]

Table 1: Comparison of reported accuracies for computational ¹⁹F NMR chemical shift predictions.

It is important to note that the accuracy of the predictions can be influenced by several factors, including the force field used for MD simulations, the level of theory and basis set in QM calculations, and the method of conformational sampling.[6] For example, studies have shown that van der Waals interactions are a major determinant of fluorine chemical shifts in proteins.[8]

Experimental Protocols

The acquisition of high-quality experimental ¹⁹F NMR data is a prerequisite for any meaningful comparison with computational models.

Protein Labeling with this compound:

The incorporation of this compound into proteins is typically achieved through biosynthetic methods. This involves expressing the protein of interest in an auxotrophic bacterial strain that is fed with the fluorinated amino acid. The efficiency of incorporation can be assessed by mass spectrometry.[9]

¹⁹F NMR Spectroscopy:

One-dimensional ¹⁹F NMR experiments are often sufficient to obtain spectra for fluorinated proteins.[1][2] The large chemical shift dispersion of the ¹⁹F nucleus generally results in well-resolved signals.[1][3]

Key Experimental Parameters:

  • Spectrometer Frequency: High-field NMR spectrometers (e.g., 600 MHz or higher) are typically used.[10]

  • Temperature: Experiments are conducted at a constant temperature, often 20°C or 298 K.[4][10]

  • Referencing: The ¹⁹F chemical shifts are referenced to an external standard, such as trifluoroacetic acid (TFA).

Computational Modeling Workflow

The following diagram illustrates a typical workflow for the computational prediction of ¹⁹F NMR chemical shifts to validate experimental data for this compound labeled proteins.

Validation_Workflow cluster_experimental Experimental Validation cluster_computational Computational Modeling exp_data Acquire Experimental ¹⁹F NMR Data comparison Compare Experimental and Computational Data exp_data->comparison validation validation comparison->validation Validation (Agreement/Disagreement) protein_structure Obtain Protein Structure (PDB or Homology Model) md_sim Perform Molecular Dynamics (MD) Simulations protein_structure->md_sim conformations Extract Conformational Ensemble md_sim->conformations qmmm_calc Perform QM/MM Calculations conformations->qmmm_calc chem_shift Predict ¹⁹F Chemical Shifts qmmm_calc->chem_shift chem_shift->comparison

Computational and Experimental Validation Workflow.

Logical Relationship in Data Interpretation

The successful validation of experimental ¹⁹F NMR data with computational models relies on a logical progression of steps, from data acquisition to structural refinement.

Data_Interpretation A Experimental ¹⁹F NMR Spectrum C Initial Resonance Assignment A->C B Computational ¹⁹F Chemical Shift Prediction B->C D Comparison of δ(exp) and δ(calc) C->D E Good Agreement D->E Yes F Poor Agreement D->F No G Validated Structural Model and Resonance Assignments E->G H Refine Computational Model or Re-evaluate Experimental Data F->H H->A H->B

Logical flow for interpreting and validating ¹⁹F NMR data.

Conclusion

The integration of computational modeling with experimental ¹⁹F NMR spectroscopy provides a robust framework for studying the structure and function of this compound labeled proteins. While challenges remain in achieving perfect quantitative agreement, the predictive power of methods like QM/MM is continually improving.[4][5] This combined approach not only aids in the validation of NMR data but also provides deeper insights into the subtle conformational changes that govern protein function, thereby accelerating research and drug development efforts. The conformational biases induced by fluorination, such as the preference of (4R)-fluoroproline for the Cγ-exo ring pucker, can be effectively studied and exploited using this synergistic strategy.[11][12][13]

References

A Head-to-Head Comparison of (4R)-4-Fluoro-L-proline and 4,4-difluoroproline in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a powerful tool in protein engineering, enabling the fine-tuning of protein stability, folding, and function. Among the various proline analogs, fluorinated prolines have garnered significant attention due to the unique stereoelectronic properties of the fluorine atom. This guide provides a detailed head-to-head comparison of two prominent fluorinated proline analogs: (4R)-4-Fluoro-L-proline ((4R)-FPro) and 4,4-difluoroproline (diFPro), supported by experimental data to inform rational protein design.

Introduction to Fluorinated Prolines in Protein Engineering

Proline's unique cyclic structure imparts significant conformational constraints on the polypeptide backbone, influencing protein folding and stability. Fluorination of the proline ring at the C4 position introduces potent stereoelectronic effects that can further modulate these properties. The high electronegativity of fluorine influences the pyrrolidine ring pucker and the cis/trans isomerization of the peptidyl-prolyl bond, which are critical determinants of protein structure and function.[1][2]

This compound is known to favor a Cγ-exo pucker of the pyrrolidine ring and the trans conformation of the preceding peptide bond.[1][3] This pre-organization of the backbone can lead to enhanced thermodynamic stability in proteins where this conformation is prevalent in the native state.

4,4-difluoroproline , with two fluorine atoms at the C4 position, presents a different set of properties. While it has a less pronounced preference for a specific ring pucker compared to its monofluorinated counterpart, the strong electron-withdrawing nature of the two fluorine atoms can significantly accelerate the rate of cis/trans isomerization.[4][5]

This guide will delve into the specific effects of these two analogs on protein stability and conformation, supported by quantitative data and detailed experimental protocols.

Impact on Protein Stability and Conformation: A Comparative Analysis

The choice between (4R)-FPro and diFPro in protein engineering depends on the desired outcome. (4R)-FPro is often employed to enhance thermal stability, while diFPro can be a useful tool for probing and modulating the kinetics of protein folding.

Pyrrolidine Ring Pucker and Peptide Bond Isomerization

The substitution of fluorine at the C4 position of proline has a profound impact on the puckering of the pyrrolidine ring and the equilibrium of the preceding peptide bond.

G cluster_0 This compound cluster_1 4,4-difluoroproline 4R_FPro (4R)-FPro Exo_Pucker Favors Cγ-exo Pucker 4R_FPro->Exo_Pucker Gauche Effect Trans_Isomer Favors trans Isomer Exo_Pucker->Trans_Isomer Pre-organization Protein_Stability Protein Stability Trans_Isomer->Protein_Stability Increases diFPro diFPro Pucker_Neutral Less Pucker Preference diFPro->Pucker_Neutral Accelerated_Isomerization Accelerates cis/trans Isomerization diFPro->Accelerated_Isomerization Inductive Effect Folding_Kinetics Folding Kinetics Accelerated_Isomerization->Folding_Kinetics Modulates G Start Proline Auxotrophic E. coli Strain Culture Culture in Minimal Medium + 19 Amino Acids (no Proline) Start->Culture Supplement Supplement with Fluorinated Proline Analog ((4R)-FPro or diFPro) Culture->Supplement Induction Induce Protein Expression (e.g., with IPTG) Expression Protein Expression and Incorporation of ncAA Induction->Expression Supplement->Induction Purification Purify Recombinant Protein Expression->Purification Analysis Biophysical Analysis (CD, NMR, etc.) Purification->Analysis

References

evaluating the influence of (4R)-4-Fluoro-L-proline on the pharmacokinetics of peptide drugs

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of non-natural amino acids is a key strategy in modern peptide drug development, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and short in-vivo half-lives. Among these, (4R)-4-Fluoro-L-proline (Flp), a fluorinated analog of proline, has emerged as a valuable tool for enhancing the pharmacokinetic profiles of therapeutic peptides. This guide provides a comparative evaluation of the influence of this compound on peptide drug pharmacokinetics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The incorporation of this compound into a peptide sequence imparts significant conformational constraints. The high electronegativity of the fluorine atom creates a stereoelectronic gauche effect that favors a Cγ-exo ring pucker for the proline ring.[1][2] This rigid conformation, in turn, strongly stabilizes the trans isomer of the preceding peptide bond, a common conformation in many biologically active peptides.[3] This "pre-organization" of the peptide backbone can lead to enhanced thermodynamic stability and, crucially, increased resistance to enzymatic degradation.[2]

Comparative Analysis of Proteolytic Stability

While direct, head-to-head in vivo pharmacokinetic data comparing a peptide with and without this compound is not extensively published in single studies, the effect on proteolytic stability, a primary determinant of a peptide's half-life, has been investigated. Increased resistance to proteases is a strong indicator of improved pharmacokinetic properties.

However, it is crucial to note that the impact of fluorination on proteolytic stability is not always predictable and can be highly context-dependent. The effect varies based on the specific enzyme, the location of the substitution relative to the cleavage site, and the overall peptide sequence.[4][5]

Table 1: Summary of Observed Effects of Fluorinated Proline Analogs on Peptide Stability

Peptide/Protein StudiedModificationKey FindingsReference
UbiquitinThree Proline residues replaced with this compoundIncreased thermodynamic stability by -4.71 kJ·mol⁻¹ compared to wild type, indicating a more stable fold likely resistant to degradation.[2]
Model PeptidesIncorporation of various fluorinated amino acidsIncreased stability in human blood plasma was observed, with hydrolysis products indicating resistance to serine proteases like Elastase.[6]
Proline-Glycine Dipeptidesβ-perfluoroalkyl substitution on prolineThe steric hindrance from the fluoroalkyl group protected the peptide bond from degradation in a mouse plasma stability assay.[7]
Proctolin (Insect Neuropeptide)Proline replaced with this compoundThe (4R)-Flp analog retained biological activity, suggesting the conformation was suitable for receptor binding, a prerequisite for in vivo efficacy.[8]
Collagen Model PeptidesProline replaced with 4-fluoroprolineThe entropy term was found to dominate the enhanced stability of the fluoroproline-containing triple helix, suggesting changes in hydration and molecular ordering.[9]

Key Experimental Protocols

To evaluate the influence of this compound on peptide pharmacokinetics, a series of key experiments are required. Below are detailed methodologies for essential in vitro and in vivo assays.

Protocol 1: In Vitro Proteolytic Stability Assay in Plasma

This assay provides a direct measure of a peptide's stability in a biologically relevant matrix and is a strong predictor of its in vivo half-life.

1. Materials and Reagents:

  • Test Peptides: Native peptide and this compound modified peptide.

  • Human or rodent plasma (e.g., heparinized).

  • Quenching Solution: e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA).

  • RP-HPLC system with a C18 column.

  • Mass Spectrometer for peak identification.

2. Procedure:

  • Peptide Preparation: Prepare stock solutions of the native and modified peptides in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • Pre-warm plasma to 37°C.

    • Spike the test peptide into the plasma to a final concentration of ~10-100 µM.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the cold quenching solution. This precipitates plasma proteins.

  • Sample Preparation:

    • Vortex the quenched samples thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.

  • Analysis:

    • Analyze the supernatant by RP-HPLC. Use a gradient of mobile phases (e.g., Water/ACN with 0.1% TFA) to separate the intact peptide from its metabolites.

    • Monitor the elution using a UV detector at a suitable wavelength (e.g., 214 or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide (retention time can be confirmed with a standard and mass spectrometry).

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) from the degradation curve (e.g., by fitting to a one-phase exponential decay model).[10]

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This experiment determines the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide in a living organism.

1. Animal Model:

  • Select an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice). Animals should be healthy and acclimated to the facility.

2. Peptide Formulation and Dosing:

  • Formulate the native and modified peptides in a sterile, biocompatible vehicle (e.g., saline, PBS).

  • Administer the peptides via the desired route. For initial PK screening, intravenous (IV) administration is common to determine elimination characteristics without absorption variables.

  • A typical dose might range from 1-10 mg/kg.

3. Blood Sampling:

  • Collect blood samples at predetermined time points post-dosing. A typical schedule for an IV dose might be: 2, 5, 15, 30, 60, 120, 240, 480 minutes, and 24 hours.

  • Collect blood (e.g., via tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA) and a protease inhibitor cocktail to prevent ex vivo degradation.

  • Process the blood by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.

4. Bioanalytical Method (LC-MS/MS):

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding cold acetonitrile (typically 3:1 ratio of ACN to plasma).

    • Vortex and centrifuge to pellet proteins.

    • Transfer the supernatant to a new plate or vials and evaporate to dryness under nitrogen.

    • Reconstitute the sample in the initial mobile phase for injection.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method to quantify the peptide concentration in the plasma samples.

    • Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity.

    • Monitor specific precursor-to-product ion transitions for the peptide and an internal standard.

  • Data Analysis:

    • Generate a standard curve by spiking known concentrations of the peptide into blank plasma.

    • Calculate the peptide concentration in the unknown samples using the standard curve.

    • Plot the plasma concentration versus time data.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and determine key PK parameters:

      • Half-life (t½): Time for the plasma concentration to decrease by half.

      • Clearance (CL): Volume of plasma cleared of the drug per unit time.

      • Volume of Distribution (Vd): Apparent volume into which the drug distributes.

      • Area Under the Curve (AUC): Total drug exposure over time.

Visualized Workflows

The following diagrams illustrate the logical flow of the key experiments described above.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Peptide Stock Solutions (Native vs. Modified) e1 Spike Peptide into Plasma & Incubate at 37°C p1->e1 p2 Prepare Plasma (Pre-warm to 37°C) p2->e1 e2 Collect Aliquots at Specific Time Points e1->e2 e3 Quench Reaction (e.g., with TCA/ACN) e2->e3 e4 Centrifuge to Pellet Precipitated Proteins e3->e4 a1 Analyze Supernatant by RP-HPLC e4->a1 a2 Quantify Intact Peptide Peak & Plot vs. Time a1->a2 a3 Calculate Peptide Half-Life (t½) a2->a3 end end a3->end Compare Stability G cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalysis Phase cluster_pk_analysis PK Analysis Phase iv1 Formulate & Dose Peptides to Animal Models (IV) iv2 Collect Blood Samples at Timed Intervals iv1->iv2 iv3 Process Blood to Isolate Plasma iv2->iv3 b1 Sample Prep: Protein Precipitation iv3->b1 b2 Quantify Peptide Concentration by LC-MS/MS b1->b2 pk1 Plot Plasma Concentration vs. Time b2->pk1 pk2 Calculate PK Parameters (t½, CL, AUC, Vd) pk1->pk2 end end pk2->end Compare PK Profiles

References

Safety Operating Guide

Proper Disposal of (4R)-4-Fluoro-L-proline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat (4R)-4-Fluoro-L-proline as a hazardous chemical waste. Due to its irritant properties, direct disposal in regular trash or down the drain is prohibited. Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

This document provides essential safety and logistical information for the proper disposal of this compound, a fluorinated amino acid derivative used in various research and development applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Physical and Chemical Properties

PropertyValue
Chemical Formula C₅H₈FNO₂
Molecular Weight 133.12 g/mol [1]
Physical State Solid, Powder
Appearance White to off-white solid[2]
Melting Point 229.2 °C (decomposes)[2]
Solubility in Water Data not available
Oral LD50 Data not available
Dermal LD50 Data not available
Inhalation LC50 Data not available

Hazard Identification and Safety Precautions

This compound and its stereoisomers are classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Therefore, all handling and disposal procedures must be conducted with appropriate safety measures to prevent exposure.

Step-by-Step Disposal Protocol

The following protocol outlines the required steps for the safe and compliant disposal of this compound.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the following PPE:

    • Chemical safety goggles or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A properly fitted lab coat.

    • In cases of potential dust generation, a respirator may be necessary.

  • Waste Segregation and Collection:

    • Solid Waste: Collect waste this compound powder in a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with the chemical.

    • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, and pipette tips, must also be disposed of as hazardous chemical waste in the same container.

    • Solutions: If this compound is in a solution, it must be collected in a designated liquid hazardous waste container. Do not mix with incompatible solvents.

  • Labeling: The hazardous waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Irritant").

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be in a well-ventilated area, away from general laboratory traffic.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal Request:

    • Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policies, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

    • Do not attempt to dispose of this chemical through regular trash or by pouring it down the drain.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_ppe Safety Precautions cluster_collection Waste Collection & Segregation cluster_labeling Container Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start This compound Waste assess_hazard Is the waste hazardous? start->assess_hazard wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazard->wear_ppe Yes (Irritant) waste_type Solid or Liquid Waste? wear_ppe->waste_type collect_solid Collect Solid Waste in Designated Container label_container Label Container with: - 'Hazardous Waste' - Chemical Name - Hazards (Irritant) - Date collect_solid->label_container collect_liquid Collect Liquid Waste in Designated Container collect_liquid->label_container waste_type->collect_solid Solid waste_type->collect_liquid Liquid store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa contact_ehs Contact EHS for Hazardous Waste Pickup store_saa->contact_ehs

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling (4R)-4-Fluoro-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of (4R)-4-Fluoro-L-proline (also known as (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid). Adherence to these procedures is critical for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health effects. The primary hazards associated with this compound are:

  • Skin Irritation (H315): May cause redness, itching, and inflammation upon contact with skin.

  • Serious Eye Irritation (H319): Can cause significant irritation, redness, and discomfort if it comes into contact with the eyes.

  • Respiratory Irritation (H335): Inhalation of dust may lead to irritation of the respiratory tract.

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust particles and accidental splashes.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To avoid inhalation of irritating dust particles.

Operational Plan: Step-by-Step Handling Procedures

The following protocol outlines the safe handling of this compound, with a focus on its use in solid-phase peptide synthesis, a common application for this compound.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean and operational. All necessary equipment (spatulas, weigh boats, vials) should be readily available.

  • Personal Protective Equipment: Don the required PPE as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of this compound in a disposable weigh boat inside the chemical fume hood to minimize dust exposure.

  • Transfer: Transfer the weighed solid to a suitable container for dissolution or direct use in the peptide synthesizer.

Experimental Protocol: Incorporation into Peptides via "Proline Editing"

A practical method for incorporating this compound into a peptide sequence is through a "proline editing" strategy on a solid support. This technique involves the modification of a hydroxyproline residue after its incorporation into the peptide chain.[1]

  • Incorporate Hydroxyproline: During standard solid-phase peptide synthesis (SPPS), incorporate Fmoc-4R-Hydroxyproline (Fmoc-Hyp) at the desired position in the peptide sequence.[1]

  • Orthogonal Protection: Protect the hydroxyl group of the incorporated Hyp residue.[1]

  • Peptide Elongation: Continue with the standard SPPS protocol to complete the synthesis of the peptide chain.[1]

  • Deprotection of Hydroxyl Group: After completion of the peptide sequence, selectively remove the protecting group from the Hyp hydroxyl group.[1]

  • Fluorination: Convert the hydroxyl group to a fluoro group. This can be achieved using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to yield the 4R-fluoroproline-containing peptide.[1][2]

  • Cleavage and Deprotection: Cleave the peptide from the solid support and remove the remaining protecting groups using standard procedures.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. Due to the stable carbon-fluorine bond, specialized disposal methods are required.

  • Waste Segregation:

    • Solid Waste: Unused this compound, contaminated weigh boats, gloves, and other disposable materials should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Disposal Method:

    • The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility. This process ensures the complete destruction of the molecule.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.

Workflow Diagram

The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.

cluster_preparation Preparation cluster_experiment Experimental Use cluster_disposal Disposal cluster_cleanup Post-Handling prep_start Start don_ppe Don Appropriate PPE prep_start->don_ppe weigh_chemical Weigh this compound in Fume Hood don_ppe->weigh_chemical use_in_synthesis Incorporate into Peptide (or other reaction) weigh_chemical->use_in_synthesis segregate_waste Segregate Solid and Liquid Waste use_in_synthesis->segregate_waste dispose_waste Dispose via High-Temperature Incineration segregate_waste->dispose_waste decontaminate_area Decontaminate Work Area dispose_waste->decontaminate_area remove_ppe Remove PPE decontaminate_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for safe handling of this compound.

References

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Reactant of Route 1
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Reactant of Route 2
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.